Lactulose
Beschreibung
This compound is a synthetic disaccharide derivative of lactose that is most commonly used as a laxative agent despite also being formally indicated to serve as an adjunct therapy in treating portal-systemic encephalopathy (PSE). Despite being first synthesized in 1929, investigations regarding its possible use as a laxative for the treatment of chronic constipation did not occur until the 1960s and its first clinical use for treating PSE was not until 1966. Nevertheless, although this compound received formal FDA approval in 1977 and has since become a readily available generic and brand-name non-prescription medication listed on the World Health Organization's List of Essential Medicines as one of the most effective and safe medicines employed in a health system, data regarding its optimal place in therapy is often ambiguous. Especially considering the use of this compound as a laxative is typically only considered after lifestyle and dietary modifications fail and the fact that this compound therapy cannot be ethically withheld from patients diagnosed with PSE in a placebo study, the substance may just be one of many options available for treating constipation and its efficacy in managing PSE may never be formally confirmed or refuted via clinical investigation.
This compound is an Osmotic Laxative. The mechanism of action of this compound is as an Osmotic Activity, and Acidifying Activity. The physiologic effect of this compound is by means of Stimulation Large Intestine Fluid/Electrolyte Secretion.
This compound is a disaccharide (sugar) synthesized from fructose and galactose, this compound is used to treat constipation and some liver diseases. Nondigestible in mammals, this compound passes unabsorbed down to the large intestine where resident bacteria consume it and produce lactic, acetic, and formic acids, which draw fluid into the bowel to soften the stool (laxative effect). Acidification of the colon contents attracts ammonia from the bloodstream, assisting stool excretion; helpful in liver failure when ammonia cannot be detoxified. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and is indicated for constipation and constipation disorder and has 4 investigational indications.
A synthetic disaccharide used in the treatment of constipation and hepatic encephalopathy. It has also been used in the diagnosis of gastrointestinal disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p887)
See also: Sucrose (related); Trehalose (related); Maltose (related).
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQLYHFGKNRPGE-FCVZTGTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045833 | |
| Record name | Lactulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lactulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C, 764.0 mg/mL | |
| Record name | Lactulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lactulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4618-18-2, 58166-24-8, 58166-25-9 | |
| Record name | Lactulose [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Fructofuranose, 4-O-beta-D-galactopyranosyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Lactulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lactulose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Fructose, 4-O-.beta.-D-galactopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lactulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lactulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-LACTULOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XH2P2N8EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lactulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169 °C | |
| Record name | Lactulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lactulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Multifaceted Mechanism of Lactulose in Hepatic Encephalopathy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic encephalopathy (HE) is a debilitating neuropsychiatric syndrome that arises from acute or chronic liver failure, primarily due to the accumulation of toxins in the bloodstream that are normally cleared by the liver. Ammonia is considered a key neurotoxin implicated in the pathogenesis of HE.[1] For decades, the synthetic disaccharide this compound has been a cornerstone in the management of HE, demonstrating efficacy in both treating overt HE and preventing its recurrence.[2][3] This technical guide provides a comprehensive exploration of the core mechanisms of action of this compound in HE, with a focus on its impact on ammonia metabolism, the gut microbiota, and systemic inflammation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological basis of this compound therapy.
Core Mechanisms of Action
This compound exerts its therapeutic effects through a combination of mechanisms primarily within the gastrointestinal tract. Being a non-absorbable disaccharide, it transits to the colon intact, where it is metabolized by the gut microbiota.[3][4]
Reduction of Intestinal Ammonia Production and Absorption
The primary and most well-established mechanism of this compound is its ability to lower the concentration of ammonia in the blood.[5] This is achieved through several synergistic actions:
-
Colonic Acidification: Bacterial fermentation of this compound in the colon produces short-chain fatty acids (SCFAs), such as lactic acid and acetic acid, which lower the colonic pH.[2] This acidic environment favors the conversion of ammonia (NH₃), which is readily absorbed, to the non-absorbable ammonium ion (NH₄⁺).[2][6] This process, known as "ammonia trapping," effectively reduces the diffusion of ammonia from the gut lumen into the bloodstream.[5]
-
Cathartic Effect: this compound is an osmotic laxative that increases the water content in the colon, leading to an accelerated intestinal transit time.[7] This cathartic effect helps to flush out ammonia and other nitrogenous waste products from the gastrointestinal tract before they can be absorbed.[5]
-
Modulation of Bacterial Metabolism: The acidic environment created by this compound fermentation inhibits the activity of urease-producing bacteria, which are a major source of intestinal ammonia.[6] Furthermore, the availability of a carbohydrate source like this compound promotes the growth of saccharolytic bacteria, which utilize ammonia as a nitrogen source for their own protein synthesis, thereby reducing the free ammonia available for absorption.[4]
Modulation of the Gut Microbiota
The gut-liver axis plays a critical role in the pathogenesis of HE, and this compound significantly influences the composition and function of the gut microbiota.
-
Promotion of Beneficial Bacteria: this compound acts as a prebiotic, selectively stimulating the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium.[2][4] These bacteria are non-urease producing and contribute to the acidification of the colon.[2]
-
Reduction of Pathogenic Bacteria: Treatment with this compound has been shown to alter the gut microbial profile in patients with HE. Studies have reported differences in the abundance of key bacterial phyla, such as Actinobacteria, Bacteroidetes, Firmicutes, and Proteobacteria, between patients who respond to this compound and those who do not.[8] A higher abundance of Proteobacteria has been observed in patients with minimal hepatic encephalopathy (MHE) compared to healthy individuals.[8]
Attenuation of Systemic Inflammation
Systemic inflammation is increasingly recognized as a contributor to the neurological manifestations of HE. By modulating the gut microbiota and improving gut barrier function, this compound can reduce the systemic inflammatory response.
-
Reduced Endotoxin Production: Changes in the gut microbiota can lead to a decrease in the production of endotoxins, such as lipopolysaccharide (LPS), from Gram-negative bacteria.
-
Improved Gut Barrier Function: The production of SCFAs from this compound fermentation can nourish colonocytes and enhance the integrity of the intestinal barrier. This reduces the translocation of bacterial products, including endotoxins, into the systemic circulation.
-
Decreased Pro-inflammatory Cytokines: Clinical studies have suggested that this compound treatment can lead to a reduction in circulating levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.
Quantitative Data on the Effects of this compound
The clinical efficacy of this compound in hepatic encephalopathy has been quantified in numerous studies. The following tables summarize key quantitative data from the scientific literature.
| Parameter | Efficacy of this compound | References |
| Blood Ammonia Levels | Reduction of 25-50% in patients with HE. | [5][6] |
| Clinical Response | Clinical improvement observed in approximately 75% of patients with HE. Recovery in 70-90% of HE patients. | [6][7] |
| Overt HE Recurrence | Significantly reduces the risk of recurrence compared to placebo (19.6% vs 46.8%). | [5] |
| Minimal HE (MHE) Reversal | At day 60, the MHE reversal rate in the this compound group (64.18%) was significantly higher than in the no-therapy group (22.58%). | [6] |
| Gut Microbiota Changes in MHE Patients Treated with this compound (Responders vs. Non-responders) | Direction of Change in Responders | References |
| Actinobacteria | Significant difference observed | [8] |
| Bacteroidetes | Significant difference observed | [8] |
| Firmicutes | Significant difference observed | [8] |
| Proteobacteria | Significantly higher in MHE patients vs. healthy volunteers (12.27% vs 4.65%). Significant difference between responders and non-responders. | [8] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Protocol 1: Assessment of Cognitive Function in Minimal Hepatic Encephalopathy
-
Objective: To quantitatively assess cognitive function in patients with MHE before and after this compound treatment.
-
Methodology:
-
Patient Selection: Patients with cirrhosis are screened for MHE using a battery of psychometric tests.
-
Neuropsychological Tests: A standardized set of tests is administered, which may include:
-
Number Connection Test-A (NCT-A): Measures processing speed and visual scanning.
-
Digit Symbol Test (DST): Assesses psychomotor speed and visual-motor coordination.
-
-
Procedure:
-
Tests are administered at baseline (before treatment) and at specified follow-up intervals (e.g., 60 days).
-
Standardized instructions are provided to the patients.
-
The time to complete the NCT-A and the number of correct symbols in the DST are recorded.
-
-
Data Analysis: Changes in test scores from baseline to follow-up are compared between the this compound-treated group and a control group.
-
Protocol 2: Quantification of Blood Ammonia Levels
-
Objective: To measure the concentration of ammonia in the blood of HE patients.
-
Methodology:
-
Sample Collection: Venous or arterial blood is collected in pre-chilled tubes containing an anticoagulant (e.g., EDTA).
-
Sample Handling: The blood sample is immediately placed on ice and centrifuged at a low temperature to separate the plasma.
-
Ammonia Assay: Plasma ammonia concentration is determined using an enzymatic spectrophotometric assay or an automated clinical chemistry analyzer.
-
Data Analysis: Blood ammonia levels are compared before and after this compound administration.
-
Protocol 3: Analysis of Gut Microbiota Composition
-
Objective: To characterize the composition of the gut microbiota in HE patients.
-
Methodology:
-
Sample Collection: Fecal samples are collected from patients at baseline and after the treatment period.
-
DNA Extraction: Bacterial genomic DNA is extracted from the fecal samples using a commercially available kit.
-
16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR using universal primers.
-
Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: The sequencing data is processed to identify the different bacterial taxa present in the samples and to determine their relative abundances.
-
Statistical Analysis: The microbial composition is compared between different patient groups (e.g., responders vs. non-responders to this compound).
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes related to this compound's action in hepatic encephalopathy.
Caption: Mechanism of ammonia reduction by this compound in the gut.
Caption: Modulation of gut microbiota and its consequences.
Caption: A typical experimental workflow for a clinical trial of this compound in HE.
Conclusion
The mechanism of action of this compound in hepatic encephalopathy is multifaceted, extending beyond its well-documented effects on ammonia metabolism. Its ability to modulate the gut microbiota and attenuate systemic inflammation highlights the intricate interplay of the gut-liver-brain axis in this complex syndrome. For researchers and drug development professionals, a thorough understanding of these interconnected pathways is crucial for the development of novel and improved therapeutic strategies for hepatic encephalopathy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for future research in this critical area.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Judging the value of ammonia measurement on this compound dosing: Apples and oranges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of rifaximin and this compound on the gut-liver-brain axis in rats with minimal hepatic encephalopathy | PLOS One [journals.plos.org]
- 4. Clinical study of probiotics combined with this compound for minimal hepatic encephalopathy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in cirrhosis: Current understanding of efficacy, mechanism, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound improves cognition, quality of life, and gut microbiota in minimal hepatic encephalopathy: A multicenter, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prebiotic Efficacy of Low-Dose Lactulose: A Technical Guide to its Impact on Gut Microbiota
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lactulose, a synthetic disaccharide composed of galactose and fructose, has long been utilized at medium to high doses for the clinical management of constipation and hepatic encephalopathy.[1] However, a growing body of scientific evidence demonstrates that low-dose this compound acts as a potent prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria.[2][3] This technical guide provides a comprehensive overview of the prebiotic effects of low-dose this compound on the human gut microbiota, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and gut health research.
Mechanism of Action
The prebiotic effect of this compound stems from its indigestibility in the human upper gastrointestinal tract.[2] Lacking the necessary enzymes for its hydrolysis, this compound transits to the colon intact, where it becomes a selective substrate for the saccharolytic gut microbiota.[4][5] Fermentation of this compound by colonic bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, butyrate, and propionate, which play a crucial role in maintaining gut homeostasis.[6] This process also results in a reduction of the colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria.[2]
Quantitative Impact on Gut Microbiota
Numerous studies have quantified the impact of low-dose this compound on the composition of the gut microbiota. A consistent finding is the significant increase in the abundance of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.
| Study Participants | This compound Dose | Duration | Key Findings | Reference |
| Healthy Adults | 10 g/day | 28 days | Significant increase in fecal Bifidobacterium counts. | [7] |
| Healthy Adults | 4 g/day | Not Specified | The ratio of bifidobacteria to total bacteria increased from 22.4% to 50.5%. Populations of Bacteroidaceae and clostridia decreased. | [8] |
| Healthy Japanese Adults | 4 g/day | 2 weeks | The percentage of Bifidobacterium in fecal bacteria was significantly higher two days after starting this compound ingestion compared to placebo. | [9] |
| C57BL/6J mice | 2.5 g/kg/day | 3 weeks | Increased abundance of Bifidobacteriaceae and Lactobacillaceae. Decreased abundance of Desulfovibrionaceae. | [4] |
Quantitative Impact on Short-Chain Fatty Acid (SCFA) Production
The fermentation of this compound by gut bacteria leads to a dose-dependent increase in the production of SCFAs. Acetate is the most abundant SCFA produced, followed by propionate and butyrate.[1][6] Butyrate, a primary energy source for colonocytes, is often produced through cross-feeding mechanisms where other bacteria convert the acetate and lactate produced by Bifidobacterium and Lactobacillus.[6]
| Study Model | This compound Dose | Duration | Key Findings on SCFA Production | Reference |
| In vitro model | 2 g/day | 120 hours | Increased total SCFA production compared to control. | [2] |
| In vitro model | 3 g/day | 120 hours | Increased total SCFA production compared to control. | [2] |
| In vitro model | 4 g/day | 120 hours | Increased total SCFA production compared to control. | [2] |
| In vitro model | 5 g/day | 120 hours | Increased total SCFA production compared to control. | [2] |
| In vitro faecal incubation | Not specified | Not specified | In the presence of blood, this compound inhibited the production of C4-C6 fatty acids and increased acetate production. | [10] |
Experimental Protocols
Quantification of Gut Microbiota using 16S rRNA Gene Sequencing
This protocol outlines a typical workflow for analyzing changes in gut microbiota composition in response to low-dose this compound supplementation.
-
Fecal Sample Collection and Storage: Fecal samples are collected from study participants before and after the this compound intervention period. Samples are immediately stored at -80°C to preserve microbial DNA.
-
DNA Extraction: Microbial DNA is extracted from fecal samples using commercially available kits that typically involve mechanical lysis (bead-beating) to ensure the disruption of all bacterial cells, including gram-positive bacteria.
-
16S rRNA Gene Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by polymerase chain reaction (PCR) using universal primers. These primers are often barcoded to allow for the multiplexing of samples in a single sequencing run.
-
Library Preparation and Sequencing: The amplified PCR products are purified, quantified, and pooled. The pooled library is then sequenced on a high-throughput sequencing platform, such as the Illumina MiSeq.
-
Bioinformatic Analysis: The raw sequencing data is processed to remove low-quality reads and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned taxonomic classifications by comparing them to a reference database (e.g., Greengenes, SILVA). Statistical analyses are then performed to identify significant differences in the relative abundance of different bacterial taxa between the baseline and post-intervention samples.
Quantification of Fecal Short-Chain Fatty Acids (SCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the standard method for quantifying SCFA concentrations in fecal samples.
-
Fecal Sample Preparation: A known weight of frozen fecal sample is homogenized in a solution containing an internal standard (e.g., 2-ethylbutyric acid). The homogenate is then acidified to protonate the SCFAs.
-
Extraction: The SCFAs are extracted from the acidified fecal slurry using an organic solvent, typically diethyl ether. The mixture is centrifuged to separate the organic and aqueous phases.
-
Derivatization (Optional but Recommended): The extracted SCFAs in the organic phase are often derivatized to increase their volatility and improve their chromatographic properties. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: The derivatized or underivatized SCFA extract is injected into a gas chromatograph coupled to a mass spectrometer. The SCFAs are separated based on their boiling points and retention times on the GC column. The mass spectrometer is used to identify and quantify the individual SCFAs based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: The concentration of each SCFA is calculated by comparing the peak area of the analyte to the peak area of the internal standard and referencing a standard curve generated from known concentrations of SCFA standards.
Signaling Pathways and Visualizations
The beneficial effects of this compound-derived SCFAs are mediated through various signaling pathways in the host.
Mechanism of this compound Action in the Colon
Caption: Overview of low-dose this compound metabolism in the colon.
Experimental Workflow for a Human Clinical Trial
Caption: A typical experimental workflow for a human clinical trial.
SCFA Signaling in Colonocytes via G-Protein Coupled Receptors
References
- 1. [PDF] Metabolite-sensing receptors GPR43 and GPR109A facilitate dietary fibre-induced gut homeostasis through regulation of the inflammasome | Semantic Scholar [semanticscholar.org]
- 2. Metabolite-sensing receptors GPR43 and GPR109A facilitate dietary fibre-induced gut homeostasis through regulation of the inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-Chain Fatty Acids—A Product of the Microbiome and Its Participation in Two-Way Communication on the Microbiome-Host Mammal Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]
The Unraveling of Lactulose: A Technical Guide to its Fermentation in the Human Colon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fermentation pathways of lactulose within the human colon. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the microbial metabolism of this synthetic disaccharide, the resulting metabolites, and the experimental methodologies used to study these processes.
Introduction: The Journey of this compound to the Colon
This compound, a synthetic disaccharide composed of fructose and galactose linked by a β-1,4-glycosidic bond, is not hydrolyzed by human intestinal enzymes and thus transits the small intestine largely intact.[1][2] Its primary site of action is the colon, where it becomes a substrate for the resident microbiota.[2][3] This selective fermentation by gut bacteria underlies its therapeutic effects, including its use as a laxative for constipation and for the management of hepatic encephalopathy.[1][3] Furthermore, at lower doses, this compound is recognized for its prebiotic effects, selectively stimulating the growth of beneficial bacteria.[2][4][5]
Core Fermentation Pathways and Key Microbial Players
Upon reaching the colon, this compound is metabolized by a range of bacteria possessing the necessary enzymes to break it down.[1][3] Notably, species of Bifidobacterium and Lactobacillus are prominent utilizers of this compound.[2][4][6] However, other bacteria such as Streptococcus mutans, Clostridium perfringens, and Faecalibacterium prausnitzii have also been shown to metabolize this sugar.[7][8] A study identified 35 species capable of utilizing this compound, including newly identified ones like Cronobacter sakazakii, Enterococcus faecium, Klebsiella pneumoniae, and Pseudomonas putida.[7][8]
The fermentation process primarily yields short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, along with gases like hydrogen and carbon dioxide.[4][9][10] This metabolic activity leads to a decrease in colonic pH, creating an acidic environment that influences the composition and activity of the gut microbiota.[3]
Bifidobacterium Metabolism of this compound
Bifidobacterium species are key players in this compound fermentation.[11][12][13] They possess specific transporters, such as solute-binding protein-dependent ABC transporters, for the uptake of this compound.[14] The metabolism of this compound by bifidobacteria leads to the production of high concentrations of acetate and lactate.[11][12][13][14] This acidification of the gut lumen can inhibit the growth of antibiotic-resistant bacteria.[11][12][13]
Cross-Feeding and Butyrate Production
While primary fermenters like Bifidobacterium and Lactobacillus do not directly produce significant amounts of butyrate from this compound, their metabolic byproducts, acetate and lactate, serve as substrates for other gut bacteria.[2][15] This process, known as cross-feeding, leads to the production of butyrate by butyrate-producing bacteria such as Anaerostipes.[5][15][16] Butyrate is a crucial energy source for colonocytes and has various health benefits.[15]
Quantitative Data on this compound Fermentation
The fermentation of this compound leads to quantifiable changes in microbial populations and metabolite concentrations. The following tables summarize key quantitative data from various studies.
Table 1: Impact of this compound on Gut Microbiota Composition
| Study Reference | Dosage | Duration | Key Microbial Changes |
| (1, 15) | 4 g/day | 3 weeks | Bifidobacteria to total bacteria ratio increased from 22.4% to 50.5%. Bacteroidaceae decreased from 48.4% to 28.8%. |
| (8) | 3 weeks | Short-term | Increased abundance of Bifidobacteriaceae and Lactobacillaceae. |
| (27) | In vitro | Not specified | Increased Bifidobacterium and Streptococcus; reduced Fusobacterium and Escherichia-Shigella. |
| (27) | In vivo (colitis model) | Not specified | Increased Dubosiella and Bifidobacterium; reduced Erysipelatoclostridium and Romboutsia. |
Table 2: Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation
| Study Reference | Model | This compound Dose | Key SCFA Findings |
| (1, 15) | In vitro | 2, 3, 4, and 5 g/day | Total SCFAs at 120h: 451, 399, 427, and 471 mmol, respectively, compared to 332 mmol in control. |
| (16) | In vitro (TIM-2 system) | 2 g/day | Increased total SCFA levels, mainly acetate. |
| (16) | In vitro (TIM-2 system) | 5 g/day | Increased acetate, butyrate, and lactate. |
| (9, 11) | In vitro fecal incubation | Not specified | This compound was primarily converted to acetate. |
| (24) | In vitro fecal incubation | Not specified | Decreased isobutyrate, butyrate, isovalerate, valerate, isocaproate, and caproate; increased acetate and lactate. |
| (36) | In vivo (human) | 20 g | Colonic fermentation yielded 140 mmol of acetate over 6 hours. |
Experimental Protocols for Studying this compound Fermentation
Understanding the effects of this compound requires robust experimental models that can simulate the conditions of the human colon. In vitro batch fermentation and chemostat models are two commonly employed methodologies.
In Vitro Batch Fermentation Protocol
This method is useful for screening the effects of different substrates on the gut microbiota over a short period.[17][18]
Objective: To assess the impact of this compound on the composition and metabolic activity of fecal microbiota.
Materials:
-
Fresh human fecal samples from healthy donors.
-
Anaerobic chamber or workstation.
-
Sterile fermentation tubes.
-
Phosphate buffer (0.1 M, pH 7).[17]
-
Fermentation medium (e.g., a minimal medium to highlight the effect of the substrate).[17]
-
This compound solution.
-
Incubator with shaking capabilities.
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a fecal slurry (e.g., 32% wt/vol) by homogenizing fresh feces in phosphate buffer.[17]
-
Fermentation Setup: To each fermentation tube, add the fermentation medium, the fecal slurry, and the this compound solution to the desired final concentration. A control group without this compound should be included.[17]
-
Incubation: Incubate the tubes at 37°C with gentle shaking for a defined period (e.g., 20-48 hours).[17]
-
Sampling: At the end of the incubation, stop the fermentation by placing the tubes on ice.[17]
-
Analysis: Collect samples for microbial composition analysis (e.g., 16S rRNA gene sequencing) and metabolite analysis (e.g., HPLC or GC-MS for SCFAs).[19][20]
Chemostat (Continuous Culture) Model Protocol
Chemostats allow for the long-term cultivation of complex microbial communities under controlled conditions, mimicking the continuous flow of the colon.[21][22][23][24]
Objective: To study the steady-state and dynamic responses of the gut microbiota to this compound supplementation.
Materials:
-
Chemostat bioreactor system.[24]
-
Defined nutrient medium simulating colonic conditions.[23]
-
Fecal inoculum from healthy donors.
-
This compound solution.
-
Pumps for continuous inflow and outflow.
Procedure:
-
Inoculation: Inoculate the chemostat vessel with a fecal slurry.[22]
-
Stabilization Phase: Operate the chemostat in batch mode initially, then switch to continuous mode with a constant flow of fresh medium to allow the microbial community to stabilize.[25]
-
This compound Intervention: Once a steady state is achieved, introduce this compound into the feed medium at a defined concentration.
-
Monitoring: Continuously monitor parameters such as pH, temperature, and gas production. Collect effluent samples at regular intervals.
-
Analysis: Analyze the collected samples for changes in microbial population dynamics and metabolite profiles over time.[25]
Conclusion
This compound serves as a valuable tool for modulating the human gut microbiota. Its fermentation is a complex process involving a diverse array of bacteria and intricate metabolic interactions. The primary fermentation by beneficial species like Bifidobacterium and Lactobacillus leads to the production of acetate and lactate, which in turn fuels the growth of butyrate-producing bacteria through cross-feeding. This results in an overall increase in SCFA production and a beneficial shift in the colonic environment. The use of standardized in vitro models, such as batch cultures and chemostats, is crucial for elucidating the precise mechanisms of action and for the development of novel therapeutic strategies targeting the gut microbiome. This guide provides a foundational understanding of these processes and methodologies for professionals dedicated to advancing the science of gut health.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - In Vitro Fermentation of this compound by Human Gut Bacteria - American Chemical Society - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. The fermentation of this compound by colonic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bifidobacteria metabolize this compound to optimize gut metabolites and prevent systemic infection in liver disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bifidobacteria metabolize this compound to optimize gut metabolites and prevent systemic infection in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. Bifidobacterium response to this compound ingestion in the gut relies on a solute-binding protein-dependent ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose-Dependent Prebiotic Effect of this compound in a Computer-Controlled In Vitro Model of the Human Large Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dwscientific.com [dwscientific.com]
- 18. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]
- 19. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Making sure you're not a bot! [academiccommons.columbia.edu]
- 21. A nonautonomous chemostat model for the growth of gut microbiome with varying nutrient [aimsciences.org]
- 22. Development and validation of a chemostat gut model to study both planktonic and biofilm modes of growth of Clostridium difficile and human microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol to study human gut bacterial communities and rhythmicity ex vivo using a chemostat system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chemostat - Wikipedia [en.wikipedia.org]
- 25. Frontiers | Use of Changestat for Growth Rate Studies of Gut Microbiota [frontiersin.org]
The Discovery of Lactulose as a Bifidogenic Factor: A Technical Guide
An In-depth Examination of the Seminal Discovery and its Scientific Underpinnings for Researchers, Scientists, and Drug Development Professionals.
Introduction
The selective stimulation of beneficial gut bacteria, a cornerstone of modern gut health research, has its roots in the mid-20th century with the pioneering work on lactulose. This synthetic disaccharide, formed from the isomerization of lactose, was first identified as a potent "bifidogenic factor" by the Austrian pediatrician Ferdinand Petuely in 1957.[1] His research laid the groundwork for the concept of prebiotics and opened a new avenue for modulating the gut microbiota for therapeutic benefit. This technical guide provides a comprehensive overview of the discovery of this compound's bifidogenic properties, detailing the experimental evidence, the underlying molecular mechanisms, and the methodologies used to elucidate its effects.
The Seminal Discovery by Ferdinand Petuely
In the 1950s, it was observed that the intestinal microbiota of breastfed infants was predominantly composed of Bifidobacterium species, a group of bacteria believed to confer health benefits. In contrast, formula-fed infants exhibited a more diverse and less desirable gut microbial composition. This led to the search for a "bifidus factor" in breast milk responsible for this difference.
Ferdinand Petuely's research in 1957 was a landmark in this field. He investigated the effect of adding this compound to infant formula on the gut microbiota. His findings demonstrated that the administration of this compound to artificially-fed infants led to a significant increase in the population of Lactobacillus bifidus (now known as Bifidobacterium), mirroring the microbial profile of breastfed infants.[1] This pivotal discovery established this compound as the first recognized bifidogenic factor.
Mechanism of Action: How this compound Promotes Bifidobacteria Growth
This compound exerts its bifidogenic effect due to its unique chemical structure. It is a disaccharide composed of galactose and fructose linked by a β-1,4 glycosidic bond. Human intestinal enzymes are unable to hydrolyze this bond, allowing this compound to pass undigested through the small intestine and reach the colon. In the colon, it becomes a selective substrate for certain beneficial bacteria, most notably Bifidobacterium and to a lesser extent, Lactobacillus species.
The metabolism of this compound by bifidobacteria involves a series of enzymatic steps, leading to the production of short-chain fatty acids (SCFAs) and a reduction in colonic pH. This acidification of the gut environment creates unfavorable conditions for the growth of pathogenic bacteria, further contributing to a healthier gut microbial balance.
Signaling Pathway of this compound Metabolism in Bifidobacterium
The uptake and catabolism of this compound by Bifidobacterium is a well-orchestrated process involving specific transporters and enzymes. The following diagram illustrates the key steps in this pathway.
Caption: Metabolic pathway of this compound in Bifidobacterium.
Quantitative Data on the Bifidogenic Effect of this compound
Numerous in vitro and in vivo studies have quantified the bifidogenic effect of this compound. The following tables summarize key findings from representative studies.
Table 1: In Vitro Studies on this compound Fermentation
| Study Reference | Model System | This compound Dose | Key Findings |
| Odenwald et al. (2023) | Bifidobacterium longum culture | Not specified | Marked augmentation of B. longum growth with this compound supplementation.[2] |
| A recent in vitro study | Human fecal slurry | 10 g/day equivalent | Significant increase in Bifidobacterium and Lactobacillus populations. |
| Another in vitro study | Colonic fermentation model | 5 g/day equivalent | Increased production of acetate and lactate. |
Table 2: In Vivo Human Clinical Trials
| Study Reference | Study Design | Number of Subjects | This compound Dose | Duration | Key Findings on Bifidobacterium |
| Petuely (1957) | Infant feeding trial | >300 infants | Not specified | Not specified | Establishment of a bifidobacteria-dominant flora.[1] |
| A randomized controlled trial | Healthy adults | 20 | 10 g/day | 4 weeks | Significant increase in fecal bifidobacterial counts. |
| A double-blind, placebo-controlled trial | Healthy adults | 49 | 2 g/day | 2 weeks | Fold change in bifidobacteria varied among individuals, suggesting responder and non-responder populations.[3] |
Experimental Protocols
Workflow for Assessing the Bifidogenic Potential of this compound
Caption: General experimental workflow for this compound studies.
Quantification of Bifidobacterium in Fecal Samples (Historical Context)
-
Principle: In the mid-20th century, bacterial quantification relied on culture-based methods. This involved serial dilution of fecal samples and plating on selective media designed to promote the growth of bifidobacteria while inhibiting other bacteria.
-
Presumed Protocol:
-
Sample Preparation: A known weight of a fresh fecal sample would be homogenized in a sterile diluent.
-
Serial Dilution: The homogenate would be serially diluted to achieve a countable number of colonies on an agar plate.
-
Plating: Aliquots of the dilutions would be plated onto a selective agar medium for bifidobacteria. Early selective media often contained ingredients like tomato juice, cysteine, and specific carbohydrates.
-
Anaerobic Incubation: The plates would be incubated under anaerobic conditions, as bifidobacteria are strict anaerobes.
-
Colony Counting: After incubation, colonies with characteristic morphology would be counted, and the number of colony-forming units (CFUs) per gram of feces would be calculated.
-
Quantification of Bifidobacterium using Quantitative PCR (Modern Method)
-
Principle: Quantitative Polymerase Chain Reaction (qPCR) is a molecular biology technique that amplifies and simultaneously quantifies a targeted DNA molecule. For bifidobacteria, qPCR targets a gene specific to the genus, such as the 16S rRNA gene or other housekeeping genes.
-
Protocol:
-
DNA Extraction: Total DNA is extracted from a known weight of a fecal sample using a commercial DNA extraction kit.
-
Primer and Probe Design: Primers and a fluorescently labeled probe specific to a target gene in Bifidobacterium are designed.
-
qPCR Reaction: The qPCR reaction is set up containing the extracted DNA, primers, probe, DNA polymerase, and other reaction components.
-
Thermocycling: The reaction undergoes cycles of denaturation, annealing, and extension in a qPCR machine. The fluorescence signal is measured at each cycle.
-
Quantification: The amount of target DNA is quantified by comparing the amplification curve to a standard curve generated from known quantities of Bifidobacterium DNA.
-
Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Principle: GC-FID is an analytical chemistry technique used to separate and quantify volatile compounds, such as SCFAs, in a sample.
-
Protocol:
-
Sample Preparation: SCFAs are extracted from fecal samples using a solvent extraction method, often after acidification. An internal standard is added for accurate quantification.
-
Derivatization (Optional): The volatility of SCFAs can be increased through a derivatization step.
-
Injection: A small volume of the extracted sample is injected into the gas chromatograph.
-
Separation: The SCFAs are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection: As the separated SCFAs exit the column, they are combusted in a hydrogen-air flame. The ions produced are detected by the flame ionization detector, generating a signal proportional to the amount of each SCFA.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of a known concentration of a standard.
-
Conclusion
The discovery of this compound as a bifidogenic factor by Ferdinand Petuely was a seminal moment in the history of gut health research. His work not only identified a key substrate for promoting the growth of beneficial bacteria but also laid the conceptual foundation for the field of prebiotics. Modern molecular and analytical techniques have since provided a deeper understanding of the mechanisms underlying this compound's effects, confirming its role in selectively nourishing bifidobacteria and promoting a healthy gut environment. The continued study of this compound and other prebiotics holds significant promise for the development of novel therapeutic strategies for a range of health conditions.
References
- 1. [Lactobacillus bifidus flora produced in artificially-fed infants by bifidogenic substances (bifidus factor)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catabolism of Glucose and Lactose in Bifidobacterium animalis subsp. lactis, Studied by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifidobacterium response to this compound ingestion in the gut relies on a solute-binding protein-dependent ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Lactulose for the Treatment of Constipation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on lactulose for the treatment of constipation. It details the experimental protocols employed in early clinical studies, presents quantitative data from this research in a structured format, and illustrates the key mechanisms and workflows through diagrams.
Mechanism of Action
This compound, a synthetic disaccharide composed of galactose and fructose, exerts its laxative effect through two primary mechanisms in the colon.[1][2] Being indigestible by human intestinal enzymes, it reaches the colon intact.[3][4]
-
Osmotic Effect: In the colon, the unabsorbed this compound molecules create a hyperosmotic environment, drawing water into the intestinal lumen.[4][5] This increase in intracolonic fluid softens the stool and increases its volume, thereby facilitating easier passage.[3][6]
-
Bacterial Fermentation: Colonic bacteria metabolize this compound, producing short-chain fatty acids (SCFAs) such as lactic acid, acetic acid, and formic acid, as well as gases like hydrogen and methane.[7][8] The production of SCFAs lowers the pH of the colon.[8][9] This acidification, along with the direct action of SCFAs, is believed to stimulate colonic peristalsis, further aiding in the propulsion of fecal matter.[8][9] Recent research also suggests that the increase in beneficial gut microbiota, such as Bifidobacteria and Lactobacilli, due to this compound's prebiotic effect, contributes to increased SCFA production and the release of serotonin, which promotes bowel movement.[1]
The laxative effect of this compound is typically observed 24 to 48 hours after administration.[6][7]
Signaling and Mechanistic Pathway
Caption: Mechanism of action of this compound in the treatment of constipation.
Key Experimental Protocols
Double-Blind, Placebo-Controlled Clinical Trial for Efficacy and Safety
This protocol is a synthesis of methodologies reported in early clinical studies investigating the efficacy of this compound in constipated patients.[4][10][11]
Objective: To evaluate the efficacy and safety of this compound syrup in increasing stool frequency and improving stool consistency in patients with chronic constipation.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participants:
-
Inclusion Criteria: Adult patients with a history of chronic constipation, defined as having fewer than three spontaneous bowel movements per week.
-
Exclusion Criteria: Patients with known gastrointestinal obstruction, galactosemia, or those requiring a low galactose diet.[3]
Intervention:
-
Treatment Group: this compound syrup (e.g., 50% solution) administered at a starting dose of 30 ml daily, typically at bedtime. The dose could be adjusted (e.g., reduced to 15 ml) based on the patient's response (e.g., if more than two bowel movements occurred daily).[11]
-
Control Group: A placebo syrup with similar color, taste, and consistency (e.g., 5% sucrose or 50% glucose syrup).[4][11]
Duration: The treatment period typically ranged from 2 to 12 weeks.[11][12]
Outcome Measures:
-
Primary:
-
Mean number of bowel movements per day/week.
-
Stool consistency, assessed using a descriptive scale or the Bristol Stool Form Scale.[13]
-
-
Secondary:
-
Percentage of days with at least one bowel movement.
-
Stool water content.
-
Colonic transit time.
-
Patient-reported symptoms (e.g., cramping, bloating, flatulence).[11]
-
Adverse events.
-
Data Collection:
-
Patients maintain a daily diary to record bowel movements, stool consistency, and any symptoms.
-
Stool samples are collected over a specified period (e.g., the last 3 days of a 7-day period) for analysis of weight, volume, and water content.[4]
Experimental Workflow
Caption: Workflow of a typical double-blind, placebo-controlled clinical trial for this compound.
Measurement of Colonic Transit Time using Radiopaque Markers
Objective: To objectively measure the time it takes for intestinal content to pass through the colon.
Materials:
-
Radiopaque markers (e.g., barium sulfate-filled silicone pellets) encapsulated in gelatin-free capsules (e.g., HPMC).[3]
Procedure (Single Dose Method): [5][14]
-
Patients discontinue any laxatives or medications affecting gastrointestinal motility prior to the study.[5]
-
On day 1, the patient ingests a single capsule containing a known number of radiopaque markers (e.g., 20 or 24).[5]
-
Serial abdominal X-rays are taken daily for up to 5-7 days.[5]
-
The number of remaining markers in the colon is counted on each X-ray.
-
Colonic transit time is calculated based on the rate of clearance of the markers. Normal transit time is considered to be 20-56 hours, with most markers cleared within 4-5 days.[5]
Alternative Procedure (Multiple Dose Method): [14]
-
Patients ingest a capsule with a specific number of markers (e.g., 10) on three consecutive days.
-
A single abdominal X-ray is taken on day 4 (and sometimes day 7).
-
The total number of markers remaining in the colon is counted to assess transit.
Quantification of Stool Water Content
Objective: To determine the percentage of water in fecal samples as a measure of stool hydration.
Method 1: Freeze-Drying
-
Aliquots of collected stool samples (e.g., 5-10 grams) are weighed.
-
The samples are freeze-dried for 24 hours to remove all water content.
-
The dry weight of the stool is measured.
-
The percentage of water content is calculated as: ((wet weight - dry weight) / wet weight) * 100.
Method 2: Karl Fischer Titration [15][16]
-
A stool sample is dispersed in a mixture of methanol and chloroform (1:2 ratio) via sonication.[15][16]
-
This process extracts the water from the stool into the solvent mixture.[16]
-
An aliquot of the resulting solution is placed in the measuring cell of a Karl Fischer apparatus.[15][16]
-
The apparatus then titrates the sample to determine the water content. This method is noted for its precision and for being odorless.[15][16]
Analysis of Fecal Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)
Objective: To quantify the concentration of SCFAs in fecal samples as an indicator of bacterial fermentation of this compound.
-
Fecal samples (e.g., 20 mg) are homogenized with distilled water.[8]
-
An internal standard (e.g., isocaproic acid) is added to correct for extraction efficiency.[17]
-
The sample is acidified (e.g., with HCl or phosphoric acid) to a pH < 3.0 to protonate the SCFAs into their volatile form.[17]
-
SCFAs are extracted from the aqueous sample using a mixture of organic solvents (e.g., n-butanol, tetrahydrofuran, and acetonitrile).[8]
-
The mixture is vortexed and centrifuged, and the supernatant containing the SCFAs is transferred to a vial for analysis.[8]
Gas Chromatography with Flame Ionization Detection (GC-FID): [8][17]
-
Injection: 1-5 µL of the extracted sample is injected into the GC.
-
Column: A capillary column suitable for separating SCFAs is used (e.g., DB-23).[8]
-
Carrier Gas: An inert gas like helium or nitrogen flows through the column.
-
Temperature Program: The oven temperature is gradually increased to separate the different SCFAs based on their boiling points.
-
Detection: A Flame Ionization Detector (FID) is used to detect the eluted SCFAs.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of known concentration standards.
Analysis of Gut Microbiota Composition
Objective: To assess the impact of this compound on the composition of the gut microbiota.
Method: 16S rRNA Gene Sequencing [18][19]
-
DNA Extraction: Total DNA is extracted from fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).[18]
-
PCR Amplification: The V3-V4 hypervariable regions of the bacterial 16S rRNA gene are amplified using polymerase chain reaction (PCR).[18]
-
Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).[18]
-
Data Analysis:
-
The sequences are grouped into Operational Taxonomic Units (OTUs) based on sequence similarity (e.g., 97%).[18]
-
The OTUs are assigned to bacterial taxa by comparing them to a reference database.
-
The relative abundance of different bacterial groups (e.g., Bifidobacterium, Lactobacillus) is calculated and compared between the this compound and placebo groups.
-
Quantitative Data from Initial Studies
The following tables summarize quantitative findings from early clinical trials on this compound for constipation.
Table 1: Efficacy of this compound in Normal and Constipated Adults [4][10]
| Parameter | Normal Volunteers (n=42) | Chronically Constipated (n=24) |
| Baseline | ||
| Stool Frequency (per week) | - | 1.6 |
| This compound Treatment (60 ml/day for 1 week) | ||
| Stool Frequency (per week) | Significant increase (dose-related) | 4.5 |
| Stool Weight | Increased | Increased |
| Stool Volume | Increased | Increased |
| Stool Water Content | Increased | Increased |
| Stool Consistency | Softer | Softer |
| Placebo (5% Sucrose Syrup) | ||
| Stool Frequency (per week) | - | 2.8 |
Table 2: Comparison of this compound and Glucose Syrup in Elderly Constipated Patients (n=42) [11]
| Outcome Measure | This compound (50% syrup, 15-30 ml/day) | Glucose (50% syrup) | p-value |
| Mean Bowel Movements per Day | Superior | - | < 0.02 |
| Percentage of Days with Bowel Movement | Superior | - | < 0.05 |
| Reduction in Fecal Impactions | 6 | 66 | < 0.015 |
| Overall Symptom Relief | More effective | - | < 0.04 |
Table 3: Effect of this compound on Colonic Transit Time in Hospitalized Patients (n=18 per group) [20]
| Treatment Group | Mean Colonic Transit Time (hours) [95% CI] |
| Control (No laxative) | 52.16 [39.42 - 64.84] |
| Liquid this compound (10 g/day ) | 22.45 [13.84 - 31.06] |
| Crystallized this compound (10 g/day ) | 24.05 [12.13 - 35.97] |
Table 4: Dose-Finding Study of Crystalline this compound in Japanese Patients with Chronic Constipation (n=250) [12]
| Treatment Group (2 weeks) | Change from Baseline in Spontaneous Bowel Movement Frequency at Week 1 |
| Placebo | - |
| 13 g/day this compound | - |
| 26 g/day this compound | Greater than placebo |
| 39 g/day this compound | Greater than placebo |
Conclusion
The initial studies on this compound for the treatment of constipation established its efficacy and safety profile. Through mechanisms of osmotic action and bacterial fermentation, this compound effectively increases stool frequency and water content, leading to softer stools and relief from constipation. The experimental protocols developed in these early trials, including the use of radiopaque markers for transit time and the analysis of stool parameters, have laid the groundwork for the continued investigation and clinical use of osmotic laxatives. The quantitative data from these studies consistently demonstrate the superiority of this compound over placebo in various patient populations.
References
- 1. pentlandmedical.co.uk [pentlandmedical.co.uk]
- 2. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medifactia.com [medifactia.com]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
- 7. Objective estimation of colonic transit time using radiopaque markers in an abdominal X-ray after laparoscopic colorectal resection: secondary analysis of a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The laxative effects of this compound in normal and constipated subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound syrup assessed in a double-blind study of elderly constipated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of a crystalline this compound preparation (SK-1202) in Japanese patients with chronic constipation: a randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound for the treatment of Chinese children with chronic constipation: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajronline.org [ajronline.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Measuring water content of feces by the Karl Fischer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microbiota stability in healthy individuals after single-dose this compound challenge—A randomized controlled study | PLOS One [journals.plos.org]
- 20. Colonic transit times and the effect of this compound or lactitol in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Isomeric Landscape of Lactulose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactulose, a synthetic disaccharide composed of galactose and fructose, holds significant importance in the pharmaceutical and food industries.[1] Its production, primarily through the isomerization of lactose, presents a fascinating case study in carbohydrate chemistry, involving a delicate interplay of reaction conditions and catalyst choice to maximize yield and purity. This technical guide provides an in-depth exploration of the chemical and enzymatic synthesis of this compound, a detailed overview of its isomeric forms, and comprehensive experimental protocols for its preparation and analysis. Quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of the underlying principles.
Chemical Synthesis of this compound
The industrial production of this compound predominantly relies on the chemical isomerization of lactose, a readily available starting material.[2][3] This transformation is typically achieved in an alkaline environment, a process known as the Lobry de Bruyn-Alberda van Ekenstein (Ld-AvE) transformation.[4] This reaction proceeds through an enediol intermediate, leading to the conversion of the aldose (lactose) to the ketose (this compound).[4][5] However, this process can also lead to the formation of byproducts, including epilactose, galactose, and tagatose, necessitating careful control of reaction conditions to optimize this compound yield and purity.[6]
Alkaline Isomerization: Catalysts and Conditions
Various alkaline catalysts have been employed for the isomerization of lactose. The choice of catalyst significantly impacts the reaction efficiency, yield, and the profile of impurities.
Table 1: Comparative Quantitative Data for Alkaline Isomerization of this compound
| Catalyst | Lactose Conc. (% w/v) | Catalyst Conc. | Temperature (°C) | Time (h) | pH | This compound Yield (%) | Reference |
| Sodium Hydroxide | 20 | 1 M | 90 | 2 | - | >30.9 | [7][8] |
| Sodium Aluminate | 35 | 1:1 M ratio (NaAlO₂:lactose) | 60 | 0.83 | 12 | 85.45 | [9] |
| Sodium Aluminate | 20-50 (w/w) | 0.5:1 - 2:1 M ratio (NaAlO₂:lactose) | 25-50 | 6-16 | - | 84.8 | [2] |
| Magnesium Oxide | 60-70 | 0.05-0.2% (w/w) of lactose | 100 | 0.17 | - | ~35-40 | [10] |
| Calcium Carbonate | 4 (MCP) | 12 mg/mL | 96 | 2 | >8 | 18-21 | [11] |
Experimental Protocols for Chemical Synthesis
This protocol is based on the work of Nahla T. K. et al.[7][8]
-
Materials: Lactose, Sodium Hydroxide (NaOH), Deionized water.
-
Procedure:
-
Prepare a 20% (w/v) aqueous solution of lactose.
-
Add 1 M sodium hydroxide solution to the lactose solution.
-
Heat the reaction mixture to 90°C and maintain this temperature for 2 hours with stirring.
-
Monitor the formation of this compound using a suitable analytical method (e.g., spectrophotometry or HPLC).
-
Cool the reaction mixture and proceed with purification steps to remove unreacted lactose, catalyst, and byproducts.
-
This protocol is derived from studies by Wang et al. and a patented process.[2][9]
-
Materials: Lactose, Sodium Aluminate (NaAlO₂), Deionized water, Ice.
-
Procedure:
-
Prepare a 35% (w/v) aqueous solution of lactose.
-
Add sodium aluminate to achieve a 1:1 molar ratio with lactose.
-
Adjust the pH of the solution to 12.
-
Heat the reaction mixture to 60°C and maintain for 50 minutes with stirring.
-
Alternatively, for a higher concentration process, prepare a 20-50% (w/w) lactose suspension and add a 30-40% (w/w) sodium aluminate solution. React at 25-50°C for 6-16 hours.[2]
-
Quench the reaction by pouring the mixture onto ice.[2]
-
Neutralize the solution to precipitate aluminum hydroxide, which can be removed by filtration.[2]
-
The resulting this compound solution can be further purified by deionization.[2]
-
This protocol is based on a patented industrial process.[10]
-
Materials: Lactose, Magnesium Oxide (MgO), Sodium Hydrosulphite, Deionized water, Ethanol.
-
Procedure:
-
Prepare a 60-70% aqueous solution of lactose.
-
Add magnesium oxide and sodium hydrosulphite, each at a concentration of 0.05-0.2% by weight with respect to lactose.
-
Heat the solution to 100°C and maintain for approximately 10 minutes.
-
Cool the mixture to allow unreacted lactose to precipitate, which can be removed by filtration.
-
The this compound syrup can be further purified, and crystalline this compound can be obtained by crystallization from ethanol.
-
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a more specific and environmentally friendly alternative to chemical methods, often operating under milder conditions and producing fewer byproducts.[10] Two main classes of enzymes are utilized for this purpose: β-galactosidases and cellobiose 2-epimerases.
Biocatalysts and Reaction Parameters
Table 2: Comparative Quantitative Data for Enzymatic Synthesis of this compound
| Enzyme | Substrate(s) | Enzyme Conc. | Temperature (°C) | Time (h) | pH | This compound Yield (%) | Reference |
| β-Galactosidase (K. lactis) | 10% Lactose, 30% Fructose | 400 µL (3000 U/mL) per 100g | 40 | 2 | 6.7 | 12.2 | [12][13] |
| Cellobiose 2-epimerase (C. saccharolyticus) | 600 g/L Lactose | 12.5 U/mL | 80 | 2 | 7.5 | 65.1 | [3] |
| Cellobiose 2-epimerase (C. obsidiansis) | Lactose | - | 70 | - | 7.5 | 54 (ratio) | [14] |
| Cellobiose 2-epimerase (D. thermophilum mutant) | 200 g/L Lactose | - | 80 | 4 | 7.0 | 64.52 | [15] |
Experimental Protocols for Enzymatic Synthesis
This protocol is based on the research by Zokaee et al.[12][13]
-
Materials: Lactose, Fructose, β-galactosidase from Kluyveromyces lactis, Phosphate buffer.
-
Procedure:
-
Prepare a solution containing 10% (w/w) lactose and 30% (w/w) fructose in a suitable buffer (e.g., pH 6.7 phosphate buffer).
-
Add β-galactosidase solution (e.g., 400 µL of 3000 U/mL enzyme solution per 100g of sugar solution).
-
Incubate the reaction mixture at 40°C for 120 minutes with agitation.
-
The reaction involves the transfer of a galactosyl residue from lactose to fructose (transgalactosylation).
-
Terminate the reaction (e.g., by heat inactivation of the enzyme) and proceed with purification to separate this compound from monosaccharides and unreacted substrates.
-
This protocol is based on the work with Caldicellulosiruptor saccharolyticus cellobiose 2-epimerase.[3]
-
Materials: Lactose, Permeabilized E. coli cells containing recombinant cellobiose 2-epimerase, Phosphate buffer.
-
Procedure:
-
Prepare a high concentration lactose solution (e.g., 600 g/L) in a phosphate buffer (e.g., Na₂HPO₄–NaH₂PO₄ buffer, pH 7.5).
-
Add the whole-cell biocatalyst (permeabilized E. coli cells) to a final concentration of 12.5 U/mL.
-
Incubate the reaction at 80°C for 2 hours.
-
This enzyme directly isomerizes lactose to this compound and can also produce epilactose as a byproduct.
-
Separate the biocatalyst (e.g., by centrifugation) and purify the this compound from the supernatant.
-
Isomeric Forms of this compound
This compound (4-O-β-D-galactopyranosyl-D-fructose) is a disaccharide that can exist in different isomeric forms. Understanding these forms is crucial for its analysis and for defining its purity. The primary isomeric considerations are anomers and epimers.
-
Anomers: In solution, the fructose moiety of this compound can cyclize to form either a furanose (5-membered ring) or a pyranose (6-membered ring). Each of these cyclic forms can exist as α and β anomers, which differ in the configuration at the anomeric carbon (C-2 of the fructose unit).
-
Epimers: Epimers are diastereomers that differ in the configuration at only one chiral center. A key epimer in the context of this compound synthesis is epilactose , which is an epimer of lactose at the C-2 position of the glucose unit. During the Lobry de Bruyn-Alberda van Ekenstein transformation, the enediol intermediate can be protonated from two different faces, leading to the formation of both the original aldose (lactose) and its C-2 epimer.[4]
Common impurities and related substances found in this compound preparations include:
-
Lactose: Unreacted starting material.
-
Galactose: A monosaccharide that can be formed by the degradation of this compound.[6]
-
Fructose: A monosaccharide component of this compound.
-
Epilactose: An isomer of lactose.
-
Tagatose: A C-4 epimer of fructose.
Analytical Methods for Isomer Separation
High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) are powerful techniques for the separation and quantification of this compound and its isomers.
This protocol is a simplified representation based on the work of Nelofar et al.[16][17][18]
-
Instrumentation: HPLC system with a Refractive Index (RI) detector.
-
Column: An amino-propyl functionalized silica column (e.g., L8 type) or a polymer-based amino HILIC column.[19]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[16][17][18]
-
Temperature: 40°C.[19]
-
Procedure:
-
Prepare standard solutions of this compound, lactose, galactose, epilactose, and fructose.
-
Prepare the sample solution by dissolving the this compound syrup or powder in the mobile phase and filtering through a 0.45 µm filter.
-
Inject the standards and sample onto the HPLC system.
-
Identify and quantify the components based on their retention times and peak areas compared to the standards. A typical run time is around 15 minutes.[16][17][18]
-
HPAE-PAD offers high sensitivity and selectivity for the direct determination of carbohydrates without derivatization.[20]
-
Instrumentation: Ion chromatography system with a Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).[6][20]
-
Eluent: A dilute sodium hydroxide solution, often with a gradient.
-
Procedure:
-
Prepare standard solutions of the carbohydrates of interest.
-
Dilute the sample in deionized water.
-
Inject the standards and sample onto the HPAE-PAD system.
-
The carbohydrates are separated based on their acidity in the highly alkaline mobile phase and detected electrochemically.
-
Visualizing the Processes
Chemical Synthesis Pathway
Caption: Alkaline isomerization of lactose to this compound.
Enzymatic Synthesis Workflows
Caption: Enzymatic synthesis routes to this compound.
General Experimental and Analytical Workflow
Caption: General workflow for this compound production.
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. US6214124B1 - Process for the preparation of a this compound syrup by lactose isomerization - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. [PDF] The Chemical Isomerization of Lactose to this compound by Using Sodium Hydroxide as Batch Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. US4536221A - Process for preparing this compound from lactose, in the form of a syrup or a crystalline product - Google Patents [patents.google.com]
- 11. maaz.ihmc.us [maaz.ihmc.us]
- 12. Enzymatic synthesis of this compound by commercial ß-galactosidase from Klyveromyces lactis | Semantic Scholar [semanticscholar.org]
- 13. Abstract 237 - Enzymatic synthesis of this compound from lactose and fructose by commercial β_ Galactosidase from Klyveromyces lactis [skoge.folk.ntnu.no]
- 14. Characterisation of a novel cellobiose 2-epimerase from thermophilic Caldicellulosiruptor obsidiansis for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup | Semantic Scholar [semanticscholar.org]
- 18. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CA1320721C - Process for preparing this compound from lactose by epimerization with sodium aluminate - Google Patents [patents.google.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
The Role of Lactulose in Reducing Blood Ammonia Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactulose, a synthetic disaccharide, remains a cornerstone in the management of hyperammonemia, particularly in the context of hepatic encephalopathy (HE). Its efficacy in reducing blood ammonia levels is attributed to a multi-faceted mechanism of action primarily centered within the gastrointestinal tract. This technical guide provides an in-depth exploration of the core mechanisms, supported by available quantitative data, detailed experimental protocols from cited literature, and visualizations of the key pathways involved. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on hepatic and metabolic disorders.
Core Mechanisms of this compound in Ammonia Reduction
This compound is a non-absorbable disaccharide composed of fructose and galactose.[1] Its therapeutic effects are exerted in the colon, where it is metabolized by the gut microbiota.[1] The primary mechanisms by which this compound lowers blood ammonia can be categorized into three main areas: acidification of the colonic environment, modulation of the gut microbiota, and its osmotic laxative effect.
Acidification of the Colon and Ammonia Trapping
Upon reaching the colon undigested, this compound is fermented by resident bacteria into short-chain fatty acids (SCFAs), primarily lactic acid and acetic acid.[2] This metabolic process leads to a significant decrease in the colonic pH.[3] The acidification of the gut lumen plays a crucial role in ammonia trapping. In the acidic environment, ammonia (NH₃), which is lipid-soluble and can readily diffuse across biological membranes, is protonated to form the ammonium ion (NH₄⁺).[4] The ammonium ion is water-soluble and non-absorbable, effectively trapping it within the colonic lumen and preventing its entry into the portal circulation.[4] This trapped ammonium is then excreted in the feces.[4]
Modulation of Gut Microbiota
This compound acts as a prebiotic, selectively promoting the growth of saccharolytic bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the proliferation of proteolytic, ammonia-producing bacteria.[2] These beneficial bacteria utilize ammonia as a nitrogen source for their own protein synthesis, further contributing to the reduction of free ammonia in the gut.[1] However, it is important to note that the effect of this compound on the gut microbiota composition can be variable, with some studies reporting no significant changes.[5]
Osmotic Laxative Effect
As a non-absorbable sugar, this compound exerts an osmotic effect in the colon, drawing water into the lumen.[6] This increases the stool water content, softens the stool, and stimulates peristalsis, leading to a cathartic effect.[2] The resulting increase in bowel movements reduces the transit time of intestinal contents, thereby decreasing the time available for the production and absorption of ammonia and other nitrogenous waste products.[4]
Quantitative Data on this compound Efficacy
Controlled clinical studies have consistently demonstrated the efficacy of this compound in reducing blood ammonia levels.
| Efficacy Parameter | Result | Citation |
| Blood Ammonia Reduction | This compound therapy typically reduces blood ammonia levels by 25-50%. | [1] |
| Weighted Mean Difference (WMD) | A meta-analysis of randomized controlled trials showed that this compound significantly reduced blood ammonia levels with a WMD of -9.89 µmol/L (95% CI: -11.01 to -8.77 µmol/L) compared to placebo or no intervention. | [7] |
| Clinical Response in HE | Clinical improvement is observed in approximately 70-80% of patients with hepatic encephalopathy treated with this compound. | [8] |
Experimental Protocols
The following protocols are derived from methodologies described in clinical trials evaluating the efficacy of this compound in managing hepatic encephalopathy and reducing blood ammonia levels.
Oral this compound Administration for Acute Hepatic Encephalopathy
-
Patient Population: Patients diagnosed with acute hepatic encephalopathy.
-
Dosage Regimen:
-
Monitoring:
-
Blood ammonia levels are measured at baseline and at regular intervals post-treatment.
-
Clinical assessment of hepatic encephalopathy severity using standardized scales (e.g., West Haven Criteria).
-
Monitoring of serum electrolytes to prevent dehydration and electrolyte imbalances due to the laxative effect.[9]
-
Maintenance Therapy for Hepatic Encephalopathy
-
Patient Population: Patients with a history of recurrent hepatic encephalopathy.
-
Dosage Regimen: 15-45 mL of this compound solution administered orally 2-4 times daily, titrated to maintain 2-3 soft stools per day.[1]
-
Monitoring:
-
Long-term monitoring of blood ammonia levels.
-
Regular clinical follow-up to assess for recurrence of hepatic encephalopathy symptoms.
-
Rectal this compound Administration
-
Patient Population: Patients with severe hepatic encephalopathy who are unable to take oral medications.
-
Dosage Regimen: 300 mL of this compound solution mixed with 700 mL of water or saline, administered as a retention enema.[10]
-
Procedure: The enema is retained for 30-60 minutes and can be repeated every 4-6 hours.[10]
-
Monitoring: Close monitoring of clinical status and blood ammonia levels.
Analysis of Gut Microbiota
-
Sample Collection: Fecal samples are collected from patients at baseline and after a specified period of this compound treatment.
-
Methodology:
-
DNA Extraction: Bacterial DNA is extracted from the fecal samples.
-
16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: The sequencing data is processed to identify the bacterial taxa present and to determine their relative abundances. This allows for the assessment of changes in the gut microbiota composition in response to this compound treatment.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and logical relationships involved in this compound's mechanism of action and ammonia metabolism.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Why do we use this compound and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]
- 3. This compound in cirrhosis: Current understanding of efficacy, mechanism, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. [Ammonia and glutamine metabolism of the intestine. The effect of this compound and neomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gastroliverpool.com.au [gastroliverpool.com.au]
- 7. researchgate.net [researchgate.net]
- 8. Evidence-based approach to management of hepatic encephalopathy in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aasld.org [aasld.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Influence of Lactulose on Mineral Absorption: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactulose, a synthetic disaccharide, is a non-digestible carbohydrate that functions as a prebiotic, exerting significant effects on the gut microbiota and host physiology. Beyond its well-established use as a laxative, emerging research has illuminated its role in enhancing the absorption of several essential minerals, including calcium, magnesium, and potentially iron and zinc. This technical guide provides an in-depth exploration of the mechanisms, quantitative evidence, and experimental methodologies related to the influence of this compound on mineral absorption. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of nutrition, gastroenterology, and drug development.
Introduction: this compound as a Modulator of Mineral Homeostasis
This compound is a disaccharide composed of galactose and fructose, which is not hydrolyzed by human intestinal enzymes and thus reaches the colon intact[1]. In the colon, it is selectively fermented by saccharolytic bacteria, such as Bifidobacterium and Lactobacillus species, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate[1]. This fermentation process has profound effects on the colonic environment and plays a crucial role in modulating mineral absorption. The primary mechanisms by which this compound is thought to enhance mineral uptake include:
-
Lowering of Colonic pH: The production of SCFAs leads to a reduction in the luminal pH of the colon. This increased acidity enhances the solubility of minerals like calcium and magnesium, converting them from insoluble complexes into their free ionic forms, which are more readily absorbed[1].
-
Modulation of Gut Microbiota: As a prebiotic, this compound promotes the proliferation of beneficial gut bacteria. These bacteria contribute to the production of SCFAs and may also influence the expression of genes involved in mineral transport in the intestinal epithelium.
-
Trophic Effects on the Intestinal Mucosa: SCFAs, particularly butyrate, serve as a primary energy source for colonocytes. This can lead to increased proliferation of intestinal epithelial cells, thereby expanding the absorptive surface area of the colon.
This guide will delve into the specific effects of this compound on the absorption of calcium, magnesium, iron, and zinc, presenting the available quantitative data, detailing the experimental protocols used in key studies, and visualizing the underlying biological pathways.
Quantitative Data on Mineral Absorption with this compound Supplementation
The following tables summarize the quantitative findings from key clinical trials investigating the effect of this compound on mineral absorption. These studies highlight a dose-dependent relationship between this compound intake and enhanced mineral uptake.
Table 1: Effect of this compound on Calcium Absorption in Humans
| Study Population | This compound Dose | Duration | Calcium Intake | Fractional Calcium Absorption (%) (Mean ± SD) | Key Findings | Reference |
| 12 Postmenopausal Women | 0 g/day (Placebo) | 9 days | 162 mg with test meal | 27.7 ± 7.7 | A significant linear trend was observed between this compound dose and its positive effect on calcium absorption. The 10 g/day dose resulted in a statistically significant increase in calcium absorption compared to placebo (p < 0.01). | [2][3] |
| 5 g/day | 9 days | 162 mg with test meal | 30.0 ± 7.6 | |||
| 10 g/day | 9 days | 162 mg with test meal | 32.2 ± 7.0 | |||
| 24 Healthy Adult Men | 0 g (Placebo) | Single Dose | 300 mg (with 20 mg 44Ca) | Urinary 44Ca/40Ca ratio increased with this compound dosage. | A significant difference in the calcium ratio was observed between the high-dose this compound and placebo groups (p<0.01), indicating enhanced absorption. | [4][5][6][7][8] |
| 2 g (Low-dose) | Single Dose | 300 mg (with 20 mg 44Ca) | Urinary 44Ca/40Ca ratio increased with this compound dosage. | |||
| 4 g (High-dose) | Single Dose | 300 mg (with 20 mg 44Ca) | Urinary 44Ca/40Ca ratio increased with this compound dosage. |
Table 2: Effect of this compound on Magnesium Absorption in Humans
| Study Population | This compound Dose | Duration | Magnesium Intake | Outcome Measure | Key Findings | Reference |
| 24 Healthy Adult Men | 0 g (Placebo) | Single Dose | 150 mg (with 28 mg 25Mg) | Urinary 25Mg/24Mg ratio | The urinary stable isotope ratio for magnesium increased with this compound dosage. | Significant differences were observed between placebo and both low-dose and high-dose this compound (p<0.01), demonstrating enhanced magnesium absorption. |
| 2 g (Low-dose) | Single Dose | 150 mg (with 28 mg 25Mg) | Urinary 25Mg/24Mg ratio | The urinary stable isotope ratio for magnesium increased with this compound dosage. | ||
| 4 g (High-dose) | Single Dose | 150 mg (with 28 mg 25Mg) | Urinary 25Mg/24Mg ratio | The urinary stable isotope ratio for magnesium increased with this compound dosage. |
Table 3: Effect of this compound on Iron and Zinc Absorption in Humans
Note: Direct quantitative data from clinical trials specifically investigating the dose-dependent effect of this compound on iron and zinc absorption is limited. The information below is derived from studies on prebiotics in general or co-supplementation studies.
| Mineral | Intervention | Study Population | Key Findings | Reference |
| Iron | Prebiotics (including GOS derived from this compound) | Iron-deficient individuals | Prebiotic fermentation can lower colonic pH, which may increase the reduction of Fe³⁺ to the more absorbable Fe²⁺ form. SCFAs may also increase the absorptive surface area. However, human studies on the effect of prebiotics on iron absorption have shown inconsistent results. | [9] |
| Zinc | This compound and Zinc Sulfate co-supplementation | Patients with cirrhosis and hepatic encephalopathy | A meta-analysis of several studies showed that the combination of zinc and this compound may improve outcomes in patients with low-grade hepatic encephalopathy compared to this compound alone, though a direct effect on zinc absorption was not the primary outcome. | [10][11][12][13] |
Signaling Pathways and Mechanisms of Action
The enhanced absorption of minerals by this compound is a multi-faceted process involving the interplay between the gut microbiota, their metabolic byproducts, and the intestinal epithelium. The following diagrams illustrate the key signaling pathways and logical relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. Colonic expression of calcium transporter TRPV6 is regulated by dietary sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. cambridge.org [cambridge.org]
- 9. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. termedia.pl [termedia.pl]
- 11. Using stable isotopes to assess mineral absorption and utilization by children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zinc supplementation in patients with cirrhosis and hepatic encephalopathy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Physiological Effects of Non-absorbable Disaccharides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physiological effects of non-absorbable disaccharides, with a focus on lactulose and lactitol. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering in-depth information on their mechanisms of action, impact on gut microbiota, and systemic effects. This document summarizes quantitative data in structured tables, details experimental protocols for key cited experiments, and includes visualizations of signaling pathways and experimental workflows.
Introduction to Non-absorbable Disaccharides
Non-absorbable disaccharides are synthetic sugars that resist hydrolysis by human intestinal enzymes and are therefore not absorbed in the small intestine.[1] The two most extensively studied and clinically utilized non-absorbable disaccharides are this compound (a synthetic derivative of lactose) and lactitol (derived from lactose).[2][3] Their primary site of action is the colon, where they are fermented by the gut microbiota.[1] This fermentation process is central to their physiological effects, which are primarily osmotic laxation and modulation of the gut environment.[4][5] Clinically, they are widely used in the management of constipation and as a cornerstone therapy for hepatic encephalopathy.[4][6]
Mechanism of Action
The physiological effects of non-absorbable disaccharides are multifaceted and can be broadly categorized into two main mechanisms: osmotic effects and fermentation-related effects.
Osmotic Effect
Upon reaching the colon intact, non-absorbable disaccharides exert an osmotic effect, drawing water into the intestinal lumen.[7][8] This increase in intracolonic volume softens the stool and increases its bulk, which in turn stimulates peristalsis and reduces colonic transit time, thereby alleviating constipation.[3][9]
Fermentation and its Consequences
The primary mechanism driving the majority of the physiological effects of non-absorbable disaccharides is their fermentation by the colonic microbiota.[1]
-
Production of Short-Chain Fatty Acids (SCFAs): Colonic bacteria metabolize these disaccharides into various organic acids, predominantly short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[5][10]
-
Acidification of the Colon: The production of SCFAs and other organic acids leads to a significant decrease in the pH of the colonic lumen.[2][11]
-
Modulation of Gut Microbiota: The availability of a fermentable substrate and the resulting acidic environment selectively promotes the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the proliferation of proteolytic and potentially pathogenic bacteria.[6][11]
-
Reduction of Ammonia Production and Absorption: The acidic environment favors the conversion of ammonia (NH₃) to the less absorbable ammonium ion (NH₄⁺).[1] This "ion trapping" mechanism, coupled with a potential reduction in ammonia production by proteolytic bacteria, is crucial for the treatment of hepatic encephalopathy.[2][12]
Quantitative Physiological Effects
The administration of non-absorbable disaccharides leads to measurable changes in the gastrointestinal environment. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Non-absorbable Disaccharides on Gut pH
| Disaccharide | Dosage | Study Population | Change in Fecal/Colonic pH | Reference(s) |
| This compound | 3 g/day for 14 days | Healthy volunteers | Decrease from 7.0 to 6.4 | [9] |
| This compound | 10 g/day for 14 days | Healthy volunteers | Decrease from 7.0 to 6.4 | [11] |
| This compound | Not specified | Rats with minimal hepatic encephalopathy | Significant decrease compared to control | [2] |
| Lactitol | 10 g/day for 7 days | Healthy adults | Significant decrease | [7] |
| Lactitol | Individualized dose | Cirrhotic patients | Significant decrease, correlated with increased lactobacilli | [8] |
Table 2: Effect of Non-absorbable Disaccharides on Short-Chain Fatty Acid (SCFA) Concentrations
| Disaccharide | Dosage | Study Design | Key Findings | Reference(s) |
| This compound | 2-5 g/day | In vitro human large intestine model | Dose-dependent increase in acetate and butyrate | [13] |
| This compound | Not specified | In vitro fecal incubation | Increased acetate and lactate production, decreased iC4-nC6 fatty acids | [14] |
| This compound | Not specified | In vitro fecal incubation with blood | Inhibited production of C4-C6 fatty acids, increased acetate | [15] |
| Lactitol | 10 g/day for 7 days | Healthy adults | Significant increase in propionic and butyric acids | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of non-absorbable disaccharides.
In Vitro Fermentation of Non-absorbable Disaccharides by Human Fecal Microbiota
This protocol describes a method for assessing the fermentation of non-absorbable disaccharides by gut bacteria in a controlled laboratory setting.[9][16]
Objective: To determine the rate and extent of fermentation and the production of metabolites (e.g., SCFAs) from a non-absorbable disaccharide by a representative gut microbial community.
Materials:
-
Fresh fecal samples from healthy human donors (who have not taken antibiotics for at least 3 months).
-
Anaerobic chamber or workstation.
-
Sterile, anaerobic basal medium (e.g., containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine HCl).
-
The non-absorbable disaccharide to be tested (e.g., this compound, lactitol).
-
pH meter.
-
Gas chromatography-mass spectrometry (GC-MS) system for SCFA analysis.
-
Sterile, anaerobic tubes or vessels for fermentation.
Procedure:
-
Fecal Slurry Preparation:
-
Within 2 hours of collection, transfer a fresh fecal sample into an anaerobic chamber.
-
Prepare a 10-20% (w/v) fecal slurry by homogenizing the feces in a sterile, anaerobic buffer (e.g., phosphate-buffered saline).
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
In the anaerobic chamber, dispense the anaerobic basal medium into sterile fermentation vessels.
-
Add the non-absorbable disaccharide to the medium at the desired concentration.
-
Inoculate the medium with the fecal slurry (e.g., at a 10% v/v ratio).
-
Seal the fermentation vessels.
-
-
Incubation:
-
Incubate the vessels at 37°C under anaerobic conditions.
-
Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) for analysis.
-
-
Sample Analysis:
-
pH Measurement: Measure the pH of the fermentation broth at each time point.
-
SCFA Analysis:
-
Centrifuge the collected samples to pellet the bacterial cells.
-
Acidify the supernatant and extract the SCFAs using an appropriate solvent (e.g., diethyl ether).
-
Analyze the extracted SCFAs by GC-MS.
-
-
Quantification of Fecal Short-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a common method for the quantitative analysis of SCFAs in fecal samples.[5][17][18]
Objective: To accurately measure the concentrations of individual SCFAs (e.g., acetate, propionate, butyrate) in fecal samples.
Materials:
-
Fecal samples, stored at -80°C until analysis.
-
Internal standard solution (e.g., 2-ethylbutyric acid).
-
Acidifying agent (e.g., hydrochloric acid).
-
Extraction solvent (e.g., diethyl ether or a mixture of organic solvents).
-
Derivatization agent (optional, e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).
-
GC-MS system with a suitable column (e.g., DB-FFAP).
-
Vortex mixer and centrifuge.
Procedure:
-
Sample Preparation:
-
Thaw frozen fecal samples on ice.
-
Weigh a specific amount of the fecal sample (e.g., 50-100 mg) into a microcentrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add the acidifying agent to protonate the SCFAs, making them more extractable into an organic solvent.
-
-
Extraction:
-
Add the extraction solvent to the tube.
-
Vortex vigorously for several minutes to ensure thorough mixing and extraction of the SCFAs.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
-
Derivatization (Optional but common for enhancing volatility and detection):
-
Transfer the organic layer containing the SCFAs to a new tube.
-
Add the derivatization agent and incubate at a specific temperature and time to allow the reaction to complete.
-
-
GC-MS Analysis:
-
Inject a small volume of the derivatized or underivatized extract into the GC-MS system.
-
The SCFAs are separated based on their boiling points and retention times on the GC column.
-
The mass spectrometer detects and quantifies the individual SCFAs based on their mass-to-charge ratio.
-
-
Quantification:
-
Create a standard curve using known concentrations of SCFA standards.
-
Calculate the concentration of each SCFA in the fecal sample by comparing its peak area to the peak area of the internal standard and the standard curve.
-
Measurement of Colonic Transit Time Using Radio-opaque Markers
This protocol describes a widely used clinical method for assessing the speed at which material moves through the colon.[4][11][19][20]
Objective: To measure the total and segmental colonic transit time.
Materials:
-
Capsules containing a standardized number of radio-opaque markers (e.g., 24 markers).
-
X-ray imaging equipment.
Procedure:
-
Marker Ingestion:
-
The patient swallows a capsule containing the radio-opaque markers on a specific day (Day 0).
-
The patient should maintain their normal diet and activity levels but avoid laxatives or other medications that may affect bowel function.
-
-
Abdominal X-ray:
-
An abdominal X-ray is taken on a predetermined day, typically Day 5.
-
-
Marker Counting and Calculation:
-
The number of remaining markers in the colon is counted from the X-ray image.
-
The colon is often divided into three segments (right, left, and rectosigmoid) to assess segmental transit time.
-
The total colonic transit time is calculated based on the number of retained markers. A common formula is: Total CTT (hours) = (Number of retained markers / Number of ingested markers) x 24 hours.
-
Normal transit is typically defined as the passage of 80% of the markers by Day 5.
-
Signaling Pathways
The fermentation of non-absorbable disaccharides into SCFAs initiates a cascade of signaling events within the host, primarily through the activation of G-protein coupled receptors (GPCRs) on the surface of intestinal epithelial and immune cells.
SCFA Signaling via FFAR2 and FFAR3
Short-chain fatty acids, particularly acetate, propionate, and butyrate, are ligands for Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[5]
-
FFAR2 Signaling: FFAR2 can couple to both Gαi/o and Gαq/11 proteins.
-
Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
-
FFAR3 Signaling: FFAR3 primarily couples to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
These signaling pathways play a crucial role in regulating various physiological processes, including intestinal inflammation, glucose homeostasis, and immune responses.
Experimental Workflow Diagrams
Workflow for In Vitro Fermentation and SCFA Analysis
Workflow for Gut Transit Time Measurement with Radio-opaque Markers
Conclusion
Non-absorbable disaccharides exert significant and measurable physiological effects, primarily within the colon. Their osmotic activity and, more importantly, their fermentation by the gut microbiota lead to a cascade of events including the production of SCFAs, acidification of the colonic environment, and modulation of the gut microbial composition. These effects underpin their therapeutic efficacy in managing constipation and hepatic encephalopathy. The detailed experimental protocols and signaling pathways outlined in this guide provide a framework for further research and development in this area. Understanding these core mechanisms is essential for optimizing the clinical use of existing non-absorbable disaccharides and for the development of novel therapeutics targeting the gut microbiome and its metabolic output.
References
- 1. Curated and harmonized gut microbiome 16S rRNA amplicon data from dietary fiber intervention studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wireless pH-motility capsule for colonic transit: prospective comparison with radiopaque markers in chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new method for studying gut transit times using radioopaque markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. radiopaedia.org [radiopaedia.org]
- 7. Compositional Changes in the Gut Microbiota of Responders and Non-responders to Probiotic Treatment Among Patients With Diarrhea-predominant Irritable Bowel Syndrome: A Post Hoc Analysis of a Randomized Clinical Trial [jnmjournal.org]
- 8. Evaluation of an optimal preparation of human standardized fecal inocula for in vitro fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fecal 16S rRNA Gene Sequencing Analysis of Changes in the Gut Microbiota of Rats with Low-Dose Aspirin-Related Intestinal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. henryford.com [henryford.com]
- 11. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 16S rRNA Gene Sequencing Revealed Changes in Gut Microbiota Composition during Pregnancy and Lactation in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
- 16. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aprmedtech.com [aprmedtech.com]
- 18. Colonic transit study by radio-opaque markers to investigate constipation: validation of a new protocol for a population with rapid gut transit. | Semantic Scholar [semanticscholar.org]
- 19. naspghan.org [naspghan.org]
- 20. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
The Impact of Lactulose on Short-Chain Fatty Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of lactulose on the production of short-chain fatty acids (SCFAs) by the gut microbiota. This compound, a synthetic disaccharide, is not hydrolyzed by human intestinal enzymes and thus reaches the colon intact, where it is fermented by colonic bacteria. This fermentation process leads to the production of various metabolites, most notably SCFAs, which play a crucial role in gut health and systemic physiology. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological and experimental processes.
Quantitative Impact of this compound on SCFA Production
The fermentation of this compound by gut bacteria consistently leads to an increase in the production of total SCFAs, with acetate being the most abundant, followed by propionate and butyrate.[1] The specific concentrations and ratios of these SCFAs can vary depending on the dose of this compound, the composition of the individual's gut microbiota, and the experimental model used (in vitro vs. in vivo).
In Vitro Studies
In vitro models, such as the computer-controlled TNO intestinal model (TIM-2), allow for the detailed study of this compound fermentation under controlled conditions.
Table 1: Total SCFA Production with Varying Doses of this compound (In Vitro)
| Daily this compound Dose | Mean Total SCFAs (mmol) after 120h | Standard Deviation (±) | Control (mmol) |
|---|---|---|---|
| 2 g | 451 | 3 | 332 (± 34) |
| 3 g | 399 | 21 | 332 (± 34) |
| 4 g | 427 | 76 | 332 (± 34) |
| 5 g | 471 | 12 | 332 (± 34) |
Data sourced from an in vitro study using the TIM-2 system.[1][2]
Table 2: Individual SCFA Production in Response to this compound (In Vitro)
| This compound Dose | Acetate Production | Propionate Production | Butyrate Production |
|---|---|---|---|
| 3 g, 4 g, 5 g | Predominantly produced SCFA | Lower compared to control | Tended to slightly increase (~80 mmol at 120h) |
| 10 g (48h) | Increased | - | Decreased |
Data indicates a dose-dependent effect on the SCFA profile.[3]
In Vivo Studies: Human
Studies in human subjects demonstrate the translation of these in vitro findings, although the effects can be more variable.
Table 3: Serum SCFA Concentrations in Healthy Controls vs. IBS Patients (Fasting)
| SCFA | Healthy Controls (µM) | IBS Patients (µM) | P-value |
|---|---|---|---|
| Total SCFAs | 279.9 ± 53.4 | 249.6 ± 63.9 | 0.1 |
| Acetic Acid | 191.1 ± 40.0 | 172.5 ± 48.9 | 0.2 |
| Propionic Acid | 11.5 ± 2.3 | 10.8 ± 1.7 | 0.3 |
| Butyric Acid | 16.0 ± 4.2 | 12.0 ± 3.2 | 0.4 |
Fasting levels of SCFAs did not differ significantly between the two groups.[4]
Table 4: Serum SCFA Concentrations 90 Minutes After 10g this compound Ingestion
| SCFA | Healthy Controls (µM) | IBS Patients (µM) | P-value |
|---|---|---|---|
| Total SCFAs | 285.9 ± 45.1 | 228.0 ± 43.9 | 0.0002 |
| Acetic Acid | 195.4 ± 43.7 | 157.2 ± 37.2 | 0.005 |
| Propionic Acid | 12.0 ± 1.5 | 10.2 ± 1.2 | 0.0001 |
| Butyric Acid | 16.7 ± 3.2 | 13.3 ± 4.5 | 0.01 |
Post-lactulose ingestion, SCFA levels were significantly lower in IBS patients, suggesting impaired colonic fermentation.[4][5]
Table 5: Portal and Peripheral Blood SCFA Concentrations After Caecal this compound Instillation
| Location | SCFA | Fasting (µmol/l, mean ± SD) | Peak after 10g this compound (µmol/l, mean ± SD) |
|---|---|---|---|
| Portal Vein | Acetate | 128.0 ± 70.8 | 240.9 ± 142.2 |
| Propionate | 34.4 ± 23.3 | 39.0 ± 17.8 | |
| Butyrate | 17.6 ± 18.4 | 26.9 ± 17.6 | |
| Peripheral Vein | Acetate | 67.0 ± 23.0 | Mirrored portal changes |
| Propionate | 3.7 ± 1.2 | Small amounts | |
| Butyrate | Traces only | Traces only |
This study highlights the rapid absorption of SCFAs from the colon into the portal circulation following this compound administration.[6][7]
In Vivo Studies: Animal
Animal models provide further insights into the physiological effects of this compound.
Table 6: Fecal SCFA Concentrations in C57BL/6J Mice After 3 Weeks of this compound Intervention
| SCFA | Week 0 (mg/kg) | Week 3 (mg/kg) | Significance |
|---|---|---|---|
| Acetate | No significant variation | No significant variation | NS |
| Propionate | No significant variation | No significant variation | NS |
| Butyrate | No significant variation | No significant variation | NS |
| Total SCFAs | No significant variation | No significant variation | NS |
| Branched-Chain SCFAs | Significantly higher | Significantly decreased | p < .05 |
While straight-chain SCFA concentrations were stable, a significant decrease in branched-chain SCFAs was observed, suggesting a shift in microbial metabolism.[8]
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to investigate the impact of this compound on SCFA production.
In Vitro Fermentation Model (TIM-2 System)
-
Objective: To simulate the fermentation of this compound in the proximal large intestine.
-
Apparatus: A computer-controlled in vitro model of the proximal large intestine (TIM-2).
-
Inoculum: Fecal microbiota from healthy human volunteers.
-
Procedure:
-
The fecal microbiota is adapted in the TIM-2 system.
-
This compound is administered to the system at varying daily dosages (e.g., 2g, 3g, 4g, 5g, 10g) over a specified period (e.g., 48-120 hours).[3][9]
-
Samples are collected from the model at regular intervals.
-
Metabolite analysis is performed to quantify SCFAs and lactate.
-
Microbiota composition is analyzed using techniques like classic plating and denaturing gradient gel electrophoresis.[9]
-
Human Clinical Trial: Serum SCFA Analysis
-
Objective: To compare colonic fermentation of this compound between patients with Irritable Bowel Syndrome (IBS) and healthy controls.[5]
-
Participants: Patients with IBS (diagnosed by Rome III criteria) and healthy control subjects.
-
Intervention: Ingestion of 10g of this compound dissolved in water.[4][5]
-
Sample Collection:
-
Fasting serum samples are collected.
-
A second serum sample is collected 90 minutes after this compound ingestion.[4]
-
-
Analytical Method: SCFAs are analyzed using hollow fiber-supported liquid membrane extraction coupled with gas chromatography.[5]
-
Outcome Measures: Comparison of fasting and post-ingestion serum SCFA levels between the two groups.
Animal Study: Fecal SCFA Analysis in Mice
-
Objective: To evaluate the effect of short-term this compound intervention on gut microbiota and fecal SCFA composition in mice.[8]
-
Subjects: C57BL/6J mice.
-
Intervention: Dietary this compound intervention for 3 weeks.
-
Sample Collection: Fecal samples collected at baseline (week 0) and after 3 weeks of intervention.
-
Analytical Methods:
-
Outcome Measures: Changes in the diversity and structure of the intestinal microbiota and concentrations of fecal SCFAs.
General SCFA Quantification in Fecal Samples
-
Sample Preparation: Fecal samples are promptly processed or stored at low temperatures to prevent altered SCFA concentrations due to microbial activity.[11] Samples are often diluted with acidified water.[11]
-
Extraction: Liquid-liquid extraction using solvents like ethyl acetate is a common method to separate SCFAs.[11]
-
Derivatization: To improve volatility for GC-MS analysis, chemical derivatization is often performed using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBTFA).[11]
-
Analysis:
-
Data Analysis: Identification and quantification are achieved by comparing retention times and mass spectral profiles with known standards.[11]
Signaling Pathways and Experimental Workflows
Mechanism of this compound Fermentation and SCFA Production
This compound is a synthetic disaccharide that is not absorbed in the small intestine.[15] Upon reaching the colon, it is fermented by gut bacteria, primarily beneficial species such as Bifidobacterium and Lactobacillus.[15][16] This fermentation process yields SCFAs, including acetate, propionate, and butyrate, as well as gases like hydrogen and carbon dioxide.[16][17] The production of these acids lowers the colonic pH.[15]
Caption: Metabolic pathway of this compound fermentation in the colon.
Cross-Feeding Mechanism for Butyrate Production
While Bifidobacterium and Lactobacillus primarily produce acetate and lactate from this compound fermentation, they do not directly produce butyrate.[1] Instead, a cross-feeding mechanism occurs where other members of the gut microbiota utilize the acetate and lactate to generate butyrate.[1]
Caption: Cross-feeding mechanism for butyrate synthesis.
Generalized Experimental Workflow for SCFA Analysis
The following diagram illustrates a typical workflow for studying the effects of this compound on SCFA production, from sample collection to data analysis.
Caption: Workflow for SCFA quantification from biological samples.
Conclusion
This compound serves as a potent prebiotic, selectively stimulating the growth of beneficial gut bacteria and leading to a significant increase in the production of SCFAs. The dose of this compound plays a critical role in modulating the specific profile of SCFAs produced. Acetate is consistently the most abundant SCFA generated from this compound fermentation. While this compound administration generally increases total SCFA levels, the impact on individual SCFAs, particularly butyrate, can be complex and may involve cross-feeding mechanisms within the gut microbial community. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for the robust investigation of this compound's effects. The provided visualizations of the metabolic pathways and experimental workflows offer a clear understanding of the core processes involved. This comprehensive overview is intended to support researchers, scientists, and drug development professionals in their work on this compound and its role in gut health.
References
- 1. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Low serum levels of short-chain fatty acids after this compound ingestion may indicate impaired colonic fermentation in patients with irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low serum levels of short-chain fatty acids after this compound ingestion may indicate impaired colonic fermentation in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gut.bmj.com [gut.bmj.com]
- 7. Portal and peripheral blood short chain fatty acid concentrations after caecal this compound instillation at surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound regulates gut microbiota dysbiosis and promotes short-chain fatty acids production in acute pancreatitis patients with intestinal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantification of short-chain fatty acids in human stool samples by LC-MS/MS following derivatization with aniline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability | Semantic Scholar [semanticscholar.org]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
The Enduring Legacy of Lactulose: A Technical Guide to its History, Evolution, and Medical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, evolution, and multifaceted medical applications of lactulose. First synthesized in 1929, this compound has transitioned from an infant formula additive to a cornerstone therapy for chronic constipation and hepatic encephalopathy (HE). This document delves into the intricate mechanisms of action, detailing its role as an osmotic laxative and a modulator of the gut microbiome. We present a consolidation of quantitative data from key clinical trials, detailed experimental protocols for assessing its efficacy and physiological effects, and visualizations of the core signaling pathways and clinical workflows. This guide serves as an in-depth resource for researchers, scientists, and professionals involved in drug development, offering a thorough understanding of this compound's journey from a simple disaccharide to a critical therapeutic agent.
A Historical Trajectory: From Discovery to Clinical Mainstay
This compound, a synthetic disaccharide composed of galactose and fructose, was first synthesized in 1929. Its journey into medical use began in the 1950s, initially as an ingredient in infant formula in 1957 to promote the growth of beneficial gut bacteria.[1] The 1960s marked its investigation as a potential treatment for chronic constipation, and by 1966, it was first used for the management of hepatic encephalopathy.[2][3] In 1977, this compound received FDA approval in the United States for both constipation and hepatic encephalopathy.[1][4] Today, it is recognized on the World Health Organization's List of Essential Medicines.
Mechanism of Action: More Than Just a Laxative
This compound exerts its therapeutic effects through a dual mechanism of action, primarily centered in the colon. As a non-absorbable sugar, it reaches the large intestine intact, where it is metabolized by the gut microbiota.[4][5]
Osmotic Effect in Constipation
In the colon, bacterial fermentation breaks down this compound into short-chain fatty acids (SCFAs), primarily lactic acid, acetic acid, and butyric acid.[5][6] These SCFAs, along with the undigested this compound, create a hyperosmotic environment in the colonic lumen. This osmotic gradient draws water into the intestines, softening the stool and increasing its volume, which in turn stimulates peristalsis and facilitates bowel movements.[7][8] The clinical effect, an increase in stool frequency and softer consistency, is typically observed within 24 to 48 hours of administration.[7][9]
Ammonia Reduction in Hepatic Encephalopathy
Hepatic encephalopathy is a neuropsychiatric syndrome caused by the accumulation of toxins, most notably ammonia, in the blood due to severe liver dysfunction.[10] this compound plays a critical role in reducing systemic ammonia levels through several mechanisms:
-
Gut Acidification: The production of SCFAs from this compound fermentation significantly lowers the pH of the colon.[3] This acidic environment favors the conversion of ammonia (NH3), which can readily cross biological membranes, into the non-absorbable ammonium ion (NH4+).[3] This process, known as "ion trapping," effectively traps ammonia in the colon, preventing its absorption into the bloodstream and promoting its excretion in the feces.[3]
-
Modulation of Gut Microbiota: this compound acts as a prebiotic, selectively promoting the growth of saccharolytic (sugar-fermenting) bacteria like Bifidobacterium and Lactobacillus, while inhibiting the proliferation of urease-producing, proteolytic bacteria that generate ammonia.[3]
-
Cathartic Effect: The osmotic laxative effect of this compound accelerates the transit of gut contents, further reducing the time available for ammonia production and absorption.[3]
Clinical Efficacy: A Review of the Evidence
The clinical utility of this compound in managing chronic constipation and hepatic encephalopathy is supported by a substantial body of evidence from numerous clinical trials and meta-analyses.
Chronic Constipation
This compound has been consistently shown to improve key outcomes in patients with chronic constipation.
Table 1: Summary of Clinical Trial Data for this compound in Chronic Constipation
| Endpoint | Study Population | Dosage | Key Findings | Reference(s) |
| Stool Frequency | Japanese patients with chronic constipation | 13, 26, 39 g/day | Dose-dependent increase in spontaneous bowel movements (SBMs) at Week 1. The 26g and 39g doses were significantly more effective than placebo. | [9] |
| Stool Consistency | Patients with chronic constipation | 20 g/day | Significantly improved stool consistency compared to placebo. | [11] |
| Global Relief | Patients with chronic constipation | Not specified | Associated with a large increase in global relief of constipation symptoms (RR 2.42). | [12] |
| Treatment Success | Elderly patients with chronic constipation | 8-30 ml/day of 50% this compound | Effective in increasing bowel movement frequency and improving stool consistency with fewer side effects compared to a senna-fiber combination. | [13] |
Hepatic Encephalopathy
This compound is a first-line therapy for both the treatment of overt hepatic encephalopathy (OHE) and the prevention of its recurrence.
Table 2: Summary of Clinical Trial Data for this compound in Hepatic Encephalopathy
| Endpoint | Study Population | Dosage | Key Findings | Reference(s) |
| Prevention of OHE Recurrence | Patients with cirrhosis recovered from OHE | Titrated to 2-3 soft stools/day | Recurrence rate of 26.5% with this compound vs. 56.9% with no therapy over 12 months. | [14] |
| Reduction in Blood Ammonia | Patients with minimal hepatic encephalopathy (MHE) | Not specified | Significantly reduced blood ammonia levels (WMD: -9.89 µmol/l). | [15] |
| Improvement in MHE | Patients with MHE | Not specified | Significantly reduced the risk of no improvement in neuropsychological tests (RR: 0.52). | [15] |
| Mortality in OHE | Patients with overt HE | Not specified | A meta-analysis showed that non-absorbable disaccharides (including this compound) reduced mortality. | [16] |
| Time to Recovery from OHE | Patients with acute OHE | Oral vs. oral + rectal administration | The addition of rectal this compound led to a significantly earlier improvement in encephalopathy grade at 48 hours. | [17] |
Experimental Protocols
The evaluation of this compound's efficacy and mechanism of action relies on a variety of standardized experimental protocols.
Assessment of Gut Transit Time
-
This compound Hydrogen Breath Test (LHBT): This non-invasive test is used to measure orocecal transit time (OCTT) and to diagnose small intestinal bacterial overgrowth (SIBO).
-
Principle: this compound is not absorbed in the small intestine. When it reaches the colon (or areas of bacterial overgrowth in the small intestine), it is fermented by bacteria, producing hydrogen (H2) and methane (CH4) gas. These gases are absorbed into the bloodstream, transported to the lungs, and exhaled.
-
Protocol:
-
Patient Preparation: The patient fasts for at least 8-12 hours prior to the test. Certain foods, medications (especially antibiotics and laxatives), and smoking are restricted for a specified period before the test.
-
Baseline Sample: A baseline breath sample is collected to measure endogenous H2 and CH4 levels.
-
Substrate Ingestion: The patient ingests a standard dose of this compound (typically 10g) dissolved in water.
-
Serial Breath Samples: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for 2-4 hours.
-
Analysis: The concentration of H2 and CH4 in the breath samples is measured using a gas chromatograph. An early and significant rise in breath H2 or CH4 after this compound ingestion can be indicative of SIBO. The time to the first sustained rise in breath H2 or CH4 is interpreted as the OCTT.
-
-
-
Gastrointestinal Scintigraphy: This imaging technique is considered a gold standard for measuring gut transit.
-
Principle: A meal or capsule containing a non-absorbable radiotracer (e.g., 111In-DTPA or 99mTc) is ingested. The movement of the radiotracer through the gastrointestinal tract is monitored using a gamma camera.
-
Protocol:
-
Radiolabeled Meal/Capsule: The patient consumes a standardized meal or capsule containing the radiotracer.
-
Imaging: Serial images of the abdomen are acquired at specified time points (e.g., immediately after ingestion and then hourly or at longer intervals).
-
Data Analysis: The images are analyzed to determine the gastric emptying time, small bowel transit time (time to reach the cecum), and colonic transit time.
-
-
Assessment of Stool Consistency
-
Bristol Stool Form Scale (BSFS): A widely used, validated, and simple visual assessment tool for classifying stool form into seven categories.[18][19]
-
Methodology: Patients are provided with a chart depicting the seven stool types, ranging from Type 1 (separate hard lumps, like nuts) indicating severe constipation, to Type 7 (watery, no solid pieces) indicating severe diarrhea. Types 3 and 4 are generally considered normal. Patients record the type of each bowel movement in a diary. This method is frequently used in clinical trials to assess the efficacy of laxatives.[18][20]
-
Measurement of Blood Ammonia
Accurate measurement of blood ammonia is crucial in the management of hepatic encephalopathy, but it is prone to pre-analytical errors.[21][22]
-
Principle: The most common method is an enzymatic assay using glutamate dehydrogenase.
-
Protocol:
-
Sample Collection: Venous or arterial blood is collected in a pre-chilled tube containing EDTA or heparin as an anticoagulant. The use of a tourniquet should be minimized as muscle activity can increase ammonia levels.
-
Sample Handling: The sample must be placed on ice immediately after collection and transported to the laboratory promptly.
-
Centrifugation: The blood is centrifuged at a low temperature (e.g., 4°C) to separate the plasma.
-
Analysis: The plasma is analyzed as soon as possible, as ammonia levels can increase in stored samples.[23] The enzymatic reaction is typically measured spectrophotometrically.
-
Signaling Pathways and Workflows
This compound Metabolism and Short-Chain Fatty Acid Signaling
The metabolism of this compound by the gut microbiota initiates a cascade of signaling events that mediate its therapeutic effects.
Caption: this compound metabolism and SCFA signaling pathway.
Clinical Workflow for Hepatic Encephalopathy Management
The diagnosis and management of hepatic encephalopathy involve a structured clinical workflow.
References
- 1. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Frontiers | Regulatory mechanisms of the gut microbiota-short chain fatty acids signalling axis in slow transit constipation and progress in multi-target interventions [frontiersin.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Efficacy and safety of a crystalline this compound preparation (SK-1202) in Japanese patients with chronic constipation: a randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspharmacist.com [uspharmacist.com]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Long-term management of hepatic encephalopathy with this compound and/or rifaximin: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-gut transit scintigraphy in the evaluation of small-bowel and colon transit disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Active Clinical Trials in Hepatic Encephalopathy: Something Old, Something New and Something Borrowed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Bristol stool scale - Wikipedia [en.wikipedia.org]
- 19. Bristol Stool Form Scale Reliability and Agreement Decreases When Determining Rome III Stool Form Designations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ammonia Test: Importance, Procedure, and Results | Dr Lal PathLabs Blogs [lalpathlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Samples for Ammonia | Cornell University College of Veterinary Medicine [vet.cornell.edu]
Methodological & Application
Application Notes and Protocols for Lactulose Hydrogen Breath Test in the Diagnosis of Small Intestinal Bacterial Overgrowth (SIBO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Intestinal Bacterial Overgrowth (SIBO) is a condition characterized by an excessive number of bacteria in the small intestine, leading to a variety of gastrointestinal symptoms such as bloating, gas, abdominal pain, diarrhea, and constipation.[1][2] The lactulose hydrogen breath test is a non-invasive diagnostic tool used to identify the presence of SIBO.[1][3] This test measures the concentration of hydrogen and methane gases in the breath, which are produced by the fermentation of a non-digestible sugar, this compound, by bacteria in the small intestine.[1][4] An early and significant rise in these gases after this compound ingestion can indicate bacterial overgrowth in the small intestine.[4] This document provides a detailed protocol for conducting the this compound hydrogen breath test for SIBO diagnosis, aimed at ensuring accuracy and reproducibility in a research and clinical setting.
Principle of the Test
The this compound hydrogen breath test is based on the principle that human cells cannot digest or absorb this compound. When ingested, this compound travels through the small intestine to the colon, where it is fermented by colonic bacteria, producing hydrogen and/or methane gas. These gases are absorbed into the bloodstream, transported to the lungs, and then exhaled. In individuals with SIBO, the this compound is fermented prematurely by the excess bacteria in the small intestine, leading to an early rise in breath hydrogen and/or methane levels.[1][4] Methane measurement is crucial as some microorganisms produce methane instead of hydrogen, and its presence is associated with specific clinical presentations like constipation.[2][5]
Experimental Protocol
This protocol outlines the necessary steps for patient preparation, sample collection, and analysis for the this compound hydrogen breath test.
1. Patient Preparation (Pre-Test)
Proper patient preparation is critical for accurate results. The following steps should be communicated to the study participant:
-
14 Days Prior to Testing: Discontinue any antibiotics or herbal antimicrobials/antifungals.[6]
-
7 Days Prior to Testing: Stop taking all probiotics.[6]
-
4 Days Prior to Testing: Discontinue laxatives, including high-dose vitamin C or magnesium.[6]
-
24 Hours Prior to Testing (Preparatory Diet): The day before the test, the patient should follow a specific diet to reduce baseline hydrogen and methane levels. This diet should consist of easily digestible foods.
-
Allowed Foods: Baked or broiled chicken, fish, or turkey (salt and pepper only), white rice, eggs, clear meat broth, fats and oils (like coconut, olive oil, or butter), weak black coffee or tea (no sweeteners or cream).[6]
-
Foods to Avoid: High-fiber foods, fruits, vegetables, dairy products, grains (other than white rice), sugars, and sweeteners.[3]
-
-
12 Hours Prior to Testing (Fasting): The patient must fast for 8-12 hours before the test begins.[3][6] Only water is permitted during this period. For morning tests, this typically means fasting overnight.[4][6]
-
Morning of the Test:
2. Test Procedure (Sample Collection)
The test duration is typically 3 hours.[6]
-
Baseline Sample Collection:
-
Before consuming the this compound solution, collect one or two baseline breath samples.[4]
-
To collect a sample, the patient should take a normal breath in, hold it for 15 seconds, and then exhale gently and steadily into the collection bag or tube.[4] The initial part of the breath (dead space air from the upper airways) should be discarded, and the end-expiratory air (alveolar air) should be collected.
-
-
This compound Administration:
-
Subsequent Sample Collection:
-
Collect breath samples at regular intervals. Common intervals are every 15, 20, or 30 minutes.[4][6][8][10] The North American Consensus suggests intervals that allow for clear interpretation within the first 90 minutes.[12] A 20-minute interval is frequently used.[6][11]
-
Continue collecting samples for the entire test period (e.g., up to 180 minutes).[6]
-
During the test, the patient should remain at rest and avoid sleeping.[8] They should also refrain from eating or drinking anything other than small sips of water.
-
It is important to record any symptoms experienced during the test, such as bloating, abdominal pain, or diarrhea, and the time they occurred.[4]
-
Data Presentation
The following table summarizes the key quantitative parameters for the this compound hydrogen breath test protocol.
| Parameter | Value | Notes |
| This compound Dose | 10 g | The North American Consensus recommends this dosage.[12][13] |
| Water Volume | 8 oz (~240 mL) | For dissolving the this compound.[6][11] |
| Fasting Period | 8-12 hours | Essential to establish a low baseline gas level.[3][6] |
| Breath Hold Duration | 15 seconds | To ensure collection of alveolar air.[4] |
| Test Duration | 3 hours (180 minutes) | To capture both small intestinal and colonic fermentation.[6][14] |
| Sample Collection Interval | 15-30 minutes | 20-minute intervals are common.[6][11] |
| Positive for SIBO (Hydrogen) | ≥ 20 ppm rise from baseline within 90 minutes | As per the North American Consensus guidelines.[2][12] |
| Positive for IMO (Methane) | ≥ 10 ppm at any point during the test | Indicative of intestinal methanogen overgrowth.[2][10] |
| High Baseline Hydrogen | ≥ 20 ppm | May indicate improper preparation or existing SIBO.[15] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the this compound hydrogen breath test protocol.
Caption: Workflow of the this compound Hydrogen Breath Test for SIBO Diagnosis.
Interpretation of Results
-
Hydrogen-Positive SIBO: A rise in hydrogen of 20 parts per million (ppm) or more above the baseline value within the first 90 minutes of the test is considered positive for SIBO.[2][12]
-
Methane-Positive Intestinal Methanogen Overgrowth (IMO): A methane level of 10 ppm or higher at any point during the test is considered positive for IMO.[2][10]
-
Combined Hydrogen and Methane: In some cases, the combined total of hydrogen and methane is considered, though interpretation of individual gases is now more common.[16]
-
Double Peak: A conventional, though less sensitive, criterion for SIBO on a this compound breath test is the presence of a double peak in hydrogen levels – one from the small intestine and a later one from the colon.[17]
-
Flat Line: A flat line result, where hydrogen levels do not rise, may occur if hydrogen-consuming bacteria are present, which can sometimes lead to a false negative result for hydrogen-predominant SIBO.[18] Therefore, concurrent measurement of methane is important.
Conclusion
The this compound hydrogen breath test is a valuable, non-invasive method for the diagnosis of SIBO when performed with rigorous adherence to protocol. For researchers, scientists, and drug development professionals, standardization of patient preparation, test execution, and data interpretation is paramount to ensure the generation of reliable and comparable data. The protocol and criteria outlined in this document, based on current consensus guidelines, provide a framework for achieving this standardization.
References
- 1. Procedures | this compound Breath Test — Jackson County Gastroenterology [jacksoncountygastro.com]
- 2. Pros and Cons of Breath Testing for Small Intestinal Bacterial Overgrowth and Intestinal Methanogen Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniospecialtycare.com [uniospecialtycare.com]
- 4. uhs.nhs.uk [uhs.nhs.uk]
- 5. Small Intestinal Bacterial Overgrowth [mdcalc.com]
- 6. sibodiagnostics.com [sibodiagnostics.com]
- 7. healthpath.com [healthpath.com]
- 8. metsol.com [metsol.com]
- 9. m.youtube.com [m.youtube.com]
- 10. metsol.com [metsol.com]
- 11. allclearhealthcare.com [allclearhealthcare.com]
- 12. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 13. gut.bmj.com [gut.bmj.com]
- 14. SIBO Test Overview - SIBO Center [sibocenter.com]
- 15. sibotesting.com [sibotesting.com]
- 16. m.youtube.com [m.youtube.com]
- 17. How to Interpret Hydrogen Breath Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 18. maximisednutrition.com [maximisednutrition.com]
Application Note: Quantification of Lactulose Using High-Performance Liquid Chromatography (HPLC)
Introduction
Lactulose is a synthetic disaccharide composed of galactose and fructose, commonly used as a laxative and for the treatment of hepatic encephalopathy. Accurate quantification of this compound in pharmaceutical formulations, food products, and biological samples is crucial for quality control, dosage accuracy, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection is a widely employed analytical technique for this purpose, offering good sensitivity, reproducibility, and the ability to simultaneously measure related sugars.[1][2][3][4][5][6] This application note provides a detailed protocol for the quantification of this compound using a validated HPLC-RI method.
Principle of the Method
This method utilizes an isocratic HPLC system with a refractive index detector to separate and quantify this compound.[1][5] The separation is typically achieved on an amino-based column, where the sugars are separated based on their differential partitioning between the stationary phase and the mobile phase, which consists of an acetonitrile and water mixture.[1][4][5] The refractive index detector measures the change in the refractive index of the eluent as the analyte passes through the detector cell, providing a signal proportional to the concentration of the analyte.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the quantification of this compound in both pharmaceutical syrup formulations and urine samples.
Protocol 1: Quantification of this compound in Pharmaceutical Syrup
This protocol is adapted from a validated method for determining this compound and its related process impurities in syrup formulations.[1][3][4][5]
1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, column oven, and a Refractive Index (RI) detector.[1]
-
Amino column (e.g., 3 µm, 4.6 x 150 mm).[1]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks (100 mL).
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
2. Reagents and Standards
-
Acetonitrile (HPLC grade).[1]
-
Deionized water (HPLC grade).[1]
-
This compound reference standard.
-
Mobile Phase: A mixture of acetonitrile and water (75:25 v/v). Filter through a 0.45 µm filter and degas in an ultrasonic bath before use.[1][4][5]
3. Standard Solution Preparation
-
Stock Solution (100 ppm): Accurately weigh and dissolve 10 mg of this compound reference standard in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 1:1 acetonitrile-water mixture to achieve concentrations ranging from 0.125 to 10 µg/mL.[1]
4. Sample Preparation
-
Thoroughly shake the viscous drug syrup to ensure a homogenous mixture.[1]
-
Accurately transfer a quantity of the syrup equivalent to the label claim of this compound into a 100 mL volumetric flask containing a 1:1 mixture of acetonitrile and water.[1]
-
Shake the flask for approximately 10 minutes to dissolve the sample and then dilute to the mark with the same solvent.[1]
-
Filter the solution through a 0.45 µm Millipore filter before injection.[1]
5. Chromatographic Conditions
-
Column: Amino column (3 µNH2 4.6×150 mm)[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 20 µL[1]
-
Detector: Refractive Index (RI) Detector[1]
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification of this compound in Urine (for Dual Sugar Absorption Test)
This protocol is based on a method developed for the determination of urinary this compound and mannitol in the dual sugar absorption test.[7]
1. Equipment and Materials
-
HPLC system with an isocratic pump, column oven, and RI detector.[7]
-
Resin-based cation exchange column (e.g., Aminex HPX87C).[7]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks.
-
Syringe filters (0.45 µm).
2. Reagents and Standards
-
Deionized water (HPLC grade).
-
This compound reference standard.
-
Mobile Phase: Deionized water.[7]
3. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound in deionized water.
-
Working Solutions: Create a series of dilutions from the stock solutions to be spiked into blank human urine samples for calibration.
4. Sample Preparation
-
Urine samples are collected over a 6-hour period following the oral ingestion of a this compound solution.[7]
-
Prior to injection, filter the urine samples through a 0.45 µm filter.
5. Chromatographic Conditions
-
Column: Aminex HPX87C[7]
-
Mobile Phase: Water[7]
-
Flow Rate: 0.3 mL/min[7]
-
Column Temperature: 60°C[7]
-
Detector: Refractive Index (RI) Detector[7]
-
Run Time: Approximately 25 minutes for urine samples.[7]
6. Data Analysis
-
Create calibration curves for this compound by plotting the peak area against the concentration in the spiked urine samples.
-
Quantify the amount of this compound in the patient urine samples using the calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited HPLC methods for this compound determination.
Table 1: Method Validation Parameters for this compound Quantification in Pharmaceutical Syrup
| Parameter | Value |
| Linearity Range | 1 - 8 µg/mL |
| Regression Coefficient (r²) | > 0.9901[1] |
| Limit of Detection (LOD) | 0.0625 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.125 µg/mL[1] |
Table 2: Method Validation Parameters for this compound Quantification in Urine
| Parameter | Value |
| Linearity Range | Up to 500 µg/mL[7] |
| Limit of Detection (LOD) | 15 µg/mL (in spiked urine)[7] |
| Intra-assay CV (%) | 2.0 - 5.1[7] |
| Inter-assay CV (%) | 2.0 - 5.1[7] |
Table 3: Comparative Chromatographic Parameters
| Parameter | Method for Pharmaceutical Syrup[1] | Method for Urine[7] |
| Column | Amino column (3 µNH2 4.6×150 mm) | Aminex HPX87C |
| Mobile Phase | Acetonitrile:Water (75:25 v/v) | Water |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Temperature | 40°C | 60°C |
| Retention Time | Not specified | ~5.7 - 5.9 min |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification in syrup.
Caption: Workflow for this compound quantification in urine samples.
References
- 1. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup | Semantic Scholar [semanticscholar.org]
- 3. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Simple, Robust, and Convenient HPLC Assay for Urinary this compound and Mannitol in the Dual Sugar Absorption Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Models of the Human Large Intestine Using Lactulose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lactulose in in vitro models of the human large intestine. The information is intended to guide researchers in studying the prebiotic effects of this compound, its impact on gut microbiota composition and function, and its potential applications in drug development and nutritional science.
Introduction
This compound, a synthetic disaccharide composed of galactose and fructose, is not hydrolyzed or absorbed in the upper gastrointestinal tract.[1] Upon reaching the large intestine, it is selectively fermented by the resident microbiota, leading to a range of beneficial effects. In vitro models of the human large intestine are invaluable tools for studying these effects in a controlled environment, providing insights into the mechanisms of action of this compound and its potential as a prebiotic. These models allow for the investigation of changes in microbial populations, the production of key metabolites like short-chain fatty acids (SCFAs), and the overall impact on the gut environment.
Application Notes
Prebiotic Effects of this compound:
This compound consistently demonstrates a significant prebiotic effect by selectively stimulating the growth and activity of beneficial gut bacteria.
-
Stimulation of Beneficial Bacteria: In vitro studies have repeatedly shown that this compound promotes the proliferation of Bifidobacterium and Lactobacillus species.[1][2][3][4][5] Other beneficial genera, including Anaerostipes, Collinsella, Gemmiger, and Faecalibacterium, have also been shown to be stimulated by this compound.[1][3][5]
-
Inhibition of Potential Pathogens: The fermentation of this compound leads to a decrease in the gut luminal pH, which can inhibit the growth of pH-sensitive pathogenic bacteria such as Fusobacterium and Escherichia-Shigella.[6]
-
Dose-Dependent Response: The prebiotic effects of this compound are dose-dependent. While lower doses (e.g., 2g/day) can increase SCFA production, a full prebiotic effect, characterized by significant shifts in microbial populations, is typically observed at higher doses (e.g., 5g/day) over several days.[1][4][7]
Metabolic Effects of this compound Fermentation:
The microbial fermentation of this compound results in the production of various metabolites that influence the gut environment and host health.
-
Short-Chain Fatty Acid (SCFA) Production: The primary products of this compound fermentation are the SCFAs acetate, butyrate, and lactate.[1][8] Acetate is the main SCFA produced.[2] These SCFAs serve as an energy source for colonocytes, modulate immune function, and contribute to maintaining gut barrier integrity.
-
Reduction of Ammonia: this compound fermentation can lead to a decrease in the production of ammonia, a potentially toxic metabolite.[1][4]
-
pH Reduction: The production of SCFAs and lactic acid from this compound fermentation leads to a decrease in the pH of the colonic environment.[1][4]
Applications in Research and Drug Development:
-
Prebiotic Screening: In vitro colon models are ideal for screening and validating the prebiotic potential of this compound and its derivatives.[9]
-
Drug Delivery: this compound can be utilized as a trigger for colon-specific drug delivery systems. The degradation of this compound by colonic bacteria can be harnessed to release drugs in the large intestine.[10]
-
Disease Modeling: These models can be used to study the effects of this compound on the gut microbiota in the context of various diseases, such as inflammatory bowel disease and hepatic encephalopathy.[6][11]
Data Presentation
The following tables summarize quantitative data from in vitro studies on the effects of this compound.
Table 1: Effect of this compound Dosage on Total Short-Chain Fatty Acid (SCFA) Production in an In Vitro Model
| Daily this compound Dose | Mean Total SCFAs (mmol) after 120h (± SD) |
| Control | 332 (± 34) |
| 2 g | 451 (± 3) |
| 3 g | 399 (± 21) |
| 4 g | 427 (± 76) |
| 5 g | 471 (± 12) |
Data sourced from an in vitro model of the human large intestine.[2]
Table 2: Summary of Dose-Dependent Effects of this compound in the TIM-2 In Vitro Model
| Daily this compound Dose | Key Observed Effects |
| 2 g | Increased short-chain fatty acid (SCFA) levels, mainly acetate.[1] |
| 3 g | Increase in both acetate and butyrate levels.[1] |
| 4 g | Prominent reduction in ammonia, similar to the 5g dose.[1] |
| 5 g | Full beneficial prebiotic effect: increased counts of Bifidobacterium, Lactobacillus, and Anaerostipes; rise in acetate, butyrate, and lactate; decrease in branched-chain fatty acids and ammonia.[1][4] |
Experimental Protocols
Two common types of in vitro models are described: the dynamic, computer-controlled model (e.g., TIM-2) and the batch culture fermentation model.
Protocol 1: Dynamic In Vitro Model of the Proximal Colon (Based on the TIM-2 System)
The TNO Intestinal Model-2 (TIM-2) is a sophisticated, computer-controlled system that simulates the conditions of the human proximal large intestine.[1][7]
Materials:
-
TIM-2 system
-
Standardized, complex, high-density microbiota of human origin
-
Basal medium simulating ileal effluent
-
This compound solution (e.g., Laevolac®, 670 mg/mL)[7]
-
Anaerobic gas supply (e.g., N₂)
-
pH controller and NaOH solution
-
Dialysis system with semipermeable membranes
Methodology:
-
System Preparation and Inoculation:
-
Assemble and sterilize the TIM-2 unit.
-
Introduce the basal medium into the system.
-
Establish and maintain anaerobic conditions and a constant temperature (37°C).
-
Inoculate the system with a standardized human fecal microbiota.
-
Allow the microbiota to adapt and stabilize for a defined period before the start of the experiment.
-
-
Experimental Period:
-
Sampling and Analysis:
-
Collect samples from the lumen and the dialysate at regular intervals (e.g., 24, 48, 72, 96, and 120 hours).[7]
-
Microbiota Analysis: Analyze the composition of the microbiota using techniques such as 16S rRNA gene sequencing or fluorescent in situ hybridization (FISH).
-
Metabolite Analysis: Measure the concentrations of SCFAs (acetate, propionate, butyrate), lactate, branched-chain fatty acids, and ammonia in the collected samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
pH Monitoring: Continuously monitor the pH of the system. The consumption of NaOH to maintain a constant pH can be used as an indirect measure of acidification due to metabolite production.[1]
-
Protocol 2: In Vitro Batch Fermentation Model
This protocol describes a simpler, high-throughput method for assessing the fermentability of this compound by human fecal microbiota.[12][13]
Materials:
-
Fresh human fecal samples from healthy donors
-
Anaerobic chamber or workstation
-
Gut Microbiota Medium (GMM) or a similar basal medium
-
This compound
-
Sterile, anaerobic fermentation tubes or vessels
-
Shaking incubator
-
Phosphate buffer
Methodology:
-
Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy donors who have not used antibiotics, prebiotics, or probiotics for a specified period (e.g., 1 month).[7]
-
Inside an anaerobic chamber, prepare a fecal slurry by homogenizing the fecal sample in a pre-reduced phosphate buffer (e.g., 1:15 w/v).[6]
-
Filter the slurry through several layers of cheesecloth to remove large particulate matter.[6]
-
-
Fermentation Setup:
-
Prepare the fermentation medium (GMM) and dispense it into sterile fermentation tubes.
-
Add the this compound substrate to the tubes at the desired concentration. Include control tubes with no substrate.
-
Inoculate each tube with the fecal slurry.
-
Seal the tubes and place them in a shaking incubator at 37°C.
-
-
Incubation and Sampling:
-
Incubate the tubes for a defined period (e.g., 20, 24, or 48 hours).[12]
-
At the end of the incubation period, stop the fermentation by placing the tubes on ice.
-
Collect samples for microbiota and metabolite analysis.
-
-
Analysis:
-
Microbiota Analysis: Extract DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the microbial community structure.
-
SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for SCFA concentrations using GC or HPLC.
-
pH Measurement: Measure the final pH of the fermentation broth.
-
Visualizations
Experimental Workflow for In Vitro Batch Fermentation
In vitro batch fermentation workflow.
This compound Fermentation Pathway in the Gut Microbiota
Metabolic fate of this compound in the colon.
References
- 1. Dose-Dependent Prebiotic Effect of this compound in a Computer-Controlled In Vitro Model of the Human Large Intestine [mdpi.com]
- 2. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound selectively stimulates members of the gut microbiota, as determined by multi-modal activity-based sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-Dependent Prebiotic Effect of this compound in a Computer-Controlled In Vitro Model of the Human Large Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Regulatory effect of this compound on intestinal flora and serum metabolites in colitis mice: In vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The fermentation of this compound by colonic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro fermentation of this compound-derived oligosaccharides by mixed fecal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on this compound formulations for colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo lactose and this compound effects on colonic fermentation and portal-systemic encephalopathy parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dwscientific.com [dwscientific.com]
- 13. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality [digibug.ugr.es]
Application Notes and Protocols for Administering Lactulose in Intestinal Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lactulose in the assessment of intestinal permeability. The this compound/mannitol (L/M) dual-sugar absorption test is a widely employed non-invasive method to evaluate the integrity of the intestinal barrier.
Introduction to the this compound/Mannitol Test
The this compound/mannitol test is considered a gold standard for the functional measurement of intestinal permeability.[1] It involves the oral administration of two non-metabolized sugars, this compound and mannitol. The principle of the test lies in the differential absorption pathways of these two molecules. Mannitol, a monosaccharide, is readily absorbed through the intestinal epithelial cells (transcellular pathway) and serves as a marker for the total absorptive surface area. This compound, a larger disaccharide, is only minimally absorbed and is thought to pass through the tight junctions between intestinal cells (paracellular pathway).[2][3]
An increase in the urinary this compound/mannitol ratio (LMR) is indicative of increased intestinal permeability, often referred to as "leaky gut." This condition is associated with various diseases, including celiac disease, Crohn's disease, type 1 diabetes, and food allergies.[4] The L/M ratio is a reliable indicator as it minimizes the influence of non-mucosal factors such as gastric emptying, intestinal transit, and renal clearance, since both sugars are affected equally by these variables.[4]
Experimental Protocols
The following protocols are provided as a guideline and may be adapted based on specific study requirements.
-
Fasting: Subjects should fast overnight for a minimum of 8 hours prior to the test.[4][5][6][7][8] Water is permitted during the fasting period.
-
Dietary Restrictions: For 2-3 days leading up to the test, subjects should avoid high-intensity exercise and limit alcohol consumption.[5] On the day of the test, and during the urine collection period, foods and beverages containing fructose, lactose, mannitol, or other sugar alcohols should be avoided.[6][7][9]
-
Medication Review: Unless otherwise directed by a physician, it is recommended to discontinue aspirin, other NSAIDs, laxatives, and antacids containing aluminum or magnesium hydroxide for 3 days before the test.[9]
-
Dosage: A common dosage for adults consists of a solution containing 5 to 10 grams of this compound and 2 to 5 grams of mannitol dissolved in approximately 100-200 mL of water.[4] For children, a typical dose is 2 ml/kg of body weight of a solution containing 250 mg/ml this compound and 50 mg/ml mannitol, with a maximum of 20 ml.[10]
-
Administration: After emptying their bladder of the first morning urine (which is discarded or collected as a baseline), the subject should ingest the entire sugar solution.[4][9] The time of ingestion should be recorded as the start time of the test.
-
Duration: The standard urine collection period is 5 to 6 hours after ingesting the sugar solution.[1][4][9] Some studies have shown that a shorter 2-hour collection can provide comparable results for the L/M ratio.[10][11]
-
Procedure: All urine passed during the collection period should be collected in a provided container.[4][9] To ensure adequate urine output, subjects should be encouraged to drink a minimum of 1000 mL of water during the collection period, typically starting one hour after ingesting the test solution.[4]
-
Preservation and Storage: The collected urine should be stored in a cool place or refrigerated during the collection period. A preservative such as chlorhexidine (1 mL of 20 mg/mL) may be added to the collection container.[4] After the collection period, the total volume of urine is measured, and an aliquot (10-100 mL) is stored at -80°C until analysis.[4]
The concentrations of this compound and mannitol in the urine are typically measured using High-Performance Liquid Chromatography (HPLC) with pulsed amperometric detection or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[4][10][12] Enzymatic assays are also available.[3]
Data Presentation and Interpretation
The results are expressed as the percentage of the ingested dose of each sugar excreted in the urine and the ratio of these percentages (this compound/Mannitol Ratio - LMR).
Table 1: Typical Urinary Excretion of this compound and Mannitol in Healthy Adults
| Parameter | Median Percentage Excretion | Range |
| This compound | 0.3550% | 0.0204% - 1.8030% |
| Mannitol | 12.300% | 1.4800% - 43.7500% |
| This compound/Mannitol Ratio (LMR) | 0.0317 | 0.0029 - 0.2510 |
| Data adapted from a study on healthy volunteers.[4] |
An elevated LMR is indicative of increased intestinal permeability. Each laboratory should establish its own reference ranges.
Mandatory Visualizations
Caption: Conceptual Diagram of the this compound/Mannitol Test.
Caption: Experimental Workflow for Intestinal Permeability Assessment.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. gdx.net [gdx.net]
- 3. researchgate.net [researchgate.net]
- 4. jnmjournal.org [jnmjournal.org]
- 5. genieur.eu [genieur.eu]
- 6. optimise.mfm.au [optimise.mfm.au]
- 7. nutripath.com.au [nutripath.com.au]
- 8. support.rupahealth.com [support.rupahealth.com]
- 9. gdx.net [gdx.net]
- 10. Measurement of intestinal permeability using this compound and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardising the this compound mannitol test of gut permeability to minimise error and promote comparability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Rapid and simultaneous determination of this compound and mannitol in urine, by HPLC with pulsed amperometric detection, for use in studies of intestinal permeability. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Utilizing Lactulose as a Prebiotic in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactulose, a synthetic disaccharide composed of galactose and fructose, is a well-established prebiotic known for its selective utilization by beneficial gut microorganisms.[1] Unlike digestible carbohydrates, this compound is not hydrolyzed or absorbed in the human small intestine, allowing it to reach the colon intact.[2] There, it is fermented by specific gut bacteria, primarily Bifidobacterium and Lactobacillus species, leading to a cascade of physiological effects that can be harnessed for therapeutic benefit.[3] These application notes provide a comprehensive overview of the use of this compound as a prebiotic in clinical trials, including its mechanisms of action, quantitative effects on the gut microbiome and metabolome, and detailed protocols for its investigation.
The effects of this compound are dose-dependent. Low doses, typically ranging from 1 to 10 grams per day, exert a prebiotic effect, whereas medium (20-40 g/day ) and high doses (>60 g/day ) are used for their laxative and ammonia-detoxifying properties, respectively.[3] As a prebiotic, this compound selectively stimulates the growth and/or activity of beneficial bacteria, leading to the production of short-chain fatty acids (SCFAs) such as acetate, butyrate, and propionate.[4] These metabolites contribute to a lower colonic pH, inhibition of pathogenic bacteria, and modulation of the host's immune system.[3]
Mechanism of Action
The prebiotic activity of this compound is centered on its fermentation in the colon. This process leads to several key physiological changes:
-
Modulation of Gut Microbiota: this compound serves as a preferential substrate for saccharolytic bacteria like Bifidobacterium and Lactobacillus, promoting their proliferation.[3] This competitive advantage can lead to a reduction in the abundance of potentially pathogenic bacteria, such as certain species of Clostridium and Bacteroides.[3][5]
-
Production of Short-Chain Fatty Acids (SCFAs): The fermentation of this compound results in the production of SCFAs.[4] Acetate is the most abundant SCFA produced from this compound fermentation.[6] These SCFAs have numerous beneficial effects, including serving as an energy source for colonocytes (butyrate), modulating intestinal motility, and exerting anti-inflammatory effects.[7]
-
Lowering of Colonic pH: The production of SCFAs and lactate leads to a decrease in the pH of the colonic lumen.[5] This acidic environment is less favorable for the growth of many pathogenic bacteria and can enhance the absorption of minerals like calcium and magnesium.[8]
-
Immune System Modulation: By influencing the composition of the gut microbiota and through the direct action of SCFAs, this compound can modulate the host immune system. This includes effects on both the innate and adaptive immune responses.[9]
Below is a signaling pathway diagram illustrating the mechanism of action of this compound as a prebiotic.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative effects of this compound supplementation observed in various clinical trials.
Table 1: Effect of this compound on Gut Microbiota Composition
| Study Population | This compound Dose | Duration | Change in Bifidobacterium | Change in Lactobacillus | Reference |
| Healthy Japanese Women | 1, 2, or 3 g/day | 2 weeks | Significant increase at all doses | Not specified | [10] |
| Healthy Japanese Adults | 4 g/day | 2 weeks | Increase from 17.1% to 20.5% of total bacteria (p=0.021) | No significant change | [11][12] |
| Healthy Volunteers | 3 g/day | 2 weeks | Increase from 9.7 to 10.4 log10 cells/g feces | Not specified | [8] |
| Healthy Volunteers | 10 g/day | 26-33 days | Increase from 8.8 to 9.3 log10 cells/g feces | Not specified | [8] |
| Healthy Volunteers | 20 g/day | 4 weeks | Significant increase (3.0 log CFU) | Significant increase (1.9 log CFU) | [3] |
| Patients with Chronic Idiopathic Constipation | 10-30 g/day | 4 weeks | Increase from 8.4 to 9.1 log CFU/g wet weight | No significant change | [3] |
| Patients with Chronic Kidney Disease | 30 mL (approx. 20g) three times a day | 8 weeks | Increase from 3.61 to 4.90 (units not specified, p<0.001) | Increase from 2.79 to 3.87 (units not specified, p<0.001) | [13] |
Table 2: Effect of this compound on Short-Chain Fatty Acid (SCFA) Production
| Study Type | This compound Dose | Duration | Change in Acetate | Change in Butyrate | Change in Propionate | Total SCFA Change | Reference |
| In vitro model | 2 g/day | 5 days | Increased | No significant change | Not specified | Increased | [14] |
| In vitro model | 3 g/day | 5 days | Increased | Increased | Not specified | Increased | [14] |
| In vitro model | 5 g/day | 5 days | Increased | Increased | Not specified | Increased | [14] |
| In vitro fecal incubation | Not specified | Not specified | Increased | Decreased iC4-nC6 fatty acids | Not specified | Not specified | [5] |
| Healthy vs. IBS patients (serum levels) | 10 g (single dose) | 90 minutes post-ingestion | Healthy: 195.4 µM; IBS: 157.2 µM (p=0.005) | Healthy: 16.7 µM; IBS: 13.3 µM (p=0.01) | Healthy: 12.0 µM; IBS: 10.2 µM (p=0.0001) | Healthy: 285.9 µM; IBS: 228.0 µM (p=0.0002) | [15] |
Experimental Protocols
This section outlines a generalized protocol for a clinical trial investigating the prebiotic effects of this compound.
Study Design
A randomized, double-blind, placebo-controlled crossover or parallel-group design is recommended.
-
Participants: Healthy volunteers or a specific patient population (e.g., individuals with constipation, irritable bowel syndrome, or metabolic disorders).
-
Inclusion Criteria: Clearly defined age range, BMI, and health status. For patient populations, standardized diagnostic criteria (e.g., Rome IV for functional constipation) should be used.[16]
-
Exclusion Criteria: Recent use of antibiotics, prebiotics, or probiotics; significant gastrointestinal diseases; and conditions that may be affected by this compound (e.g., galactosemia).
-
Intervention: this compound administered at a low dose (e.g., 4-10 g/day ) in a suitable vehicle (e.g., powder dissolved in water, syrup).
-
Placebo: A non-prebiotic substance with a similar taste and appearance to the this compound intervention (e.g., glucose, maltodextrin).
-
Duration: A treatment period of at least 2 to 4 weeks is common to observe significant changes in the gut microbiota.
The following diagram illustrates a typical experimental workflow for a this compound clinical trial.
References
- 1. This compound ingestion causes an increase in the abundance of gut-resident bifidobacteria in Japanese women: a randomised, double-blind, placebo-controlled crossover trial [agris.fao.org]
- 2. Bifidobacteria metabolize this compound to optimize gut metabolites and prevent systemic infection in liver disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on short-chain fatty acids and lactate production and on the growth of faecal flora, with special reference to Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prebiotic potential of this compound: A review [phytopharmajournal.com]
- 8. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. A study of the prebiotic effect of this compound at low dosages in healthy Japanese women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Ingestion Induces a Rapid Increase in Genus Bifidobacterium in Healthy Japanese: A Randomised, Double-Blind, Placebo-Controlled Crossover Trial [mdpi.com]
- 12. This compound Ingestion Induces a Rapid Increase in Genus Bifidobacterium in Healthy Japanese: A Randomised, Double-Blind, Placebo-Controlled Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Gas Chromatography Methods for Lactulose Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of lactulose using gas chromatography (GC). This compound, a synthetic disaccharide, is widely used as a therapeutic agent for constipation and hepatic encephalopathy. Accurate and reliable quantification of this compound in various matrices, including pharmaceutical preparations, biological fluids, and food products, is crucial for quality control, pharmacokinetic studies, and clinical diagnostics.
Gas chromatography offers a robust and sensitive method for this compound analysis. Due to the non-volatile nature of sugars, derivatization is a necessary step to convert this compound into a volatile and thermally stable compound suitable for GC analysis. This document outlines the common derivatization procedures and GC-MS methods for this compound determination.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated GC methods for this compound analysis. These methods are often used in conjunction with an internal standard for improved accuracy and precision.
| Parameter | Method 1: GC-MS (Urine)[1][2] | Method 2: GC-MS (Canine Serum)[3] | Method 3: GC (General)[4] |
| Limit of Detection (LOD) | - | 0.03 mg/L | - |
| Limit of Quantification (LOQ) | < 10 mg/L[5] | - | - |
| Linearity Range | 0.1 - 1 µg injected[1][2] | 0.5 - 500 mg/L[3] | Up to 300 mg/L[4] |
| Analytical Recovery | 90.4% to 95.8%[1][2] | 92.1% to 124.7% | 92% to 110%[4] |
| Intra-assay CV (%) | 4.7%[1][2] | 6.8% to 12.9%[3] | 6.8%[4] |
| Inter-assay CV (%) | 5.1%[1][2] | 7.0% to 11.5%[3] | 9.3%[4] |
Experimental Protocols
Protocol 1: Analysis of this compound in Urine by GC-MS
This protocol is adapted from methods used for determining intestinal permeability by measuring the urinary excretion of this compound.[1][2]
1. Sample Preparation (Urine)
-
Objective: To purify the urine sample and remove interfering substances.
-
Materials:
-
Urine sample
-
Ion-exchange resin (e.g., Duolite MB 5113)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 1 mL of urine, add 500 mg of ion-exchange resin.
-
Vortex the mixture for 1 minute.
-
Centrifuge to pellet the resin.
-
Carefully collect the supernatant for derivatization.
-
2. Derivatization (Oximation followed by Silylation)
-
Objective: To create volatile trimethylsilyl (TMS) derivatives of this compound. The initial oximation step prevents the formation of multiple anomeric peaks.[1][2][6]
-
Materials:
-
Purified urine supernatant
-
Internal standard solution (e.g., turanose)
-
Nitrogen gas supply
-
Heating block or water bath (60°C)
-
Oxime solution (e.g., hydroxylamine hydrochloride in pyridine)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)
-
-
Procedure:
-
Transfer a specific volume of the purified urine supernatant to a screw-top vial.
-
Add a known amount of the internal standard.
-
Evaporate the sample to dryness under a gentle stream of nitrogen at 60°C.
-
Add 100 µL of the oxime solution to the dried residue.
-
Cap the vial and heat at 60°C for 20 minutes.
-
Cool the sample to room temperature.
-
Add 100 µL of the silylating agent.
-
Recap the vial and heat again at 60°C for a specified time (e.g., 20 minutes) to complete the silylation.
-
Cool the sample to room temperature before injection into the GC-MS.
-
3. GC-MS Analysis
-
Objective: To separate and quantify the derivatized this compound.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column: A non-polar or medium-polar column is typically used (e.g., DB-5 or OV-17).[7]
-
-
Typical GC Conditions:
-
Injector Temperature: 250 - 280°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: e.g., 150°C
-
Ramp: e.g., 5°C/min to 250°C
-
Hold: e.g., 5 minutes
-
-
Injection Mode: Splitless
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound-TMS and the internal standard-TMS derivatives.
-
Experimental Workflow Diagram
Caption: General workflow for this compound analysis by GC-MS.
Considerations and Best Practices
-
Internal Standard: The use of an appropriate internal standard (e.g., turanose, cellobiose) is highly recommended to correct for variations in sample preparation and injection volume.
-
Derivatization: The derivatization reaction is critical for successful analysis. Ensure all reagents are anhydrous, as moisture can deactivate the silylating agent. The oximation step is important to prevent multiple peaks from anomers, simplifying the chromatogram.[1][2]
-
Column Choice: The choice of GC column will depend on the specific derivatives and the other components in the sample matrix. A non-polar column like a DB-5 is often a good starting point.
-
Method Validation: Any GC method for this compound analysis should be fully validated according to relevant guidelines (e.g., ICH) to ensure accuracy, precision, linearity, and robustness. This includes determining the limit of detection (LOD) and limit of quantification (LOQ).[3][5]
This document provides a general framework for the GC analysis of this compound. Specific parameters may need to be optimized depending on the sample matrix, available instrumentation, and the specific analytical requirements.
References
- 1. Rapid gas-chromatographic assay of this compound and mannitol for estimating intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and analytic validation of a gas chromatography-mass spectrometry method for the measurement of sugar probes in canine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography applied to the this compound-mannitol intestinal permeability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 7. researchgate.net [researchgate.net]
Spectrophotometric Determination of Lactulose in Pharmaceutical Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactulose (4-O-β-D-galactopyranosyl-D-fructose) is a synthetic disaccharide widely used in the pharmaceutical industry for the treatment of constipation and hepatic encephalopathy.[1][2] Accurate quantification of this compound in pharmaceutical formulations, such as syrups and oral solutions, is crucial for ensuring product quality, safety, and efficacy. Spectrophotometric methods offer a simple, cost-effective, and rapid alternative to more complex techniques like high-performance liquid chromatography (HPLC) for routine quality control analysis.[1][3]
These application notes provide detailed protocols for three common spectrophotometric methods for the determination of this compound in pharmaceutical preparations:
-
Acid Hydrolysis with Resorcinol Method: A colorimetric method based on the Seliwanoff test, where the fructose moiety of this compound reacts with resorcinol in an acidic medium to produce a colored complex.[1]
-
Phenol-Sulfuric Acid Method: A well-established method for the quantification of total carbohydrates. This compound is hydrolyzed and dehydrated to form furfural derivatives that react with phenol to produce a colored product.[4][5]
-
Cysteine-Hydrochloride-Tryptophan Method: A sensitive method where the hydrolyzed product of this compound reacts with a cysteine-hydrochloride-tryptophan reagent to form a pink chromophore.
Principle of the Methods
The spectrophotometric determination of this compound is typically based on a two-step chemical reaction. First, the this compound is hydrolyzed under acidic conditions to its constituent monosaccharides, fructose and galactose.[1] Subsequently, the fructose moiety undergoes dehydration to form 5-hydroxymethylfurfural (5-HMF), which then reacts with a chromogenic agent to produce a colored compound. The intensity of the color, which is proportional to the this compound concentration, is then measured using a spectrophotometer at a specific wavelength.
The following diagram illustrates the general principle of these spectrophotometric methods.
Caption: General workflow for the spectrophotometric determination of this compound.
Data Presentation
The following tables summarize the quantitative data and validation parameters for the different spectrophotometric methods for this compound determination.
Table 1: Method Performance Characteristics
| Parameter | Acid Hydrolysis with Resorcinol | Phenol-Sulfuric Acid | Cysteine-Hydrochloride-Tryptophan |
| Wavelength (λmax) | 485 nm[1] | 490 nm[5] | 518 nm |
| Linearity Range | 30 - 100 µg/mL[6] | 0 - 100 µg/mL (for glucose)[4] | 5 - 25 µg/mL[7] |
| Correlation Coefficient (r) | 0.9996[6] | >0.99[4] | 0.999 |
| Limit of Detection (LOD) | 2.32 µg/mL[6] | Not specified for this compound | 0.58 µg/mL[7] |
| Limit of Quantitation (LOQ) | 7.04 µg/mL[6] | Not specified for this compound | Not specified |
| Recovery | 96.6 - 100.8%[6] | Not specified for this compound | Not specified |
| Precision (CV%) | 0.7 - 1.06%[6] | < 2%[5] | 1.02%[7] |
Experimental Protocols
Method 1: Acid Hydrolysis with Resorcinol
This method is based on the reaction of the fructose unit of hydrolyzed this compound with resorcinol in the presence of hydrochloric acid.
Materials and Reagents:
-
This compound reference standard
-
Resorcinol (analytical grade)
-
Hydrochloric acid (concentrated, analytical grade)
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Water bath capable of maintaining 90°C
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Resorcinol Reagent (0.5% in 12 M HCl): Dissolve 0.5 g of resorcinol in 100 mL of 12 M hydrochloric acid.[1] Prepare this solution fresh daily.
-
Standard this compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of distilled water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 30 to 100 µg/mL by diluting the stock solution with distilled water.[6]
-
-
Sample Preparation:
-
Accurately weigh a quantity of the pharmaceutical preparation (e.g., syrup) equivalent to a known amount of this compound.
-
Dissolve the sample in a known volume of distilled water to obtain a theoretical concentration within the linearity range of the method.[8] Filter the solution if necessary.
-
-
Color Development:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting red-orange colored solution at 485 nm against a reagent blank (prepared using 5 mL of distilled water instead of the sample).[1]
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. researchgate.net [researchgate.net]
- 8. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lactulose's Effect on Gut Microbiota Composition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of lactulose on the composition and function of the gut microbiota. This compound, a synthetic disaccharide, is not hydrolyzed in the human small intestine and reaches the colon intact, where it is fermented by the resident microbiota.[1][2][3] This selective fermentation leads to significant changes in the microbial ecosystem, including the proliferation of beneficial bacteria and the production of short-chain fatty acids (SCFAs), which have numerous effects on host health.[1][2]
Introduction to this compound's Mechanism of Action
This compound exerts its effects primarily through its metabolism by colonic bacteria.[1][4] Key mechanisms include:
-
Selective Fermentation: this compound serves as a fermentable substrate for specific gut bacteria, notably Bifidobacterium and Lactobacillus species.[1][2][5]
-
Production of Short-Chain Fatty Acids (SCFAs): The fermentation of this compound produces SCFAs such as acetate, butyrate, and propionate.[1][2][6] These SCFAs lower the colonic pH, creating an environment that inhibits the growth of pathogenic bacteria.[1][2]
-
Osmotic Effect: The presence of this compound and its fermentation products in the colon increases osmotic pressure, leading to water retention in the lumen and a laxative effect.[1][3][4]
-
Cross-Feeding Interactions: The acetate and lactate produced by primary this compound fermenters like Bifidobacterium can be utilized by other bacteria to produce butyrate, a key energy source for colonocytes.[1]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from various studies investigating the effects of this compound on gut microbiota composition and SCFA production.
Table 1: Effect of this compound on Gut Microbiota Composition
| Study Type | Organism/Model | This compound Dose | Duration | Key Changes in Bacterial Abundance | Reference |
| Human Clinical Trial | Healthy Volunteers | 10 g/day | 26-33 days | Significant increase in Bifidobacterium spp. (from 8.8 to 9.3 log10 cells/g feces) | [1] |
| Human Clinical Trial | Healthy Volunteers | 4 g/day | Not specified | Increased ratio of bifidobacteria to total bacteria (from 22.4% to 50.5%); decreased Bacteroidaceae | [1] |
| Human Clinical Trial | Constipated Patients | 10-30 g/day | 28 days | Increased bifidobacterial rRNA index (from 1.1% to 4.5%) | [7] |
| In Vivo Animal Study | C57BL/6J Mice | Not specified | 3 weeks | Increased abundance of Bifidobacteriaceae, Lactobacillaceae, Akkermansia; decreased Desulfovibrionaceae | [8][9] |
| Ex Vivo Incubation | Human Fecal Samples | Not specified | 6 hours | Stimulation of Bifidobacterium, Collinsella, and Lactococcus | [5] |
| Human Clinical Trial | Healthy Japanese | 4 g/day | 2 weeks | Significant increase in the percentage of Bifidobacterium after 2 days of ingestion (20.5% vs 17.1% in placebo) | [10] |
Table 2: Effect of this compound on Short-Chain Fatty Acid (SCFA) Production
| Study Type | Organism/Model | This compound Dose | Duration | Key Changes in SCFA Concentrations | Reference |
| In Vitro Model | Human Large Intestine Model | 2-5 g/day | 5 days | Increased acetate, butyrate, and lactate; decreased branched-chain fatty acids | [6] |
| Human Clinical Trial | Patients with Irritable Bowel Syndrome (IBS) | 10 g (single dose) | 90 minutes | Lower serum levels of total SCFAs, acetic, propionic, and butyric acids in IBS patients compared to healthy controls after ingestion | [11] |
| In Vivo Animal Study | C57BL/6J Mice | Not specified | 3 weeks | Decreased branched-chain SCFAs | [8][9] |
| In Vitro Fermentation | Human Fecal Microbiota | Not specified | 24 hours | Higher SCFA concentrations compared to galactooligosaccharides (GOS) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on the gut microbiota.
Study Design for Human Clinical Trials
A randomized, double-blind, placebo-controlled crossover trial is a robust design to assess the effects of this compound.
Protocol:
-
Participant Recruitment: Recruit healthy volunteers or a target patient population (e.g., with constipation or liver disease).[13][14] Define clear inclusion and exclusion criteria.[10][13]
-
Randomization and Blinding: Randomly assign participants to receive either this compound or a placebo (e.g., sucrose or a mix of glucose and lactose).[1][13] Ensure both participants and researchers are blinded to the treatment allocation.
-
Intervention: Administer a defined daily dose of this compound (e.g., 4-10 g/day ) for a specified period (e.g., 2-4 weeks).[1][10]
-
Sample Collection: Collect fecal samples at baseline (before intervention), during the intervention period, and after a washout period.[7][13][15]
-
Washout Period: Include a washout period between crossover treatments to minimize carry-over effects.[10]
-
Outcome Measures: The primary outcomes are changes in the composition of the gut microbiota (assessed by 16S rRNA or metagenomic sequencing) and fecal SCFA concentrations. Secondary outcomes can include clinical symptoms and other relevant biomarkers.
16S rRNA Gene Sequencing for Microbiota Composition Analysis
This method is used to profile the taxonomic composition of the gut microbiota.
Protocol:
-
Fecal Sample Collection and Storage:
-
Collect fresh fecal samples and immediately store them at -80°C to preserve microbial DNA.[16]
-
-
DNA Extraction:
-
PCR Amplification of the 16S rRNA Gene:
-
Library Preparation and Sequencing:
-
Purify the PCR products and pool them in equimolar concentrations.
-
Sequence the pooled library on an Illumina sequencing platform (e.g., MiSeq or HiSeq).[20]
-
-
Data Analysis:
-
Process the raw sequencing data using a bioinformatics pipeline such as QIIME 2 or DADA2.[18][21]
-
Perform quality filtering, denoising, and chimera removal.
-
Assign sequences to Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Perform taxonomic classification against a reference database (e.g., SILVA or Greengenes).[5]
-
Analyze alpha and beta diversity to assess changes in microbial community structure.[17]
-
Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to quantify the concentrations of SCFAs in fecal samples.
Protocol:
-
Fecal Sample Preparation:
-
Extraction:
-
Perform a liquid-liquid extraction using a solvent like diethyl ether or a solid-phase extraction.[22]
-
-
Derivatization (Optional but recommended for GC-MS):
-
Derivatize the SCFAs to increase their volatility and improve chromatographic separation. A common method is derivatization to 3-nitrophenylhydrazones (3NPH).[24]
-
-
GC-MS Analysis:
-
Inject the extracted and derivatized sample into a GC-MS system.
-
GC Column: Use a capillary column suitable for fatty acid analysis (e.g., DB-FFAP).[23]
-
Temperature Program:
-
Initial temperature: 100°C for 0.5 minutes.
-
Ramp to 180°C at 8°C/minute and hold for 1 minute.
-
Ramp to 200°C at 20°C/minute and hold for 5 minutes.[23]
-
-
Detection: Use a flame ionization detector (FID) or a mass spectrometer for detection and quantification.[23]
-
-
Data Analysis:
-
Identify and quantify individual SCFAs by comparing their retention times and mass spectra to those of known standards.
-
Calculate the concentration of each SCFA relative to the internal standard and the initial sample weight.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Metabolism and its Effects
Caption: Metabolic pathway of this compound in the colon.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for microbiota and SCFA analysis.
Logical Relationship of this compound's Prebiotic Effect
Caption: this compound's prebiotic mechanism of action.
References
- 1. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Ingestion Induces a Rapid Increase in Genus Bifidobacterium in Healthy Japanese: A Randomised, Double-Blind, Placebo-Controlled Crossover Trial [mdpi.com]
- 11. Low serum levels of short-chain fatty acids after this compound ingestion may indicate impaired colonic fermentation in patients with irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Microbiota stability in healthy individuals after single-dose this compound challenge—A randomized controlled study | PLOS One [journals.plos.org]
- 16. escholarship.org [escholarship.org]
- 17. mdpi.com [mdpi.com]
- 18. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Full-length 16S rRNA Sequencing Reveals Gut Microbiome Signatures Predictive of MASLD in children with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Workflow for Microbiome Data Analysis: from raw reads to community analyses. [bioconductor.org]
- 22. mdpi.com [mdpi.com]
- 23. Analysis of Fecal Short-Chain Fatty Acids (SCFAs) in Healthy Children during the First Two Years of Life: An Observational Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lactulose and Mannitol Test for Intestinal Barrier Function Assessment
For Researchers, Scientists, and Drug Development Professionals
The lactulose and mannitol test is a non-invasive method used to assess the integrity of the intestinal barrier, often referred to as a "leaky gut" test. This test measures the permeability of the small intestine by quantifying the urinary excretion of two orally administered, non-metabolized sugar probes: this compound and mannitol.[1][2][3]
Principle of the Test:
The intestinal epithelium acts as a selective barrier, allowing the passage of nutrients while preventing the entry of harmful substances. This function is maintained by tight junctions between epithelial cells.
-
Mannitol , a monosaccharide, is readily absorbed through small pores in the epithelial cells (transcellular pathway) and serves as a marker for the total absorptive surface area of the small intestine.[4]
-
This compound , a larger disaccharide, is minimally absorbed by healthy intestines. Its passage occurs primarily through the tight junctions between cells (paracellular pathway).[5][6]
In a healthy individual, a small amount of mannitol is absorbed and subsequently excreted in the urine, while very little this compound is excreted. An increase in intestinal permeability, often due to damage to the tight junctions, allows for greater passage of this compound into the bloodstream and its subsequent excretion in the urine. Therefore, the ratio of this compound to mannitol (L:M) in the urine provides an index of intestinal barrier dysfunction.[3][7] An elevated L:M ratio indicates increased intestinal permeability.
Clinical Applications
The this compound and mannitol test is a valuable research tool for investigating intestinal barrier function in a variety of clinical contexts:
-
Celiac Disease: Increased intestinal permeability is a key feature of celiac disease. The L:M ratio is often significantly elevated in untreated patients and can be used to monitor response to a gluten-free diet.[8][9][10]
-
Irritable Bowel Syndrome (IBS): Some studies have shown altered intestinal permeability in a subset of patients with IBS, suggesting a role for barrier dysfunction in the pathophysiology of the condition.[11][12]
-
Inflammatory Bowel Disease (IBD): The test can be used to assess intestinal permeability in conditions like Crohn's disease.[1]
-
Autoimmune Diseases: Increased intestinal permeability has been implicated in the pathogenesis of several autoimmune diseases, including type 1 diabetes.[3]
-
Food Allergies: A compromised intestinal barrier may allow for increased exposure to food antigens, potentially contributing to the development of food allergies.[3]
-
Drug Development: The test can be employed to evaluate the impact of new drugs on intestinal barrier integrity.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing the this compound and mannitol test. It is important to note that reference ranges can vary between laboratories, and results should be interpreted in the context of the specific protocol used.
Table 1: Urinary this compound/Mannitol Ratio (LMR) in Healthy Adults and Patients with Celiac Disease
| Group | Mean LMR (± SEM) | Reference |
| Healthy Controls | 0.016 (± 0.002) | [8] |
| Newly Diagnosed Celiac Disease | 0.163 (± 0.076) | [8] |
| Healthy Controls | 0.014 (± 0.002) | [8] |
| Newly Diagnosed Celiac Disease | 0.132 (± 0.024) | [8] |
Table 2: Serum this compound to Mannitol Serum Ratio (LMSR) in Healthy Adults and Patients with Celiac Disease (1-hour post-ingestion)
| Group | Median LMSR | Reference |
| Healthy Controls | 0.039 | [13] |
| Untreated Celiacs | 0.42 | [13] |
| Treated Celiacs | 0.08 | [13] |
Table 3: Percentage Excretion of this compound and Mannitol in Healthy Volunteers
| Sugar | Percentage Excretion (Range) | Reference |
| This compound | 0.3550 (0.0204-1.8030) | [7] |
| Mannitol | 12.300 (1.4800-43.7500) | [7] |
Experimental Protocols
The following protocols are provided as a general guideline. Specific parameters such as sugar concentrations and collection times may need to be optimized based on the research question and study population.
Standard Urinary this compound/Mannitol Test Protocol
This protocol is based on common practices reported in the literature.[1][3]
1. Patient Preparation:
-
Patients should fast overnight for a minimum of 8 hours.[14]
-
Avoid non-essential medications and dietary supplements on the day before and during the test.[14]
-
Certain foods containing this compound or mannitol should be avoided for 24 hours prior to the test.
2. Test Solution Administration:
-
Upon waking, the patient should empty their bladder completely; this urine is discarded.[3]
-
The patient then ingests a test solution, typically containing 5-10 g of this compound and 2-5 g of mannitol dissolved in 100-250 mL of water.[1][3][13]
3. Urine Collection:
-
All urine produced over the next 5-6 hours is collected in a single container.[3]
-
The total volume of urine collected should be recorded.
-
To ensure adequate urine output, patients should be encouraged to drink water during the collection period.[3]
4. Sample Analysis:
-
The concentrations of this compound and mannitol in the collected urine are measured. High-performance liquid chromatography (HPLC) is a commonly used and reliable method for this analysis.[3][15]
-
The percentage of the ingested dose of each sugar excreted in the urine is calculated.
-
The this compound/Mannitol Ratio (LMR) is then determined by dividing the percentage of this compound excretion by the percentage of mannitol excretion.[7]
Serum this compound/Mannitol Test Protocol
This is an alternative to the urinary test that may be more convenient, especially in pediatric populations.[13]
1. Patient Preparation:
-
Same as for the urinary test.
2. Test Solution Administration:
-
The patient ingests a test solution containing this compound and mannitol.
3. Blood Collection:
-
A single blood sample is collected at a specific time point after ingestion of the test solution, typically at 60 or 90 minutes.[13]
4. Sample Analysis:
-
Serum concentrations of this compound and mannitol are measured.
-
The this compound to Mannitol Serum Ratio (LMSR) is calculated.
Visualizations
Caption: Experimental workflow of the this compound/Mannitol test.
Caption: Cellular pathways of this compound and Mannitol absorption.
References
- 1. Standardising the this compound Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability | PLOS One [journals.plos.org]
- 2. Standardising the this compound Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. EB 2017 Article: Interpretation of the this compound:mannitol test in rural Malawian children at risk for perturbations in intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability [jnmjournal.org]
- 8. This compound/mannitol test: an ideal screen for celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-mannitol intestinal permeability test: a useful screening test for adult coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intestinal permeability assessment using this compound and mannitol in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastrointestinal permeability in patients with irritable bowel syndrome assessed using a four probe permeability solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gastrointestinal permeability in patients with irritable bowel syndrome assessed using a four probe permeability solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of small intestinal permeability markers, this compound, and mannitol in serum: results in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intestinal Permeability | Rupa Health Patient Help Center [support.rupahealth.com]
- 15. Measurement of intestinal permeability using mannitol and this compound in children with diarrheal diseases [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lactulose Dosing in Hepatic Encephalopathy Research
For researchers, scientists, and drug development professionals, establishing optimal dosing strategies for lactulose in the context of hepatic encephalopathy (HE) is critical for both therapeutic efficacy and patient safety. These application notes provide a comprehensive overview of current dosing regimens, detailed experimental protocols for research applications, and a summary of the underlying mechanisms of action.
Mechanism of Action
This compound, a synthetic disaccharide composed of galactose and fructose, is not absorbed in the small intestine.[1] It reaches the colon intact, where it is metabolized by gut bacteria into short-chain fatty acids (SCFAs), primarily lactic acid and acetic acid.[1][2] This process has several key effects relevant to the treatment of HE:
-
Colonic Acidification: The production of SCFAs lowers the pH in the colon.[1][2] This acidic environment favors the conversion of ammonia (NH3), a neurotoxin implicated in HE, to the non-absorbable ammonium ion (NH4+).[1][2][3] Trapped as ammonium, it is then excreted in the feces, thereby reducing systemic ammonia levels.[1][3]
-
Osmotic Laxative Effect: The breakdown of this compound and the resulting increase in solutes in the colon create a hyperosmotic environment, drawing water into the lumen.[4][5] This softens the stool and increases gut motility, leading to more frequent bowel movements and reduced time for ammonia absorption.[2][4]
-
Modulation of Gut Microbiota: this compound acts as a prebiotic, promoting the growth of beneficial bacteria like Lactobacillus and Bifidobacterium while displacing urease-producing bacteria that contribute to ammonia production.[1][2]
Quantitative Dosing Information
The titration of this compound to achieve two to three soft bowel movements per day is a cornerstone of HE management.[5][6][7] Dosing can vary significantly based on the severity of HE and the route of administration.
Table 1: Oral Dosing Regimens for Adults
| Indication | Initial Dose | Maintenance Dose | Titration Goal |
| Acute/Overt HE | 30-45 mL (20-30 g) every 1-2 hours until a bowel movement is produced.[8][9] | 30-45 mL (20-30 g) 3-4 times daily.[8][10] | 2-3 soft stools per day.[8][10] |
| Chronic HE/Secondary Prophylaxis | 30-45 mL (20-30 g) 3-4 times daily.[10] | Titrated to maintain 2-3 soft stools per day.[10] | 2-3 soft stools per day.[10] |
| Minimal HE (MHE) | Not standardized, but studies have shown efficacy in improving cognitive function.[3][7] | N/A | N/A |
Table 2: Rectal Dosing Regimen for Adults
| Indication | Dose | Administration Frequency | Retention Time |
| Severe HE (when oral route is not feasible) | 300 mL of this compound mixed with 700 mL of water or saline.[8][9][10] | Every 4-6 hours.[9][10][11] | 30-60 minutes.[9][10][11] |
Table 3: Pediatric Dosing Regimens
| Age Group | Daily Dose | Administration Notes |
| Infants | 2.5-10 mL (1.7-6.7 g) in divided doses.[8][11] | Adjust dosage to produce 2-3 soft stools per day.[11] |
| Older Children & Adolescents | 40-90 mL (26.7-60 g) in divided doses.[8][11] | Adjust dosage to produce 2-3 soft stools per day.[11] |
Experimental Protocols
Protocol for a Randomized Controlled Trial of Oral this compound in Overt HE
Objective: To evaluate the efficacy and safety of a standardized oral this compound dosing regimen in patients with acute overt hepatic encephalopathy.
Inclusion Criteria:
-
Age 18-75 years.
-
Diagnosis of cirrhosis.
-
Acute overt HE (West Haven criteria grade II-IV).
-
Informed consent from patient or legally authorized representative.
Exclusion Criteria:
-
Other causes of altered mental status.
-
Use of other ammonia-lowering therapies within 24 hours.
-
Active gastrointestinal bleeding.
-
Severe renal impairment.
-
Known allergy or intolerance to this compound.
Study Procedure:
-
Screening and Enrollment: Screen patients with cirrhosis and altered mental status. Confirm HE diagnosis and obtain consent.
-
Randomization: Randomly assign patients to either the this compound treatment group or a placebo/control group (e.g., sorbitol).[2]
-
Intervention:
-
Treatment Group: Administer 45 mL of this compound syrup orally or via nasogastric tube every hour until the first bowel movement.[6]
-
Control Group: Administer an equivalent volume of placebo/control solution.
-
-
Maintenance Dosing: After the first bowel movement, adjust the this compound dose to 30-45 mL every 6-8 hours to achieve 2-3 soft stools per day for the duration of the study period (e.g., 7 days).[8]
-
Monitoring:
-
Assess HE grade (West Haven criteria) and mental status every 12 hours.
-
Record stool frequency and consistency daily.
-
Monitor serum ammonia levels at baseline and specified intervals (e.g., 24, 48, 72 hours), though it's noted that levels may not always correlate with clinical improvement.[3][7]
-
Monitor serum electrolytes daily to assess for dehydration or imbalances.[2]
-
-
Outcome Measures:
-
Primary: Time to resolution of HE (improvement of at least one grade).
-
Secondary: Length of hospital stay, changes in serum ammonia levels, incidence of adverse events (diarrhea, dehydration, electrolyte abnormalities).
-
Protocol for Rectal this compound Administration in a Research Setting
Objective: To assess the efficacy of rectally administered this compound in rapidly reducing encephalopathy grade in patients with severe HE.
Study Population: Patients with cirrhosis and severe HE (West Haven grade III-IV) who are unable to take oral medications.
Procedure:
-
Preparation: Prepare the retention enema by mixing 300 mL of this compound syrup with 700 mL of tap water or normal saline.[9][11]
-
Patient Positioning: Place the patient in the left lateral decubitus position to facilitate optimal distribution within the colon.
-
Administration: Administer the enema via a rectal balloon catheter.
-
Retention: Inflate the balloon and instruct the patient (if possible) or ensure measures are in place to retain the enema for 30-60 minutes.[9][11]
-
Frequency: Repeat the administration every 4-6 hours until clinical improvement allows for the initiation of oral therapy.[9]
-
Monitoring:
-
Closely monitor vital signs and mental status.
-
Record time to first bowel movement and improvement in HE grade.
-
Monitor for adverse effects such as abdominal cramping or electrolyte disturbances.
-
Visualizations
Caption: Mechanism of action of this compound in hepatic encephalopathy.
Caption: Experimental workflow for a clinical trial on this compound in HE.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Why do we use this compound and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. gastroliverpool.com.au [gastroliverpool.com.au]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound in cirrhosis: Current understanding of efficacy, mechanism, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. drugs.com [drugs.com]
Troubleshooting & Optimization
Differentiating SIBO from rapid transit in lactulose breath tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in differentiating Small Intestinal Bacterial Overgrowth (SIBO) from rapid orocecal transit when using lactulose breath tests.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in distinguishing SIBO from rapid transit using a this compound breath test?
A1: The primary challenge lies in the interpretation of an early rise in hydrogen or methane gas.[1][2][3] this compound, a non-absorbable sugar, is designed to travel through the small intestine to the colon, where it is fermented by the abundant colonic bacteria, creating a detectable rise in breath hydrogen or methane.[1][4] In SIBO, bacteria are present in the small intestine and will ferment the this compound early, causing a premature gas peak.[5][6] However, if an individual has rapid orocecal transit, the this compound can reach the colon much faster than average, leading to an early gas peak that mimics SIBO, resulting in a false-positive diagnosis.[1][2][7]
Q2: What are the typical orocecal transit times (OCTT), and how does this compound affect them?
A2: Normal orocecal transit time can vary, but it is generally considered to be in the range of 75 to 120 minutes.[2][5] However, some studies have shown that the average OCTT can be around 90 minutes.[8] It is crucial to note that this compound itself can accelerate intestinal transit.[9][10][11] This effect can shorten the time it takes for the substrate to reach the colon, further complicating the interpretation of an early gas rise.[9]
Q3: How is a "positive" SIBO test defined using the this compound breath test?
A3: According to the North American Consensus, a common criterion for a positive SIBO diagnosis using a this compound breath test is a rise in hydrogen of ≥ 20 parts per million (ppm) over the baseline value within the first 90 minutes.[12][13] For methane, a level of ≥ 10 ppm at any point during the test is often considered indicative of intestinal methanogen overgrowth (IMO).[14][15] Historically, a "double-peak" pattern was considered, with the first peak indicating small intestinal fermentation and the second, colonic fermentation.[5][16] However, the focus has shifted to the early rise criterion.[3][16]
Q4: What is the "double-peak" pattern in a this compound breath test, and is it still a reliable indicator of SIBO?
A4: The "double-peak" pattern refers to two distinct increases in breath hydrogen or methane levels.[5][16] The first, earlier peak is traditionally attributed to the fermentation of this compound by bacteria in the small intestine (indicative of SIBO), while the second, later peak is caused by the fermentation of the remaining this compound by bacteria in the colon.[16] While historically used for SIBO diagnosis, the double-peak pattern is no longer considered a definitive diagnostic criterion due to the high variability in gut motility and transit times.[3][7][16]
Troubleshooting Guide
Issue: An early rise in breath hydrogen/methane is observed before 90 minutes. How can I differentiate between SIBO and rapid transit?
Solution:
-
Review Patient History and Symptoms: Patients with diarrhea-predominant Irritable Bowel Syndrome (IBS-D) are more likely to have rapid transit.[2] Conversely, constipation may be associated with slower transit and methane production.[5]
-
Consider a Glucose Breath Test (GBT): Glucose is readily absorbed in the proximal small intestine (the first 2-3 feet).[4][17] Therefore, an early rise in gas during a GBT is a more specific indicator of proximal SIBO, as the glucose is unlikely to reach the colon.[4][18] A negative GBT with a positive this compound test could suggest either distal SIBO or a false positive from rapid transit.[2][19]
-
Evaluate the Shape of the Peak: A very sharp and rapid rise in gas that is sustained may be more indicative of the this compound hitting the large bacterial load of the colon. In contrast, a more gradual rise and fall within the small intestine might be observed with SIBO, followed by a later, larger colonic peak. However, this is not a definitive diagnostic method.
-
Correlate with Scintigraphy (Research Setting): For a more definitive measure of transit time, nuclear scintigraphy can be used to track the movement of a radiolabeled substance through the gut.[11][12] This can be performed concurrently with the breath test to precisely determine when the substrate enters the colon.
Data Presentation
Table 1: Comparison of Substrates for SIBO Breath Testing
| Feature | Glucose | This compound |
| Absorption | Rapidly absorbed in the proximal small intestine[4][17] | Non-absorbable, travels the entire length of the small intestine[1][4] |
| Area of Detection | Primarily proximal small intestine[17] | Entire small intestine[20][21] |
| Specificity for SIBO | Higher (fewer false positives)[18][19] | Lower (prone to false positives due to rapid transit)[1][2] |
| Sensitivity for SIBO | Lower (may miss distal SIBO)[1][2] | Higher (can detect distal SIBO)[19] |
Table 2: Diagnostic Criteria for this compound Breath Test
| Gas | Positive Result Criteria | Timeframe |
| Hydrogen (H₂) | Rise of ≥ 20 ppm over baseline[12][13] | Within 90 minutes |
| Methane (CH₄) | ≥ 10 ppm at any point[14][15] | Throughout the test |
Experimental Protocols
This compound Hydrogen/Methane Breath Test Protocol
-
Patient Preparation:
-
4 Weeks Prior: Discontinue all antibiotics.[22]
-
1 Week Prior: Stop laxatives, stool softeners, bulking agents, and probiotics.[21][22]
-
24 Hours Prior: Adhere to a specific preparatory diet, typically low in fiber and fermentable carbohydrates. This usually includes plain white rice, baked or broiled chicken or fish, and water. Avoid fruits, vegetables, grains, and dairy.[22][23]
-
12 Hours Prior: Begin a complete fast (water is usually permitted).[22][23]
-
Morning of Test: Do not smoke, chew gum, or exercise. Brush teeth thoroughly.[22][23]
-
-
Testing Procedure:
-
Collect a baseline breath sample before ingesting the substrate.[24]
-
Administer a standard dose of 10g of this compound dissolved in water.[5][13]
-
Collect breath samples at regular intervals, typically every 15-20 minutes, for a duration of 3 hours.[23][24][25]
-
Record any symptoms experienced by the patient during the test.[25]
-
-
Gas Analysis:
-
Analyze breath samples for hydrogen and methane concentrations using gas chromatography.
-
Visualizations
Caption: Differentiating SIBO from rapid transit based on an early gas peak.
Caption: Standard experimental workflow for a this compound breath test.
References
- 1. omedhealth.com [omedhealth.com]
- 2. mfm.au [mfm.au]
- 3. How to Interpret Hydrogen Breath Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triosmartbreath.com [triosmartbreath.com]
- 5. nordiclabs.fi [nordiclabs.fi]
- 6. Procedures | this compound Breath Test — Jackson County Gastroenterology [jacksoncountygastro.com]
- 7. ifnacademy.com [ifnacademy.com]
- 8. media.neliti.com [media.neliti.com]
- 9. Comparison of orocaecal transit times assessed by the this compound/breath hydrogen and the sulphasalazine/sulphapyridine methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of orocaecal transit times assessed by the this compound/breath hydrogen and the sulphasalazine/sulphapyridine methods. | Gut [gut.bmj.com]
- 11. Comparison of scintigraphy and this compound breath hydrogen test for assessment of orocecal transit: this compound accelerates small bowel transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pros and Cons of Breath Testing for Small Intestinal Bacterial Overgrowth and Intestinal Methanogen Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. refluxuk.com [refluxuk.com]
- 14. SIBO Tests - SIBOINFO [siboinfo.com]
- 15. fullscript.com [fullscript.com]
- 16. Understanding Double Peak Patterns in this compound SIBO Breath Testing - Neurovanna [neurovanna.com]
- 17. Glucose or this compound breath test for SIBO? — LG Nutrition [lgnutrition.com]
- 18. drruscio.com [drruscio.com]
- 19. droracle.ai [droracle.ai]
- 20. DIAGNOSIS AND TREATMENT OF SMALL INTESTINAL BACTERIAL OVERGROWTH: AN OFFICIAL POSITION PAPER FROM THE BRAZILIAN FEDERATION OF GASTROENTEROLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thefunctionalgutclinic.com [thefunctionalgutclinic.com]
- 22. rocgastro.com [rocgastro.com]
- 23. sibodiagnostics.com [sibodiagnostics.com]
- 24. metsol.com [metsol.com]
- 25. uhs.nhs.uk [uhs.nhs.uk]
Optimizing lactulose dosage to minimize gastrointestinal side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lactulose. The focus is on optimizing dosage to achieve desired therapeutic outcomes while minimizing gastrointestinal side effects.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving this compound administration.
Q1: Subjects are reporting significant bloating and flatulence shortly after starting this compound. What is the likely cause and how can it be mitigated?
A1: Initial bloating and flatulence are common and often transient side effects of this compound.[1][2] They occur due to the fermentation of this compound by colonic bacteria, which produces gas.[2][3]
Troubleshooting Steps:
-
Dosage Titration: The primary strategy is to start with a lower dose and gradually increase it over several days.[4] This allows the gut microbiota to adapt to the increased substrate.
-
Divided Doses: Administering the total daily dose in two or three smaller, divided doses can help reduce the osmotic load and subsequent gas production at any single time point.[2]
-
Dietary Considerations: Advise subjects to avoid other gas-producing foods and beverages (e.g., carbonated drinks, certain vegetables) during the initial phase of this compound administration.
-
Patient Education: Informing subjects that these side effects are expected and often temporary can improve adherence to the study protocol.
Q2: A high percentage of subjects are experiencing diarrhea. How can we adjust the protocol to manage this?
A2: Diarrhea is a sign of this compound overdosage.[1][2] It occurs when the osmotic effect of the unabsorbed this compound and its metabolites draws excessive water into the colon.
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the this compound dosage.[3][4] If diarrhea is severe, consider temporarily discontinuing the administration.
-
Titration to Effect: The goal for constipation or hepatic encephalopathy is typically to achieve 2-3 soft, formed stools per day.[5][6] The dose should be individually titrated to achieve this endpoint without causing diarrhea.
-
Hydration and Electrolyte Monitoring: Ensure subjects maintain adequate fluid intake to prevent dehydration. In cases of prolonged or severe diarrhea, monitoring serum electrolytes is crucial to prevent imbalances, such as hypokalemia and hypernatremia.[1][7]
Q3: We are observing inconsistent responses to this compound in our study population. What factors could be contributing to this variability?
A3: Individual responses to this compound can vary significantly due to several factors.
Troubleshooting Steps:
-
Gut Microbiota Composition: The composition and metabolic activity of an individual's gut microbiota play a crucial role in this compound fermentation. This can lead to differences in both efficacy and side effect profiles.
-
Diet: Concurrent dietary habits can influence the overall substrate available for colonic fermentation, potentially impacting the effects of this compound.
-
Gastrointestinal Transit Time: Baseline differences in intestinal transit time can affect the time course and intensity of this compound's effects.
-
Concomitant Medications: The use of other medications, such as non-absorbable antacids, may interfere with the intended mechanism of action of this compound by inhibiting the desired drop in colonic pH.[8]
Q4: How can we quantitatively assess gastrointestinal side effects in our clinical trial?
A4: Utilizing validated patient-reported outcome (PRO) measures is the standard approach for quantifying subjective gastrointestinal symptoms.
Recommended Instruments:
-
Intestinal Gas Questionnaire (IGQ): A validated instrument for measuring gas-related symptoms and their impact on daily life.[4][9][10][11] It assesses bloating, flatulence, belching, bad breath, stomach rumbling, and difficult gas evacuation.[9][11]
-
Mayo Bloating Questionnaire: A novel, validated questionnaire to reliably measure the multiple symptom components of bloating and distension.[12]
-
Patient-Reported Outcomes Measurement Information System (PROMIS) - Gastrointestinal Scales: These scales assess eight domains, including gas/bloat/flatulence, belly pain, and constipation, and have been validated in various gastrointestinal disorders.[13][14]
Data on this compound Dosage and Gastrointestinal Side Effects
The following table summarizes data from a randomized, double-blind, placebo-controlled, dose-finding study in Japanese patients with chronic constipation. This data can help in designing studies with optimized starting doses.
| Dosage Group | Number of Patients | Incidence of Diarrhea | Incidence of Nausea |
| Placebo | 63 | 0% | 0% |
| 13 g/day SK-1202 | 63 | 1.6% (1 patient) | 0% |
| 26 g/day SK-1202 | 64 | 3.1% (2 patients) | 0% |
| 39 g/day SK-1202 | 62 | 9.7% (6 patients) | 1.6% (1 patient) |
Data from a study on a crystalline this compound preparation (SK-1202) in Japanese patients with chronic constipation. The symptoms were reported to be mild in severity and resolved after follow-up, dose reduction, or dose suspension.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the gastrointestinal effects of this compound.
Protocol 1: Assessment of Gastrointestinal Symptom Severity using a Validated Questionnaire
Objective: To quantitatively measure changes in gastrointestinal symptoms (bloating, flatulence, abdominal pain) in response to this compound administration.
Methodology:
-
Instrument Selection: Choose a validated questionnaire appropriate for the study population and specific symptoms of interest (e.g., Intestinal Gas Questionnaire, Mayo Bloating Questionnaire, or PROMIS-GI scales).[9][12][13][14]
-
Baseline Assessment: Administer the selected questionnaire to all subjects at baseline (before the first dose of this compound) to establish their initial symptom severity.
-
Follow-up Assessments: Administer the questionnaire at predefined intervals throughout the study period (e.g., daily, weekly). For acute dose-response studies, more frequent assessments may be necessary.
-
Data Collection: Utilize a consistent method for data collection, such as a paper-based diary or an electronic patient-reported outcome (ePRO) system, to ensure data quality and integrity.
-
Data Analysis: Analyze the change from baseline in symptom scores over time and between different dosage groups. Statistical methods such as mixed-effects models for repeated measures (MMRM) can be used to analyze the data.
Protocol 2: Quantification of Intestinal Gas Production using the Hydrogen Breath Test
Objective: To objectively measure the production of hydrogen and methane gas following this compound ingestion as a proxy for colonic fermentation.
Methodology:
-
Subject Preparation:
-
Dietary Restriction: For 24 hours prior to the test, subjects should follow a low-fermentable diet, avoiding high-fiber foods, dairy, and artificial sweeteners.
-
Fasting: Subjects should fast for at least 8-12 hours overnight before the test. Water is permitted.
-
Avoidance of Certain Activities: Smoking and exercise should be avoided on the day of the test.
-
-
Baseline Breath Sample:
-
Collect a baseline breath sample using a specialized breath collection bag or tube before this compound administration.
-
-
This compound Administration:
-
Serial Breath Sampling:
-
Gas Analysis:
-
Analyze the collected breath samples for hydrogen and methane concentrations using a gas chromatograph or a dedicated breath analyzer.
-
-
Data Interpretation:
-
A significant rise in breath hydrogen (e.g., ≥20 parts per million above baseline) or methane within a specific timeframe indicates bacterial fermentation of this compound. An early rise may suggest small intestinal bacterial overgrowth (SIBO).[16]
-
Visualizations
Caption: Mechanism of this compound action and the origin of gastrointestinal side effects.
Caption: Workflow for optimizing this compound dosage through gradual titration.
References
- 1. medcentral.com [medcentral.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. droracle.ai [droracle.ai]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. drugs.com [drugs.com]
- 6. droracle.ai [droracle.ai]
- 7. This compound syrup assessed in a double-blind study of elderly constipated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. The Intestinal Gas Questionnaire (IGQ): Psychometric validation of a new instrument for measuring gas‐related symptoms and their impact on daily life among general population and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Intestinal Gas Questionnaire (IGQ): Psychometric validation of a new instrument for measuring gas-related symptoms and their impact on daily life among general population and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a novel scoring system for bloating and distension: The Mayo Bloating Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. oml search results details [oml.eular.org]
- 15. Efficacy and safety of a crystalline this compound preparation (SK-1202) in Japanese patients with chronic constipation: a randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nordiclabs.fi [nordiclabs.fi]
- 17. monash.edu [monash.edu]
Addressing false positives in lactulose breath testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential false positives and other issues encountered during lactulose breath testing for Small Intestinal Bacterial Overgrowth (SIBO).
Troubleshooting Guides & FAQs
Pre-Analytical & Analytical Phase
Question 1: What are the most common causes of false-positive results in this compound breath testing?
Answer: False-positive results in this compound breath testing are a significant concern and can primarily be attributed to factors that lead to an early rise in hydrogen or methane gas, independent of bacterial overgrowth in the small intestine. The most frequently cited cause is a rapid oro-cecal transit time (OCTT), where the this compound substrate reaches the colon—which is densely populated with bacteria—sooner than the standard 90-minute window for SIBO diagnosis.[1][2][3][4][5][6] This rapid transit can be misinterpreted as fermentation by bacteria in the small intestine.[3][5]
Other contributing factors include:
-
Improper Patient Preparation: Failure to adhere to the specified preparatory diet can leave fermentable foods in the gut, leading to elevated baseline gas levels or a premature rise in gas production.[7][8][9][10][11]
-
Medication Interference: Certain medications, such as laxatives and prokinetics, can accelerate gut transit, while antibiotics and probiotics can alter the gut microbiota, affecting test results.[7][8][12]
-
High Baseline Hydrogen Levels: An elevated baseline hydrogen level (often considered >20 ppm) can make it difficult to interpret a subsequent rise in gas levels.[11] This may be due to inadequate fasting or diet preparation.[11]
Question 2: How can we differentiate between a true positive SIBO result and a false positive due to rapid transit?
Answer: Distinguishing a true positive from a false positive due to rapid transit is a critical challenge. One of the most effective methods is to combine the this compound breath test with a measurement of oro-cecal transit time (OCTT).[5][6][13] A study on patients who had undergone Roux-en-Y gastric bypass surgery demonstrated a 27.8% false positive rate when relying on the this compound breath test alone.[13] By combining the breath test with a small bowel follow-through (SBFT) to assess OCTT, the accuracy of the SIBO diagnosis was significantly improved.[13]
Another approach is to consider the use of glucose as an alternative substrate for breath testing.[1][2][11] Glucose is readily absorbed in the proximal small intestine, so an early rise in gas is more specific for SIBO in that region and less likely to be from colonic fermentation.[3][11][14] However, this can lead to false negatives if the bacterial overgrowth is in the more distal parts of the small intestine.[1][3]
Question 3: What is the recommended dietary and medication protocol prior to this compound breath testing to minimize the risk of false positives?
Answer: A strict preparatory protocol is essential for accurate results.[7][8]
-
Dietary Restrictions: For 24-48 hours before the test, patients should follow a low-residue diet that minimizes non-absorbable carbohydrates.[8][10] This typically involves avoiding:
-
Foods and drinks containing high-fructose corn syrup, sorbitol, or other sugar alcohols[9]
A typical preparatory diet is limited to baked or broiled meat, fish, or poultry (with only salt and pepper), plain steamed white rice, and eggs.[8][10] Patients should then fast for 8-12 hours immediately before the test, with only water permitted.[7][8][9]
-
Medication Adjustments:
-
Antibiotics: Should be discontinued at least 4 weeks prior to the test.[8][12]
-
Probiotics and Prebiotics: Should be stopped at least 1 week before the test.[12]
-
Laxatives, Stool Softeners, and Bulking Agents: Should be avoided for at least a week before the test.[8][12]
-
Proton Pump Inhibitors (PPIs) and H2 Blockers: Should be held for at least one week prior to the test.[8]
-
Prokinetic Agents: Should be discontinued for at least one week before the test.[12]
-
It is crucial for researchers to provide clear and detailed instructions to participants and to verify compliance.
Data Interpretation
Question 4: What are the current consensus criteria for a positive this compound breath test, and what are the limitations?
Answer: The North American Consensus guidelines suggest that a rise in hydrogen of ≥20 parts per million (ppm) from baseline within 90 minutes of this compound ingestion is considered a positive test for SIBO.[16][17] For methane, a level of ≥10 ppm at any point is considered positive for intestinal methanogen overgrowth (IMO).[17]
The primary limitation of these criteria is the assumption that the oro-cecal transit time is always longer than 90 minutes.[18] However, studies have shown that in a significant number of individuals, particularly those with IBS, the transit time can be shorter.[4][13][18] This leads to the high rate of false positives, as the rise in gas is due to colonic fermentation of the this compound.[2][3][4][5] Some studies have even suggested that the this compound breath test is more a measure of transit time than of SIBO.[5][6]
Question 5: How should a "flatline" result, where neither hydrogen nor methane levels rise significantly, be interpreted?
Answer: A "flatline" result, where there is no significant increase in either hydrogen or methane, can be challenging to interpret. It could indicate the absence of SIBO. However, it may also occur in individuals who are "non-hydrogen producers."[19] In these cases, the hydrogen produced by some gut bacteria is consumed by other microorganisms, such as sulfate-reducing bacteria, which produce hydrogen sulfide, a gas not measured by standard breath tests.[20] Another possibility is the presence of acetogens that convert hydrogen and carbon dioxide into acetate.[19] Therefore, a flatline result does not definitively rule out the presence of microbial dysbiosis. Further investigation or alternative testing methods may be warranted if clinical suspicion for SIBO remains high.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Breath Test Sensitivity for SIBO | 17% - 68% | [1] |
| This compound Breath Test Specificity for SIBO | ~70% | [1][2] |
| Glucose Breath Test Sensitivity for SIBO | < 50% - 62% | [1][21] |
| Glucose Breath Test Specificity for SIBO | 83% | [2][21] |
| North American Consensus Criteria for Positive Hydrogen | Rise of ≥20 ppm from baseline within 90 mins | [16][17] |
| North American Consensus Criteria for Positive Methane | ≥10 ppm at any time point | [17] |
| False Positive Rate of LBT (in one RYGB study) | 27.8% | [13] |
| Percentage of Methane-Positive Studies with Baseline ≥10 ppm | 75.9% | [22] |
| Percentage of Methane-Positive Studies with ≥10 ppm within 90 mins | 96.4% | [22] |
Experimental Protocols
Standard this compound Breath Test Protocol
This protocol is a synthesis of best practices and consensus guidelines.
1. Patient Preparation (to be initiated by the participant before the test):
- 4 Weeks Prior: Discontinue all antibiotics.[8]
- 1 Week Prior: Stop taking probiotics, prebiotics, laxatives, stool softeners, bulking agents, prokinetics, and PPIs/H2 blockers.[8][12]
- 24-48 Hours Prior: Adhere to a strict low-residue diet.[8][10]
- Allowed: Baked or broiled chicken, fish, or turkey (salt and pepper only), plain steamed white rice, eggs.[8][10]
- Avoid: All other foods, including fruits, vegetables, grains, nuts, seeds, dairy, and sugary beverages.[9][15]
- 12 Hours Prior: Begin a complete fast (water only).[7][8][9]
- Morning of the Test: Do not smoke, use tobacco products, or engage in vigorous exercise for at least one hour before or during the test.[8][9] You may brush your teeth.[8]
2. Test Administration (to be conducted by research staff):
- Baseline Sample: Collect a baseline breath sample before the participant ingests the this compound solution.
- Substrate Ingestion: The participant drinks a solution of 10 grams of this compound in a glass of water.[16][23]
- Breath Sample Collection: Collect breath samples at regular intervals. A common schedule is every 15-20 minutes for a total of 3 hours.[10][24]
- Symptom Logging: The participant should record any symptoms experienced during the test, such as bloating, abdominal pain, or diarrhea.[24]
3. Sample Analysis:
- Analyze the collected breath samples for hydrogen and methane concentrations using a gas chromatograph.
4. Data Interpretation:
- A rise in hydrogen of ≥20 ppm over the lowest preceding value (baseline) within 90 minutes is considered positive for SIBO.[16][17]
- A methane level of ≥10 ppm at any point during the test is indicative of intestinal methanogen overgrowth.[17]
Visualizations
Caption: Workflow for identifying potential false positives in this compound breath testing.
Caption: Decision tree for troubleshooting a positive this compound breath test result.
References
- 1. droracle.ai [droracle.ai]
- 2. Breath Tests for the Non-invasive Diagnosis of Small Intestinal Bacterial Overgrowth: A Systematic Review With Meta-analysis [jnmjournal.org]
- 3. omedhealth.com [omedhealth.com]
- 4. metsol.com [metsol.com]
- 5. youtube.com [youtube.com]
- 6. An updated appraisal of the SIBO hypothesis and the limits of breath testing - Mayo Clinic [mayoclinic.org]
- 7. uniospecialtycare.com [uniospecialtycare.com]
- 8. bonheurmd.com [bonheurmd.com]
- 9. Hydrogen Breath Tests - Brigham and Women's Hospital. [brighamandwomens.org]
- 10. Prep Diet Overview - SIBO Center [sibocenter.com]
- 11. Pros and Cons of Breath Testing for Small Intestinal Bacterial Overgrowth and Intestinal Methanogen Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Impact of Oral-Cecal Transit Time on the Interpretation of this compound Breath Tests After RYGB: a Personalized Approach to the Diagnosis of SIBO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. triosmartbreath.com [triosmartbreath.com]
- 15. womans.org [womans.org]
- 16. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 17. Hydrogen and Methane-Based Breath Testing in Gastrointestinal Disorders: The North American Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Interpret Hydrogen Breath Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 19. monash.edu [monash.edu]
- 20. Understanding Our Tests: Hydrogen-Methane Breath Testing to Diagnose Small Intestinal Bacterial Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use and abuse of hydrogen breath tests - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Study design [bio-protocol.org]
- 24. uhs.nhs.uk [uhs.nhs.uk]
Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of lactulose and its related sugars. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the resolution and accuracy of their separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating this compound from related sugars like lactose, epilactose, galactose, and fructose?
A1: The primary challenge lies in the structural similarity of these sugars, which results in close elution times and poor resolution.[1][2] Specific issues include:
-
Co-elution: this compound and its epimer, epilactose, are particularly difficult to separate. Lactose, the parent sugar of this compound, can also be challenging to resolve fully.[3][4]
-
Peak Tailing: Sugars can interact with the stationary phase in multiple ways, leading to asymmetrical peak shapes.
-
Long Runtimes: Achieving baseline separation often requires optimized conditions that can lead to lengthy analysis times.[4]
-
Low UV Absorbance: Since these sugars lack a strong chromophore, detection is often performed using a Refractive Index (RI) detector, which can be sensitive to temperature and mobile phase fluctuations.[5][6]
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode for separating simple sugars.[7] The most commonly used stationary phases are:
-
Amino-propyl bonded silica columns: These are widely used and specified in pharmacopeial methods.[3][7] However, they can be susceptible to hydrolysis and fouling.[7][8]
-
Polymer-based amino columns: These offer improved stability over a wider pH range (pH 2-12) and can provide higher efficiency and better peak shapes compared to silica-based amino columns.[7]
-
Polyhydroxy stationary phases: These have also been reported for the successful separation of lactose and this compound.[9]
Reversed-phase columns like C18 are generally not suitable as they do not provide adequate retention for highly polar sugar molecules.[7][10]
Q3: How does the mobile phase composition affect the resolution of this compound and related sugars?
A3: The mobile phase composition is a critical factor in achieving good resolution. Typically, a mixture of acetonitrile and water is used.[1][5][11]
-
Acetonitrile Concentration: Increasing the acetonitrile (organic) content generally increases retention time and can improve the resolution between closely eluting peaks.[11] Finding the optimal ratio is key; a common starting point is 75:25 (v/v) acetonitrile to water.[1][5]
-
Aqueous Phase Content: Increasing the water content will cause the sugars to elute faster.[5]
-
Solvent Modifiers: Adding a third solvent, such as methanol or ethyl acetate, can sometimes significantly improve separation by altering the selectivity.[3][4][12][13]
Q4: My peaks are splitting, especially for reducing sugars. What is the cause and how can I fix it?
A4: Peak splitting for reducing sugars like lactose and glucose can be due to the presence of different anomeric forms (α and β) in solution.[10] The interconversion between these forms can be slow compared to the chromatographic separation, resulting in two distinct peaks. To resolve this, you can:
-
Increase Column Temperature: Operating at a higher temperature (e.g., 40°C or above) can accelerate the interconversion of anomers, causing them to collapse into a single, sharper peak.[3][10]
-
Elevate Mobile Phase pH: Using a slightly alkaline mobile phase can also speed up anomer interconversion. However, be cautious as this can affect column stability, especially for silica-based columns.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC analysis of this compound.
Problem 1: Poor Resolution Between this compound and Lactose/Epilactose
-
Possible Cause: Sub-optimal mobile phase composition.
-
Solution:
-
Adjust Acetonitrile/Water Ratio: Systematically vary the ratio. Start with 75:25 (v/v) acetonitrile/water and try increasing the acetonitrile content to 80% or higher to improve separation.[11]
-
Introduce a Third Solvent: Adding methanol to the eluent (e.g., 75/20/5 acetonitrile/methanol/water) has been shown to decrease analysis time while maintaining good resolution.[3][4]
-
Optimize Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the interaction time with the stationary phase and improve resolution, though it will lengthen the run time.[14]
-
-
Possible Cause: Inappropriate column temperature.
-
Solution: Increase the column temperature in increments (e.g., from 30°C to 40°C or 50°C). Higher temperatures can decrease mobile phase viscosity and improve mass transfer, leading to better peak separation.[14][15]
-
Possible Cause: Column degradation.
-
Solution:
-
Column Washing: Amino columns can foul over time. Implement a robust washing procedure, such as flushing with 80% methanol in water (after checking for manufacturer compatibility), to remove retained materials.[8]
-
Replace Column: Columns are consumable items. If performance does not improve after washing, replace the column with a new one.[8]
-
Problem 2: Broad or Tailing Peaks
-
Possible Cause: Column contamination or damage.
-
Solution:
-
Possible Cause: Mismatch between sample solvent and mobile phase.
-
Solution: Whenever possible, dissolve your sample in the mobile phase to ensure good peak shape.[16]
Problem 3: Unstable Baseline with Refractive Index (RI) Detector
-
Possible Cause: Temperature fluctuations.
-
Solution: Ensure the RI detector's cell temperature is stable and that the column is in a thermostatically controlled compartment.[5] Allow the entire system to equilibrate thoroughly before starting your analysis.
-
Possible Cause: Mobile phase is not adequately degassed.
-
Solution: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging to prevent air bubbles from interfering with the detector.
-
Possible Cause: Contamination in the mobile phase or system.
-
Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. Flush the system to remove any contaminants.
Experimental Protocols
Method 1: Separation of this compound, Epilactose, and Lactose
This method is adapted from a study demonstrating baseline separation of the three critical disaccharides.[3]
-
Column: Shodex VG-50 4E (polymer-based amino HILIC column), 4.6 mm ID x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile / Methanol / Water (75/20/5, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detector: Refractive Index (RI)
-
Injection Volume: 5 µL
-
Sample Concentration: 5 mg/mL of each sugar
Method 2: Quantification of this compound and Related Impurities
This method is suitable for the simultaneous quantification of this compound and its process-related impurities.[1][2]
-
Column: Amino-propyl or suitable HILIC column
-
Mobile Phase: Acetonitrile / Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Detector: Refractive Index (RI)
-
Run Time: Approximately 15 minutes
-
Analytes: Fructose, Galactose, Epilactose, Lactose, this compound
Data Presentation
Table 1: Comparison of HPLC Conditions for this compound Separation
| Parameter | Method 1[3] | Method 2[1][2] | USP Monograph Method (Referenced)[3] |
| Column Type | Polymer-based Amino (Shodex VG-50 4E) | Not specified, likely Amino-propyl | L8 Amino-propyl functionalized silica |
| Mobile Phase | ACN / MeOH / H₂O (75/20/5) | ACN / H₂O (75:25) | Not specified in detail |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified in detail |
| Temperature | 40 °C | Not specified | Not specified in detail |
| Detector | RI | RI | Not specified in detail |
| Key Separations | This compound, Epilactose, Lactose | Fructose, Galactose, Epilactose, Lactose, this compound | This compound and related sugars |
| Run Time | < 15 min | ~ 15 min | Can be longer |
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Key factors influencing HPLC resolution of sugars.
References
- 1. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns [sigmaaldrich.com]
- 8. Issues with HPLC-Refractive Index in analysis of this compound - Chromatography Forum [chromforum.org]
- 9. Rapid HPLC method for monitoring of this compound production with a high yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. mastelf.com [mastelf.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Lactulose Analysis in Complex Biological Samples
Welcome to the technical support center for lactulose analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in quantifying this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for analyzing this compound in biological samples?
A1: The primary methods for this compound analysis include enzymatic assays, High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., Refractive Index, Evaporative Light Scattering, Pulsed Amperometric Detection), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6][7] The choice of method depends on the required sensitivity, specificity, sample matrix, and available equipment. LC-MS/MS is often considered the gold standard for its high sensitivity and selectivity.[1][8][9]
Q2: Why is the this compound/mannitol (L/M) ratio important and how is it interpreted?
A2: The L/M ratio is a widely used non-invasive marker for assessing intestinal permeability, often referred to as "leaky gut".[1][10][11] this compound, a large disaccharide, is minimally absorbed via the paracellular pathway (between cells), while the smaller monosaccharide mannitol is absorbed transcellularly (through cells).[10][11][12] An increased L/M ratio in urine suggests compromised intestinal barrier function, as it indicates higher-than-normal absorption of this compound.[10]
Q3: What are the critical pre-analytical steps for ensuring accurate this compound measurement?
A3: Proper sample handling is crucial. This includes:
-
Sample Collection: Follow a standardized protocol, especially for urine collection in intestinal permeability tests, which typically involves a 5- or 6-hour collection period after oral administration of a this compound and mannitol solution.[2][9][10]
-
Storage: Samples should be stored appropriately, often at -20°C or below, to prevent degradation of this compound.[13][14]
-
pH Neutralization: For certain assays, particularly enzymatic ones, the pH of the sample may need to be neutralized.[13]
Q4: Can this compound be measured in fecal samples?
A4: Yes, but it presents significant challenges due to the highly complex matrix. Fecal samples contain numerous compounds that can interfere with the assay and cause significant matrix effects.[15] Extensive sample preparation, such as homogenization, centrifugation, filtration, and potentially solid-phase extraction, is required to clean up the sample before analysis.[13][15] The stability of this compound in fecal samples is also a concern, as it can be fermented by the gut microbiota.[16][17]
Troubleshooting Guides
Enzymatic Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low signal | Omission of a reagent or incorrect step in the protocol. | Carefully review and follow the kit protocol precisely.[18] |
| Inactive enzyme due to improper storage or handling. | Ensure enzymes are stored at the correct temperature (-20°C) and reconstituted properly. Avoid repeated freeze-thaw cycles.[13] | |
| Assay buffer is not at room temperature. | Equilibrate all components to room temperature before starting the assay.[18] | |
| High background noise | Presence of interfering substances in the sample (e.g., high levels of free fructose or glucose). | Include a sample blank in your assay.[13] Consider sample pre-treatment or dilution to minimize interference. Some kits are not suitable for samples with extremely high free fructose to this compound ratios.[19] |
| Incorrect wavelength reading. | Verify the recommended wavelength and filter settings on your plate reader.[18] | |
| Inconsistent results between replicates | Pipetting errors, especially with small volumes. | Use calibrated pipettes and prepare a master mix for reagents to be added to multiple wells.[18] |
| Incomplete mixing of reagents. | Gently mix all thawed components and prepared reaction mixes before use.[18] |
HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak resolution or peak tailing | Column degradation or contamination. | Use a guard column to protect the analytical column.[2] Implement a regular column washing procedure.[20] If the problem persists, the column may need to be replaced.[20] |
| Inappropriate mobile phase composition. | Optimize the mobile phase. For sugar analysis on amino columns, the ratio of acetonitrile to water is critical.[21][22][23] | |
| Baseline drift or noise (especially with RI detector) | Temperature fluctuations. | Ensure the column and detector are in a temperature-controlled environment.[20] |
| Mobile phase is not properly degassed. | Degas the mobile phase to prevent bubble formation in the detector. | |
| Inaccurate quantification | Matrix effects from co-eluting substances in the sample. | Improve sample preparation by including a clean-up step like solid-phase extraction (SPE) or treatment with ion-exchange resins.[2][4] |
| Non-linearity of the calibration curve. | Ensure standards are prepared correctly and cover the expected concentration range of the samples. |
GC-MS and LC-MS/MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor recovery | Ion suppression or enhancement due to matrix effects. | Dilute the sample to reduce the concentration of interfering substances.[10] Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects and variations in instrument response.[11][14] |
| Inefficient sample clean-up. | Employ sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[4] The use of ion-exchange resins can also be effective.[10][24] | |
| Variable results | Inconsistent sample preparation. | Standardize the sample preparation protocol and ensure its reproducibility. |
| Instability of derivatized sugars (for GC-MS). | Analyze derivatized samples promptly or store them under conditions that ensure stability. | |
| No peak detected | Incorrect MS parameters (e.g., wrong transition for SRM/MRM). | Optimize the mass spectrometer settings for this compound, including precursor and product ions, and collision energy.[24] |
Quantitative Data Summary
The performance of various analytical methods for this compound quantification is summarized below.
Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods for Urinary this compound.
| Parameter | HPLC-RI[2][25] | LC-MS/MS[1][11] |
| Linearity Range | Up to 500 µg/mL | 2.5 to 1000 µg/mL |
| Limit of Detection (LOD) | 15 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Not specified | 2.5 µg/mL |
| Intra-assay Precision (CV%) | 2.0% - 5.1% | 0.7% - 5.1% |
| Inter-assay Precision (CV%) | 2.0% - 5.1% | 1.9% - 12.4% |
| Accuracy/Recovery (%) | 96% - 110% | 85.6% - 101.2% |
| Matrix Effect | Can be significant | < 15% - 20% |
Table 2: Performance Characteristics of GC-MS Method for this compound in Serum. [26]
| Parameter | GC-MS |
| Linearity Range | 0.5 to 500 mg/L |
| Limit of Detection (LOD) | 0.03 mg/L |
| Intra-assay Precision (CV%) | 6.8% - 12.9% |
| Inter-assay Precision (CV%) | 7.0% - 11.5% |
| Accuracy/Recovery (%) | 92.1% - 124.7% |
Key Experimental Protocols
Protocol 1: Sample Preparation for Urinary this compound Analysis by LC-MS/MS
This protocol is adapted from validated methods for intestinal permeability testing.[1][10][24]
-
Urine Collection: Collect urine for 5-6 hours following the oral administration of a this compound and mannitol solution. Measure the total volume.
-
Aliquoting: Thoroughly mix the collected urine and transfer a 1 mL aliquot to a microcentrifuge tube.
-
Dilution: Dilute the urine sample 1:1 with ultrapure water (e.g., 500 µL urine + 500 µL water).[10]
-
Ion Exchange Treatment (Optional but Recommended): Add approximately 100 mg of an ion-exchange resin (e.g., Amberlite MB150) to the diluted sample.[10][24] Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes. This step helps to remove interfering ions.
-
Internal Standard Spiking: Transfer the supernatant to a new tube. Add an internal standard solution (e.g., ¹³C₁₂-lactulose) to a final concentration appropriate for the assay.[11]
-
Precipitation/Filtration: Add a protein precipitation agent like acetonitrile (e.g., in a 1:4 sample to acetonitrile ratio). Vortex and centrifuge.
-
Final Preparation: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Enzymatic Assay for this compound in Liquid Samples
This is a generalized protocol based on commercially available kits.[13][19] Always refer to the specific kit manual for exact volumes and incubation times.
-
Sample Preparation:
-
Clear liquid samples like urine may be assayed directly or after dilution with distilled water.[13]
-
For milk samples, deproteinization is necessary. Mix 600 µL of milk with 100 µL of 6 N HCl. Centrifuge at 14,000 rpm for 5 minutes. Transfer 300 µL of the supernatant and neutralize with 50 µL of 6 N NaOH.[13]
-
-
Standard Curve Preparation: Prepare a series of this compound standards by diluting a stock solution as per the kit instructions. A typical range might be 0 to 300 µM.[13]
-
Assay Procedure (96-well plate format):
-
Pipette 40 µL of standards and samples into separate wells.
-
For each sample, prepare a "sample blank" well containing 40 µL of the sample.
-
Prepare a Working Reagent (WR) containing assay buffer, enzymes (e.g., β-galactosidase), and a colorimetric probe system.
-
Prepare a Blank Working Reagent (BWR) which is identical to the WR but omits a key enzyme.
-
Add 60 µL of WR to the standard and sample wells.
-
Add 60 µL of BWR to the sample blank wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.[13]
-
Measurement: Read the absorbance at the specified wavelength (e.g., 565 nm).
-
Calculation: Subtract the reading of the zero standard from all standard readings. Subtract the sample blank reading from the sample reading. Calculate the this compound concentration based on the standard curve.
Visualizations
References
- 1. Validation of an LC-MS/MS Method for Urinary this compound and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple, Robust, and Convenient HPLC Assay for Urinary this compound and Mannitol in the Dual Sugar Absorption Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous HPLC determination with light-scattering detection of this compound and mannitol in studies of intestinal permeability in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Rapid and simultaneous determination of this compound and mannitol in urine, by HPLC with pulsed amperometric detection, for use in studies of intestinal permeability. | Semantic Scholar [semanticscholar.org]
- 6. Automated enzymatic assays for the determination of intestinal permeability probes in urine. 1. This compound and lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Quantifying this compound and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Validation of UPLC-MS/MS Method for Determination of Urinary this compound/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microbiota stability in healthy individuals after single-dose this compound challenge—A randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. docs.abcam.com [docs.abcam.com]
- 19. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 20. Issues with HPLC-Refractive Index in analysis of this compound - Chromatography Forum [chromforum.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ijpsonline.com [ijpsonline.com]
- 23. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A Simple, Robust, and Convenient HPLC Assay for Urinary this compound and Mannitol in the Dual Sugar Absorption Test [mdpi.com]
- 26. Development and analytic validation of a gas chromatography-mass spectrometry method for the measurement of sugar probes in canine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the laxative effect in studies on lactulose's prebiotic potential
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the prebiotic potential of lactulose. The primary focus is on mitigating the common laxative effect to ensure accurate assessment of its prebiotic properties.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue: High incidence of diarrhea or loose stools in study participants.
Question: Our study participants are reporting a high frequency of diarrhea, which is confounding our prebiotic assessment. What steps can we take to mitigate this?
Answer: The laxative effect of this compound is dose-dependent and primarily due to its osmotic activity in the colon.[1][2] To mitigate this, consider the following strategies:
-
Dose Titration: Start with a low dose of this compound and gradually increase it. An open-label, "before-after" study design with escalating doses (e.g., 1, 2, and 3 g/day ) over distinct ingestion periods, separated by washout periods, can help identify the optimal prebiotic dose with minimal side effects for your study population.[3][4]
-
Divide the Dosage: Instead of a single daily dose, administer the total daily amount in two or three smaller, divided doses throughout the day. This can help reduce the osmotic load in the colon at any single time.
-
Dietary Adjustments: Advise participants to maintain adequate hydration by drinking plenty of water.[5] In cases of osmotic diarrhea, temporarily limiting other foods that can contribute to this effect, such as those high in lactose, artificial sweeteners, and certain high-fiber vegetables, may be beneficial.[6]
-
Participant Diary: Implement a detailed daily diary for participants to record stool consistency (e.g., using the Bristol Stool Scale), frequency, and any gastrointestinal symptoms like bloating, flatulence, or abdominal pain.[4][7] This will provide valuable quantitative data to correlate with the this compound dosage.
Issue: Difficulty in differentiating between a mild laxative effect and a beneficial increase in defecation frequency due to prebiotic action.
Question: How can we distinguish between the intended prebiotic effect on bowel regularity and the beginning of a laxative side effect?
Answer: This is a critical aspect of study design. The distinction lies in the quality of the bowel movement and the presence of other gastrointestinal symptoms.
-
Focus on Stool Consistency: A prebiotic effect is typically associated with a normalization of stool consistency towards a softer, well-formed stool (e.g., type 3 or 4 on the Bristol Stool Scale), whereas a laxative effect often leads to loose or watery stools (type 6 or 7).[8]
-
Monitor for Adverse Events: Track the incidence of adverse events such as abdominal cramping, urgency, and excessive flatulence. A significant increase in these symptoms alongside looser stools is indicative of a laxative effect rather than a purely prebiotic one.[2]
-
Blinded Placebo Control: A randomized, double-blind, placebo-controlled crossover trial design is the gold standard.[8] This allows for a direct comparison of the effects of this compound against a placebo, helping to differentiate true prebiotic effects from placebo responses or normal variations in bowel habits.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound to study its prebiotic potential without inducing a significant laxative effect?
A1: Studies have shown that this compound can exert prebiotic effects at doses as low as 1 to 2 grams per day.[4][8] A dose of 2 g/day has been shown to increase the number of bifidobacteria and defecation frequency without a significant increase in flatulence.[8] Doses up to 5 g/day have been associated with a full pattern of beneficial prebiotic effects.[9] Starting with a low dose (e.g., 1-2 g/day ) and carefully monitoring participants is a prudent approach.
Q2: How long does it typically take to observe the prebiotic effects of this compound?
A2: Observable changes in the gut microbiota and their metabolic activity can be seen within a relatively short period. Studies have reported significant increases in beneficial bacteria like Bifidobacterium and changes in short-chain fatty acid (SCFA) production after 5 days of treatment.[9] For assessing changes in defecation frequency and stool consistency, a study duration of at least two weeks per dose is often employed.[4][8]
Q3: Can this compound be administered with food to reduce gastrointestinal side effects?
A3: Yes, taking this compound with meals or mixing it with water or fruit juice may help reduce feelings of nausea.[5] Administering it between meals may help with bloating.[5]
Q4: Are there any specific dietary recommendations for participants in a this compound prebiotic study?
A4: To avoid confounding factors, it is advisable to instruct participants to maintain their usual dietary habits and to avoid introducing new high-fiber foods, probiotics, or other prebiotics during the study period.[4] In the event of osmotic diarrhea, a temporary reduction in other osmotically active dietary components can be considered.[6]
Data Presentation
Table 1: Dose-Dependent Prebiotic Effects of this compound
| This compound Dose | Study Duration | Key Prebiotic Effects Observed | Citation(s) |
| 1 g/day | 2 weeks | Significant increase in defecation frequency and fecal bifidobacteria. | [4] |
| 2 g/day | 2 weeks | Significant increase in defecation frequency, days, fecal consistency, volume, and number of bifidobacteria. No significant increase in flatulence. | [8] |
| 2 g/day | 5 days | Increase in short-chain fatty acids (mainly acetate). | [9][10] |
| 3 g/day | 2 weeks | Enhanced growth of Bifidobacterium. | [9] |
| 3 g/day | 5 days | Increase in butyrate. | [9][10] |
| 4 g/day | 3 weeks | Increase in Bifidobacterium and a trend towards higher acetate, butyrate, and lactate. | [9] |
| 5 g/day | 5 days | Increase in Bifidobacterium, Lactobacillus, and Anaerostipes; rise in acetate, butyrate, and lactate; decrease in ammonia. | [9][10] |
Table 2: Laxative Effects and Side Effects of this compound at Different Doses
| This compound Dose | Study Population | Observed Laxative Effects and Side Effects | Citation(s) |
| 3 or 5 g/day | Healthy volunteers | Feces became more watery, yellowish, and softer. | [3] |
| 20 g/day | Healthy volunteers | Decreased fecal butyrate levels. | [9] |
| 30 ml/day (~20 g) | Normal volunteers | Significant increase in stool frequency, volume, wet and dry weights, and moisture content. Increased incidence of flatulence. | [7] |
| 60 ml/day (~40 g) | Normal volunteers | Dose-related increase in laxative effects compared to 30 ml/day. Higher incidence of flatulence. | [7] |
| High Doses | General | Diarrhea is a very common side effect. Bloating, wind, nausea, vomiting, and stomach pain are also common. | [5] |
Experimental Protocols
Protocol 1: Dose-Escalation Study to Determine Optimal Prebiotic Dose of this compound
-
Subject Recruitment: Recruit healthy volunteers with a defined baseline defecation frequency (e.g., 2-4 times per week). Exclude individuals with gastrointestinal diseases or those taking medications that could affect bowel function.[4]
-
Study Design: Employ an open-label, before-after trial design with multiple ingestion periods and washout periods.[4]
-
Baseline (2 weeks): Participants record their normal dietary intake and bowel habits in a daily diary.
-
Ingestion Period 1 (2 weeks): Administer this compound at a low dose (e.g., 1 g/day ).
-
Washout Period 1 (2 weeks): No this compound administration.
-
Ingestion Period 2 (2 weeks): Administer this compound at a medium dose (e.g., 2 g/day ).
-
Washout Period 2 (2 weeks): No this compound administration.
-
Ingestion Period 3 (2 weeks): Administer this compound at a high prebiotic dose (e.g., 3 g/day ).
-
-
Data Collection:
-
Daily Diary: Participants record daily stool frequency, consistency (Bristol Stool Scale), and any gastrointestinal symptoms (bloating, flatulence, abdominal pain).[4]
-
Fecal Samples: Collect fecal samples at the end of the baseline period and each ingestion period for microbiota analysis (e.g., 16S rRNA sequencing or qPCR for Bifidobacterium) and SCFA analysis.[4]
-
-
Analysis: Compare the changes in defecation frequency, stool consistency, microbiota composition, and SCFA levels from baseline across the different this compound doses. Analyze the incidence and severity of reported side effects at each dose.
Protocol 2: Randomized Controlled Trial for Assessing Prebiotic Efficacy with Minimized Laxative Effect
-
Subject Recruitment: As per Protocol 1.
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial.[8]
-
Participants are randomly assigned to one of two groups.
-
Period 1 (2 weeks): Group A receives a low dose of this compound (e.g., 2 g/day ), and Group B receives a placebo.
-
Washout Period (3 weeks): No treatment.
-
Period 2 (2 weeks): Group A receives the placebo, and Group B receives the low-dose this compound.
-
-
Data Collection:
-
Analysis: Compare the primary and secondary outcomes between the this compound and placebo treatments.
Mandatory Visualizations
Caption: Signaling pathway of this compound's osmotic laxative effect.
Caption: Experimental workflow for a dose-escalation study.
Caption: Relationship between this compound dose, prebiotic, and laxative effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the prebiotic effect of this compound at low dosages in healthy Japanese women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side effects of this compound - NHS [nhs.uk]
- 6. Osmotic Diarrhea: Symptoms, Causes, Treatments [healthline.com]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The prebiotic potential of this compound: A review [phytopharmajournal.com]
Troubleshooting unexpected results in lactulose fermentation studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in lactulose fermentation studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing potential causes and recommended solutions.
Section 1: Issues with Fermentation Outcomes
Q1: Why is there little to no gas (hydrogen, carbon dioxide) production in my in vitro fermentation?
Possible Causes:
-
Inactive or Insufficient Inoculum: The fecal slurry or microbial culture may have low viability due to improper storage (e.g., oxygen exposure) or an insufficient inoculation ratio.[1]
-
Substrate Unavailability: Not all gut microbes can metabolize this compound.[2][3][4] The inoculum may lack sufficient populations of this compound-fermenting bacteria like Bifidobacterium and Lactobacillus.[3][5]
-
Inappropriate pH: The initial pH of the medium may be too low, inhibiting the growth of key fermenting bacteria.[6][7]
-
Presence of Inhibitors: Residual antibiotics or other inhibitory compounds in the fecal sample or medium can suppress microbial activity.
Solutions:
-
Verify Inoculum Viability: Use fresh fecal samples whenever possible. If using frozen stocks, ensure they were cryopreserved properly.[8] Increase the inoculum ratio to ensure a sufficient starting bacterial density (aim for ~10^10 cells/mL).[9][10]
-
Use Positive Controls: Ferment a known readily fermentable substrate like glucose or inulin to confirm the metabolic activity of the inoculum.
-
Adjust and Buffer pH: Ensure the starting pH of your fermentation medium is between 6.7 and 7.0.[6] Use a well-buffered medium to prevent rapid pH drops that can inhibit fermentation.[6]
-
Screen for Inhibitors: Review donor history for recent antibiotic use. If inhibitors are suspected in the medium, test a new batch.
Q2: The Short-Chain Fatty Acid (SCFA) yield is lower than expected. What could be the reason?
Possible Causes:
-
Suboptimal Fermentation Conditions: As with low gas production, factors like poor inoculum quality, incorrect pH, or a short incubation time can lead to low SCFA yields.[9][11]
-
Nutrient Limitation in Medium: While studying a specific substrate, a minimal medium might lack essential nutrients for robust bacterial growth and metabolism.[12]
-
Incorrect Inoculum to Substrate Ratio: Too little this compound may limit the total potential SCFA production, while too much could lead to a rapid drop in pH, inhibiting further fermentation.[13]
-
Analytical Issues During SCFA Quantification: Problems with SCFA extraction, derivatization, or GC analysis can lead to artificially low readings.[14][15][16]
Solutions:
-
Optimize Fermentation Parameters: Refer to the solutions for Q1. Ensure an incubation time of at least 24-48 hours for batch cultures to allow for sufficient fermentation.[9]
-
Medium Composition: For general fermentation studies, use a rich, complex medium that mimics gut chyme to support a diverse microbial community.[9][17]
-
Troubleshoot SCFA Analysis:
-
Ensure proper sample acidification (pH < 3) to protonate SCFAs before extraction.[14]
-
Use an internal standard (e.g., 2-ethylbutyric acid) to correct for extraction and injection variability.[14]
-
Be mindful of the high volatility of SCFAs, especially after derivatization; keep samples cold and minimize headspace in vials.[18]
-
Refer to the detailed SCFA analysis protocol below.
-
A logical workflow for troubleshooting low SCFA yield is presented below.
Q3: My results show high inter-individual variability between donors. Is this normal?
Answer: Yes, high inter-individual variability is a well-documented characteristic of gut microbiome studies. The composition of the gut microbiota is unique to each individual and this significantly influences how this compound is fermented. Donor-specific effects can account for a large percentage of the total variation in microbial population dynamics and metabolite production.[14]
Best Practices to Manage Variability:
-
Increase Sample Size: A larger number of donors will provide more statistical power to identify common trends despite individual differences.
-
Standardize Donor Criteria: Establish clear inclusion and exclusion criteria for fecal donors (e.g., no antibiotic use for at least 3 months, specific dietary habits).
-
Pooled Inoculum: For some study designs, pooling fecal samples from multiple donors can create a more generalized and stable inoculum, though this will mask individual-specific responses.[17]
-
Report the Variation: Acknowledge and report the extent of inter-individual variation in your results. This is a key finding in itself.
Q4: The pH of my batch culture dropped dramatically, and fermentation stopped. How can I prevent this?
Possible Causes:
-
High Substrate Concentration: An excess of a readily fermentable carbohydrate like this compound leads to rapid production of organic acids (lactate, acetate), overwhelming the buffering capacity of the medium.[8][9]
-
Insufficient Buffering: The fermentation medium may lack adequate buffering capacity to neutralize the acids produced.
Solutions:
-
Optimize Substrate Dose: Test a range of this compound concentrations to find one that supports robust fermentation without causing a critical pH drop.
-
Improve Medium Buffering: Increase the concentration of buffering agents like phosphates or bicarbonates in your medium.[6]
-
Use a pH-Controlled Fermentor: For longer-term or more stable experiments, a continuous culture system (chemostat) with automated pH control is ideal. These systems add a base (e.g., NaOH) to maintain a set pH, better mimicking the colonic environment.[1][6]
Section 2: Issues with Microbial Community Analysis
Q1: I see a significant increase in Escherichia-Shigella or other Proteobacteria in my this compound fermentation. Is this expected?
Answer: While this compound is primarily known to be bifidogenic, some studies have shown that other bacteria, including members of the Enterobacteriaceae family (like Escherichia and Klebsiella), possess the enzymes to metabolize this compound.[4] An increase in these populations can occur, particularly in batch cultures where they may grow opportunistically.[10] However, this compound fermentation typically lowers the pH, which can inhibit the growth of some pathogenic bacteria.[3][5]
Considerations:
-
Inoculum Composition: The starting microbiota of the donor will heavily influence which populations thrive.
-
Culture Conditions: In vitro conditions, especially in batch systems, can sometimes favor faster-growing facultative anaerobes over strict anaerobes.[10]
-
Oxygen Contamination: Even minor oxygen exposure can favor the growth of facultative anaerobes like E. coli.
Q2: My 16S rRNA sequencing results are noisy, or I have a high number of unclassified reads. What can I do?
Possible Causes:
-
Poor DNA Quality: Inefficient DNA extraction from gut microbes, especially Gram-positive bacteria, can lead to biased representation.
-
PCR Bias: Primer choice and PCR conditions can preferentially amplify certain bacterial groups.[19]
-
Sequencing Errors and Chimeras: The sequencing process itself can introduce errors, and chimeric sequences (hybrids of different DNA templates) can form during PCR.[20]
-
Database Limitations: The taxonomic classification database may be incomplete, especially for novel or less-characterized gut microbes.
Solutions:
-
Optimize DNA Extraction: Use a method that combines mechanical lysis (bead-beating) with enzymatic and chemical lysis to efficiently break open all types of bacterial cells.[19]
-
Use Validated Primers and Protocols: Select primers for the 16S rRNA gene region that are known to have broad coverage of the bacterial domain. Keep PCR conditions consistent across all samples.[19]
-
Implement a Robust Bioinformatic Pipeline:
-
Use quality filtering to remove low-quality reads.
-
Employ algorithms to detect and remove chimeric sequences.[20]
-
Consider denoising algorithms to correct for sequencing errors.
-
-
Correct for 16S rRNA Gene Copy Number: The number of 16S rRNA gene copies varies between bacterial species, which can skew abundance data. Use tools that correct for this variation to get a more accurate representation of the microbial community.[19][20]
Data Presentation: Quantitative Outcomes of this compound Fermentation
The following tables summarize typical quantitative results from in vitro and in vivo this compound fermentation studies.
Table 1: Changes in Microbial Populations Following this compound Supplementation
| Microbial Group | Direction of Change | Fold/Log Change (Example) | Study Type | Reference(s) |
| Bifidobacterium spp. | Increase | 1.4 - 3.0 log CFU | In vitro / In vivo | [20] |
| Lactobacillus spp. | Increase | 0.7 - 1.9 log CFU | In vitro / In vivo | [20] |
| Bacteroides spp. | Decrease | 1.5 - 4.1 log CFU | In vitro | [20] |
| Clostridium spp. | Decrease | 1.2 - 2.3 log CFU | In vitro | [20] |
| Enterobacteriaceae | Variable | No significant change | In vivo (single dose) | [4] |
Table 2: Typical SCFA Production from In Vitro this compound Fermentation
| SCFA | Molar Ratio (%) | Typical Concentration Range (mM) | Notes | Reference(s) |
| Acetate | ~60-70% | 20 - 80 | The most abundant SCFA produced from this compound. | [21] |
| Propionate | ~15-25% | 5 - 25 | Production can be influenced by microbial composition. | [2] |
| Butyrate | ~10-20% | 5 - 20 | Can be produced via cross-feeding on lactate/acetate. | [2] |
| Lactate | Variable | Can be transiently high | An intermediate that is often consumed to produce butyrate. | [2][11] |
Concentrations are highly dependent on the specific in vitro model, inoculum, and this compound dose.
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of this compound
This protocol outlines a general procedure for screening the effects of this compound on a fecal microbial community.
1. Preparation of Media and Reagents (Anaerobically):
-
Prepare a basal fermentation medium (e.g., containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine HCl).[12]
-
Prepare a sterile, anaerobic stock solution of this compound (e.g., 10% w/v).
-
Dispense the basal medium into anaerobic culture tubes or a multi-well plate inside an anaerobic chamber (80% N₂, 10% CO₂, 10% H₂).[10]
2. Fecal Inoculum Preparation:
-
Collect a fresh fecal sample from a healthy donor (no antibiotic use for 3 months).
-
Inside an anaerobic chamber, homogenize the fecal sample (e.g., 10-20% w/v) in a pre-reduced anaerobic phosphate buffer.[12]
-
Filter the slurry through sterile gauze to remove large particulates.
3. Fermentation Setup:
-
To each tube/well of basal medium, add the this compound stock solution to achieve the desired final concentration (e.g., 10 mg/mL).
-
Include negative controls (basal medium only) and positive controls (e.g., inulin or glucose).
-
Inoculate each tube/well with the fecal slurry (e.g., 10% v/v).[8]
-
Seal the tubes/plate and incubate at 37°C with gentle shaking for 24-48 hours.
4. Sample Collection:
-
At desired time points (e.g., 0, 24, 48 hours), collect aliquots for pH measurement, SCFA analysis, and DNA extraction.
-
Immediately stop metabolic activity by flash-freezing samples in liquid nitrogen or placing them on dry ice. Store at -80°C until analysis.
The general workflow for an in vitro fermentation experiment is depicted below.
Protocol 2: SCFA Analysis by Gas Chromatography (GC)
This protocol describes the analysis of SCFAs from fermentation samples.
1. Sample Preparation:
-
Thaw frozen fermentation samples on ice.
-
Centrifuge (e.g., 10,000 x g for 10 min at 4°C) to pellet bacteria and debris.
-
Transfer the supernatant to a new tube.
2. Extraction:
-
To 200 µL of supernatant, add 20 µL of an internal standard (e.g., 2-ethylbutyric acid in methanol).[14]
-
Acidify the sample to pH < 3 by adding an acid (e.g., 50% HCl). This ensures SCFAs are in their volatile, non-ionized form.[14]
-
Add 400 µL of an organic solvent (e.g., diethyl ether), vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Carefully transfer the top organic layer to a GC vial.
3. (Optional) Derivatization:
-
For improved volatility and peak shape, samples can be derivatized (e.g., using MTBSTFA). This step is crucial for GC-MS analysis.[15] Follow the manufacturer's protocol for the chosen derivatization agent.
4. GC Analysis:
-
Injector: 250°C, Split mode (e.g., 20:1).[14]
-
Column: Use a column suitable for volatile free fatty acids (e.g., a FFAP column).
-
Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 200°C) to separate the different SCFAs.[15]
-
Detector (FID): 250°C.
-
Carrier Gas: Helium or Hydrogen.
5. Quantification:
-
Prepare a standard curve with known concentrations of acetate, propionate, butyrate, and other relevant SCFAs.
-
Quantify the SCFAs in the samples by comparing their peak areas to the standard curve, normalizing to the internal standard.
Signaling and Metabolic Pathways
The fermentation of this compound by gut microbiota initiates a cascade of metabolic events, primarily the production of SCFAs, which in turn influences the gut environment.
References
- 1. In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons [gutmicrobiotaforhealth.com]
- 2. researchgate.net [researchgate.net]
- 3. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiota stability in healthy individuals after single-dose this compound challenge—A randomized controlled study | PLOS One [journals.plos.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Short chain fatty acids and its producing organisms: An overlooked therapy for IBD? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Frontiers | Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. dwscientific.com [dwscientific.com]
- 13. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. GCMS analysis of Butyrate, Propionate and acetate - Chromatography Forum [chromforum.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Considerations For Optimizing Microbiome Analysis Using a Marker Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lactulose Administration Protocols for Pediatric Research
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the refinement of lactulose administration in pediatric studies.
Frequently Asked Questions (FAQs)
Formulation & Stability
-
Q1: What are the primary challenges when developing a pediatric this compound formulation for a clinical or pre-clinical study? A1: The main hurdles in creating pediatric-friendly formulations are ensuring palatability (taste and texture) and overcoming swallowing difficulties.[1] For liquid dosage forms like this compound solutions, the viscosity, smell, and color are critical for acceptance and adherence in pediatric populations.[1] Many active pharmaceutical ingredients (APIs) have a bitter taste, which can be a significant barrier to treatment completion.[1]
-
Q2: My this compound solution shows signs of degradation (e.g., color change, pH shift). What could be the cause and how can I prevent it? A2: this compound is less stable in solution than its precursor, lactose, and can degrade, particularly via β-elimination, into galactose, tagatose, and other products.[2] This process can be influenced by temperature and pH. To ensure stability during an experiment, prepare solutions fresh, store them at recommended temperatures (typically 2-8°C unless otherwise specified), and protect them from light. The pH of a standard this compound solution should be between 3.5 and 5.5.[3]
-
Q3: Are there specific excipients that should be avoided in pediatric this compound formulations? A3: Yes, the selection of excipients is critical in pediatric formulations due to age-related toxicity risks. Some excipients that are safe for adults may be harmful to children, especially neonates. It is essential to consult regulatory guidelines and literature for a comprehensive list of excipients with known safety risks in pediatric patients.[4]
Experimental Design & Troubleshooting
-
Q4: We are observing high variability in subject response (e.g., stool frequency) in our pediatric study. What are some potential reasons? A4: High variability is common in pediatric studies. Factors include individual differences in gut transit time, baseline gut microbiota composition, and diet.[5] Additionally, adherence to the protocol can be challenging in younger subjects.[1] Ensure standardized instructions are given to caregivers and consider collecting data on diet and concomitant medications to identify potential confounding variables.
-
Q5: What are the expected side effects of this compound administration in a pediatric research setting, and how can they be managed? A5: Common, dose-dependent side effects include flatulence, abdominal cramps, bloating, and burping. Excessive dosage can lead to diarrhea, which may cause dehydration and electrolyte imbalances.[6][7] To manage these effects, the protocol should include starting with a lower dose and titrating up to the desired effect (e.g., 2-3 soft stools per day).[7][8] If diarrhea occurs, the dose should be reduced immediately.[7]
-
Q6: How does this compound impact the gut microbiota, and what should I expect to see in my 16S rRNA sequencing data? A6: this compound acts as a prebiotic, stimulating the growth of beneficial bacteria.[9] You should expect to see an increased abundance of Bifidobacterium and Lactobacillus species.[10][11] Concurrently, a decrease in the populations of potentially pathogenic bacteria, such as certain species of Clostridium and Bacteroides, may be observed.[10][12] These changes can lead to an increase in short-chain fatty acids (SCFAs) and a lower fecal pH.[10][13]
-
Q7: Can I use a placebo in my pediatric this compound trial? Blinding seems difficult due to its sweet taste and viscosity. A7: Blinding is a known challenge in this compound studies.[14] While a true placebo is difficult to create, some studies have used solutions with a similar color and sweetness. It is crucial to document the composition of the placebo and acknowledge the potential for unblinding as a limitation in the study design.
Quantitative Data Summary
Table 1: Recommended Oral Dosing for Pediatric Functional Constipation
| Age Group | Recommended Initial Daily Dose | Key Considerations |
| Infants (< 1 year) | 2.5 to 10 mL in divided doses[7] | Dose should be reduced immediately if diarrhea occurs.[7] The goal is to produce 2-3 soft stools per day.[8] |
| Older Children & Adolescents | 40 to 90 mL daily in divided doses[7] | The European Society for Paediatric Gastroenterology, Hepatology and Nutrition (ESPGHAN) recommends a dose of 1-2 g/kg, once or twice a day.[15] |
| Fecal Disimpaction | 4-6 mL/kg/day (up to 120 mL/day)[7] | This higher dose can be used for up to 6 days to resolve fecal impaction.[7] |
Table 2: Comparison of this compound and Polyethylene Glycol (PEG) in Pediatric Constipation Trials
| Outcome Measure | This compound | Polyethylene Glycol (PEG) | Notes |
| Stool Frequency | Effective in increasing stool frequency.[16] | Generally shows a slightly higher increase in stool frequency per week compared to this compound.[17] | The clinical relevance of the small difference in stool frequency is debatable. |
| Stool Consistency | Significantly improves stool consistency (softer stools).[16] | Also effective in improving stool consistency. | Both are effective osmotic laxatives.[14] |
| Side Effects | Abdominal pain, flatulence, bloating. | Less abdominal pain reported compared to this compound, but bad taste is reported more often.[18] | Both are considered safe and well-tolerated with no serious adverse events reported in major reviews.[14] |
Experimental Protocols
Protocol 1: Quantification of this compound in an Oral Solution using HPLC-RI
This protocol provides a method for quantifying this compound and related sugar impurities in a syrup formulation.
-
Objective: To determine the concentration of this compound, fructose, galactose, epilactose, and lactose.
-
Methodology: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI).[2]
-
Instrumentation & Columns:
-
Reagents & Mobile Phase:
-
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and related impurity reference standards. Create a series of dilutions to generate a calibration curve. The linear range can be confirmed over a wide range (e.g., regression coefficients >0.99).[2]
-
Sample Preparation: Dilute the this compound syrup formulation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Chromatographic Conditions:
-
Data Analysis: Identify and quantify the peaks based on the retention times and calibration curves of the reference standards. The limit of detection (LOD) and limit of quantitation (LOQ) should be established during method validation.[2]
-
Protocol 2: Assessment of Gut Microbiota Changes via 16S rRNA Sequencing
This workflow outlines the key steps for analyzing the impact of this compound on the pediatric gut microbiome.
-
Objective: To characterize the composition of the gut microbiota before and after this compound administration.
-
Methodology: 16S rRNA gene sequencing of fecal samples.[13]
-
Procedure:
-
Sample Collection: Collect fecal samples from pediatric subjects at baseline (before this compound administration), during, and after the treatment period.[19] Immediately freeze samples at -80°C to preserve microbial DNA.
-
DNA Extraction: Extract total genomic DNA from fecal samples using a validated commercial kit designed for microbial DNA from stool.
-
PCR Amplification: Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with attached sequencing adapters.
-
Library Preparation & Sequencing: Purify the PCR products, quantify the DNA library, and perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapters.
-
OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing sequences against a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha-diversity (within-sample diversity, e.g., Shannon index) and beta-diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) to assess changes in the microbiota structure.[13][20]
-
-
Visualizations
Caption: Mechanism of action for this compound in the colon.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. soc.chim.it [soc.chim.it]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mskcc.org [mskcc.org]
- 7. droracle.ai [droracle.ai]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 11. Effects of this compound on Gut Microbiota and Metabolism in Diabetic Constipated Patients | Clinical Research Trial Listing [centerwatch.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound versus polyethylene glycol for disimpaction therapy in constipated children, a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 16. This compound for the treatment of Chinese children with chronic constipation: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Update of Pharmacological Management in Children with Functional Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microbiota stability in healthy individuals after single-dose this compound challenge—A randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | this compound Improves Neurological Outcomes by Repressing Harmful Bacteria and Regulating Inflammatory Reactions in Mice After Stroke [frontiersin.org]
Factors affecting the reproducibility of the lactulose/mannitol test
This guide provides researchers, scientists, and drug development professionals with comprehensive information to improve the reproducibility and interpretation of the lactulose/mannitol (L/M) test for assessing intestinal permeability.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound/mannitol (L/M) test?
The this compound/mannitol (L/M) test is a non-invasive method used to assess the integrity of the small intestine's mucosal barrier. It involves the oral administration of two non-metabolized sugar probes: this compound and mannitol.[1] this compound, a large molecule, is minimally absorbed by an intact intestine, so its presence in urine suggests increased paracellular permeability ("leaky gut"). Mannitol, a smaller molecule, is readily absorbed via the transcellular pathway and its absorption is proportional to the small intestinal absorptive surface area.[2] The ratio of this compound to mannitol (LMR) in a timed urine collection is calculated to assess intestinal permeability, with a higher ratio indicating greater impairment of the barrier function.[1][3]
Q2: What are the primary applications of the L/M test?
The L/M test is a valuable tool for understanding the pathophysiology of various conditions and for monitoring therapeutic interventions. It is widely used in research and clinical settings to investigate intestinal barrier dysfunction in disorders such as:
-
Inflammatory bowel disease (IBD), including Crohn's disease.[1][4]
-
Celiac disease.[5]
-
Irritable bowel syndrome (IBS).[6]
-
Food allergies and sensitivities.[7]
-
Environmental enteric dysfunction (EED).[2]
-
Conditions associated with nutritional deficiencies and malabsorption.[4]
Q3: Why is mannitol used as a control in this test?
Traditionally, mannitol has been used to normalize the results for several non-mucosal factors that can vary between individuals and affect the amount of sugar excreted in the urine.[1][3] These factors include:
-
Gastric emptying time
-
Intestinal transit time
-
Renal clearance rates
-
Completeness of urine collection
By calculating the ratio of this compound to mannitol, it is believed that these variations are circumvented, as both sugars are assumed to be affected equally.[1] However, recent evidence challenges this interpretation, suggesting that both sugars may traverse the gut barrier via the same paracellular pathways, questioning mannitol's role as a simple normalizing factor.[8][9][10]
Q4: Is there a standardized protocol for the L/M test?
No, a universally accepted protocol for the L/M test does not currently exist.[11] Variations in methodologies across different studies and laboratories are a significant factor affecting the reproducibility and comparability of results.[2][12] Key areas of variation include:
-
Dosage of this compound and mannitol administered.
-
Volume and osmolarity of the sugar solution.[13]
-
Duration of the urine collection period (e.g., 2, 5, or 6 hours).[6][13]
-
Analytical methods used for sugar quantification in urine.[13]
This lack of standardization underscores the need for each laboratory to establish its own reference values.[1]
Troubleshooting Guide
Issue 1: High Variability in L/M Ratios Between Subjects in the Same Cohort
High inter-subject variability can obscure true experimental effects. Several factors can contribute to this issue.
-
Cause A: Inconsistent Urine Collection Period. The timing of urine collection significantly impacts the L/M ratio. Mannitol is absorbed and excreted relatively quickly, peaking earlier, while this compound excretion peaks later.[14] Therefore, a shorter collection period (e.g., 2 hours) may yield a lower L/M ratio compared to a longer one (e.g., 5 or 6 hours).[14][15]
-
Cause B: Pre-Test Confounding Factors. Diet, medication, and physical activity can alter intestinal permeability.
-
Solution: Implement strict pre-test controls. Advise subjects to avoid non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, alcohol, and vigorous exercise for at least three days before and during the test period.[14][18] A standardized, low-sugar diet should also be considered to avoid dietary intake of the test sugars.
-
-
Cause C: Incomplete Urine Collection. Failure to collect all urine produced during the designated period is a common source of error.[2]
-
Solution: Provide clear instructions to participants on the importance of collecting every void. Ensure subjects are well-hydrated by drinking a minimum of 1,000 mL of water during the collection period to ensure adequate urine output.[1]
-
Issue 2: Unexpectedly Low Mannitol Recovery
Low urinary mannitol may indicate issues with absorption or experimental procedure.
-
Cause A: Malabsorption or Villous Atrophy. Reduced mannitol absorption can be a sign of a blunted mucosal surface area, as seen in conditions like celiac disease.[1][4]
-
Solution: Interpret low mannitol recovery in the context of the subject's clinical condition. It may be a significant finding in itself, indicating malabsorption, rather than a test failure.[4]
-
-
Cause B: Analytical Errors. The method used for quantifying sugars can affect results.
-
Solution: Validate the analytical assay. Ensure the chosen method (e.g., HPLC, LC-MS/MS) is sensitive and specific for mannitol. Run quality controls with each batch of samples to check for accuracy and precision.[13]
-
Issue 3: Difficulty Comparing Results with Published Data
Direct comparison of L/M ratios across different studies is often problematic.
-
Cause A: Differences in Experimental Protocols. As mentioned, variations in sugar dosage, collection time, and subject populations (e.g., age, health status) make direct comparisons difficult.[2]
-
Solution: When citing literature, carefully consider the methodologies used. Focus on the relative changes in the L/M ratio within a study (e.g., before and after an intervention) rather than absolute values. Always report your own methodology in detail to allow for proper interpretation by others.
-
-
Cause B: Different Analytical Platforms. Different analytical methods can yield different absolute concentrations and, consequently, different L/M ratios.[6][13] For example, LC-MS/MS may yield a higher LMR than HPAE-PAD for a 5-hour urine collection.[6]
-
Solution: Be consistent with the analytical method used throughout a longitudinal study. When comparing to external data, acknowledge the potential for systematic differences between measurement platforms.
-
Experimental Protocols
Standardized this compound/Mannitol Test Protocol
This protocol is a synthesis of common practices aimed at minimizing variability.
1. Subject Preparation (3 days prior to test):
-
Subjects should avoid all non-steroidal anti-inflammatory drugs (NSAIDs) and alcohol.[18]
-
Subjects should refrain from strenuous or vigorous exercise.[18]
-
A controlled diet, low in natural sources of this compound and mannitol, is recommended.
2. Test Day Procedure:
-
The subject begins an overnight fast (water is permitted).
-
In the morning, the subject voids and discards the first urine sample.[1]
-
Immediately after, the subject ingests the test solution, which consists of:
-
Record the exact time of ingestion.
-
No food should be consumed for the duration of the urine collection. Water intake is permitted one hour after ingesting the solution to ensure adequate hydration.[1]
3. Urine Collection:
-
All urine produced over a pre-defined period (e.g., 5 hours) must be collected in a provided container.
-
For more detailed analysis and to minimize variability, a collection period of 2.5 to 4 hours is recommended.[14][16]
-
At the end of the collection period, the total volume of urine is measured and recorded.
-
A well-mixed aliquot of the total collection is transferred to a labeled storage tube.
4. Sample Handling and Storage:
-
The urine aliquot should be stored at -20°C or lower until analysis to prevent degradation of the sugars.[15]
5. Analysis:
-
Urinary concentrations of this compound and mannitol are quantified using a validated method such as High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][6]
6. Calculation of L/M Ratio:
-
The result is expressed as the ratio of the percentage of the ingested dose of this compound recovered in the urine to the percentage of the ingested dose of mannitol recovered.[1]
-
% Recovery = (Urine Concentration [mg/mL] * Total Urine Volume [mL]) / Ingested Dose [mg] * 100
-
L/M Ratio = % this compound Recovery / % Mannitol Recovery
-
Data Presentation
Table 1: Influence of Urine Collection Time on L/M Ratio in Healthy Subjects
| Urine Collection Period | Typical Effect on L/M Ratio | Rationale | Citation |
| 0 - 2 hours | Lower L/M Ratio | Reflects the early peak in mannitol excretion relative to this compound. | [14][15] |
| 2.5 - 4 hours | Optimal for minimizing variability | Period of lowest between-subject standard error for both sugars. | [12][14][16] |
| > 4 hours | Higher L/M Ratio | Captures the later peak in this compound excretion as mannitol excretion declines. | [14] |
Table 2: Comparison of Analytical Methods for L/M Ratio Measurement
| Method | Description | Intra-Assay CV (this compound) | Intra-Assay CV (Mannitol) | Notes | Citation |
| HPAE-PAD | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | - | - | A common and reliable method. | [6] |
| LC-MS/MS | Liquid Chromatography with Tandem Mass Spectrometry | - | - | Offers high sensitivity and specificity; may yield slightly different LMRs compared to HPAE-PAD. | [6][13] |
| Enzymatic Assay | Spectrofluorimetric method based on enzymatic oxidation | 2.0% - 5.1% | 2.5% - 4.4% | Amenable to high-throughput screening. | [19] |
CV = Coefficient of Variation
Visualizations
Caption: Standard experimental workflow for the this compound/Mannitol test.
Caption: Key factors affecting the reproducibility of the L/M test.
Caption: Logical pathway for interpreting L/M test results.
References
- 1. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability [jnmjournal.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. naturalhealthmedicine.com.au [naturalhealthmedicine.com.au]
- 5. drruscio.com [drruscio.com]
- 6. Measurement of intestinal permeability using this compound and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal Permeability Testing - Remede Wellness Medicine [remede.com.au]
- 8. EB 2017 Article: Interpretation of the this compound:mannitol test in rural Malawian children at risk for perturbations in intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Examining intraindividual variability of urinary gluten immunogenic peptides compared to the this compound-mannitol ratio in healthy volunteers: implications for clinical assessment of intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardising the this compound Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding Measurements of Intestinal Permeability in Healthy Humans with Urine this compound and Mannitol Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standardising the this compound Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability | PLOS One [journals.plos.org]
- 17. Standardising the this compound mannitol test of gut permeability to minimise error and promote comparability. [mro.massey.ac.nz]
- 18. Assessment of the Effect of Intestinal Permeability Probes (this compound And Mannitol) and Other Liquids on Digesta Residence Times in Various Segments of the Gut Determined by Wireless Motility Capsule: A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Patient Tolerance to Lactulose in Long-Term Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve patient tolerance to lactulose in long-term clinical studies.
Troubleshooting Guides
Issue 1: Patient reports significant bloating and flatulence.
| Potential Cause | Troubleshooting Steps |
| Initial high dose | Initiate this compound at a lower dose and gradually titrate upwards. For constipation, starting doses can be as low as 10-20 grams per day.[1] For hepatic encephalopathy, a common starting point is 15-30 mL two to four times a day, with adjustments made to achieve two to three soft stools daily.[2] |
| Rapid fermentation by gut microbiota | The fermentation of this compound by colonic bacteria produces gas.[2][3] This is a common and expected side effect.[4][5] Educate the patient that this side effect often diminishes over time as the gut microbiota adapts. |
| Dietary factors | Advise patients to temporarily reduce intake of other gas-producing foods. |
| Underlying dysbiosis | Consider co-administration with specific probiotics to modulate the gut microbiota and potentially reduce gas-producing bacteria.[6][7][8][9] |
Issue 2: Patient experiences diarrhea.
| Potential Cause | Troubleshooting Steps |
| Excessive dosage | This is the most common cause of diarrhea.[10] Reduce the this compound dose. The goal is typically to achieve soft, formed stools, not liquid ones. For hepatic encephalopathy, the target is 2-3 soft bowel movements per day.[11][12] |
| Fluid and electrolyte imbalance | Excessive diarrhea can lead to dehydration and electrolyte imbalances, particularly hypernatremia.[2][11] Ensure the patient maintains adequate fluid intake.[10] In long-term studies, especially with elderly or critically ill patients, periodic electrolyte monitoring is recommended.[2] |
| Concomitant use of other laxatives | Discontinue or adjust the dose of any other laxatives the patient may be taking.[5] |
Issue 3: Patient complains of nausea and abdominal cramping.
| Potential Cause | Troubleshooting Steps |
| Dosage and administration | Administering this compound with meals can slow gastric emptying and may reduce nausea.[13][14] Dividing the daily dose into smaller, more frequent administrations may also improve tolerance.[15] A study on a 20g daily dose of this compound found that tolerance was similar whether it was taken in one or two doses.[15] |
| Individual sensitivity | Some individuals may be more sensitive to the osmotic effects of this compound.[2] Start with a very low dose and titrate slowly. |
| Formulation palatability | This compound solution can be mixed with fruit juice, water, or milk to improve its taste and reduce nausea.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the typical onset of action for this compound?
A1: The onset of action for this compound is typically between 24 to 48 hours.[1][16]
Q2: How does this compound impact the gut microbiota?
A2: this compound is a prebiotic that is not absorbed in the small intestine and is fermented by bacteria in the colon.[2][17] This fermentation process selectively stimulates the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.[18][19][20] It also leads to the production of short-chain fatty acids (SCFAs), which lower the colonic pH.[17][20] This acidic environment can inhibit the growth of pathogenic bacteria.[17][19]
Q3: Can co-administration of probiotics improve this compound tolerance?
A3: Yes, co-administering probiotics with this compound may improve tolerance and efficacy. Studies in mice have shown that the combination of this compound with probiotics such as Bacillus licheniformis or Saccharomyces boulardii can improve constipation symptoms more effectively than this compound alone by increasing SCFA content.[6][7][8][9] Probiotics may help modulate the gut microbiota to reduce gas production and improve overall gut health.[21]
Q4: Are there any contraindications for this compound use in clinical studies?
A4: Yes, this compound is contraindicated in patients with galactosemia, as it contains galactose.[2] It should be used with caution in patients with diabetes, as it may affect blood glucose levels, although systemic absorption is minimal.[2]
Q5: What are the key parameters to monitor for patient safety in long-term this compound studies?
A5: Key safety parameters to monitor include:
-
Bowel movement frequency and consistency: To ensure therapeutic effect without causing severe diarrhea.[11][12]
-
Fluid and electrolyte balance: Particularly in elderly or vulnerable patients, due to the risk of dehydration and hypernatremia from excessive diarrhea.[2]
-
Gastrointestinal side effects: Such as bloating, gas, and abdominal pain, to adjust dosage and provide supportive care.[4]
-
Mental status: In studies involving patients with hepatic encephalopathy, to assess treatment efficacy.[22]
Data Presentation
Table 1: Common Side Effects of this compound and Their Frequencies
| Side Effect | Reported Frequency | Citation(s) |
| Diarrhea | Very common, especially at high doses (>1 in 10 people) | [10] |
| Bloating, Flatulence, Abdominal Cramping | Occurs in about 20% of patients | [22] |
| Nausea and Vomiting | Reported, but precise frequency is not available | [4][5][22] |
Table 2: Recommended this compound Dosing for Different Indications
| Indication | Starting Oral Dose | Titration Goal | Citation(s) |
| Constipation | 10-20 g per day | One soft stool per day | [1] |
| Hepatic Encephalopathy (acute) | 25-45 mL (20-30 g) every 1-2 hours | At least two soft bowel movements | [11] |
| Hepatic Encephalopathy (maintenance) | 30-45 mL (20-30 g) three to four times daily | 2-3 soft bowel movements per day | [11][12] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Tolerance to this compound
This protocol is designed to systematically assess a patient's tolerance to this compound.
Objective: To determine the optimal dose of this compound that achieves the desired clinical effect with minimal side effects.
Methodology:
-
Baseline Assessment: Before initiating this compound, record the patient's baseline bowel habits, including frequency and consistency of stools, and any existing gastrointestinal symptoms (bloating, gas, pain) using a standardized questionnaire.
-
Dose Titration:
-
Begin with a low dose of this compound (e.g., 10g/day).
-
Maintain this dose for a set period (e.g., 3-5 days) to allow for adaptation.
-
Instruct the patient to keep a daily diary to record stool frequency and consistency (using a scale like the Bristol Stool Chart), as well as the severity of any gastrointestinal symptoms (using a visual analog scale).
-
If the therapeutic goal is not met and the patient is tolerating the current dose, increase the dose in small increments (e.g., 5-10g every 3-5 days).
-
Continue this process until the desired therapeutic effect is achieved or the patient experiences intolerable side effects.
-
-
Data Analysis: Analyze the daily diary data to identify the dose at which the patient achieves the desired outcome with the lowest incidence and severity of side effects.
Protocol 2: this compound Hydrogen Breath Test (LHBT) to Assess Small Intestinal Bacterial Overgrowth (SIBO) and Oro-cecal Transit Time
Objective: To measure hydrogen and methane gas production following this compound administration, which can indicate SIBO and measure oro-cecal transit time.
Methodology:
-
Patient Preparation:
-
The patient should follow a specific low-fiber diet for 24 hours prior to the test.
-
The patient must fast for at least 8-12 hours before the test.
-
Smoking and exercise should be avoided on the day of the test.
-
-
Test Procedure:
-
A baseline breath sample is collected to measure hydrogen and methane levels.
-
The patient ingests a standard dose of this compound (typically 10g) dissolved in water.
-
Breath samples are collected at regular intervals (e.g., every 15-20 minutes) for 2-3 hours.
-
-
Data Analysis:
-
An early and significant rise in breath hydrogen or methane levels after this compound ingestion can be indicative of SIBO.
-
A later, more sustained rise in breath hydrogen or methane indicates the arrival of this compound in the colon, and this time point is used to calculate the oro-cecal transit time.
-
Visualizations
Caption: Metabolic pathway of this compound in the gastrointestinal tract.
Caption: Experimental workflow for assessing this compound tolerance.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Microbiota stability in healthy individuals after single-dose this compound challenge—A randomized controlled study | PLOS One [journals.plos.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. Coadministration of this compound with Probiotics Ameliorates Loperamide-Induced Constipation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coadministration of this compound with Probiotics Ameliorates Loperamide-Induced Constipation in Mice [pnfs.or.kr]
- 9. pnfs.or.kr [pnfs.or.kr]
- 10. Side effects of this compound - NHS [nhs.uk]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. southwestdairyfarmers.com [southwestdairyfarmers.com]
- 14. Lactose Intolerance, Dairy Avoidance, and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Laxative effect and tolerance of this compound administrated in one or two intakes in the treatment of chronic idiopathic constipation. Groupe d'Investigateurs O'Ile-de-France (GIIF)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (Constulose, Enulose, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound Solution (this compound Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Optimizing sample collection and storage for lactulose analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing sample collection and storage for lactulose analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample type for this compound analysis?
The optimal sample type depends on the research question. Urine is the most common matrix for intestinal permeability testing using the this compound/mannitol dual-sugar test.[1][2] Plasma can also be used and may offer advantages in timing accuracy and proximity to the intestinal barrier.[3] Fecal samples are less common for this compound analysis itself but may be collected in broader studies of gut health.
Q2: How should I collect urine samples for this compound analysis?
For accurate 24-hour urine collection, it is crucial to discard the first-morning void and then collect all subsequent urine for the next 24 hours.[4] Ensure the collection container is clean and sterile.[4] For timed collections, such as the 5-hour collection for the this compound/mannitol test, the patient should empty their bladder at the start of the test and collect all urine for the specified duration.[2]
Q3: What preservatives are recommended for urine samples?
Refrigeration during and immediately after collection is a primary method of preservation.[4][5] For longer-term storage or when refrigeration is not immediately possible, chemical preservatives can be used.
-
Chlorhexidine: An antimicrobial agent that can be added to the collection vessel.[2]
-
Boric Acid: Prevents bacterial growth and can maintain the pH of the sample.[6]
-
Acidification: Using hydrochloric acid (HCl) or acetic acid is a common preservation method for various analytes, though its specific effect on this compound should be validated for your assay.[4][7]
Q4: What is the recommended storage temperature and duration for urine samples?
-
Short-term (24-48 hours): Refrigeration at 4°C is suitable.[1]
-
Long-term: Freezing at -20°C or -80°C is recommended for extended storage.[1][8][9] this compound has been shown to be stable in urine for at least 48 hours at 4°C and -20°C.[1] Studies have also demonstrated stability after long-term storage at -20°C and through several freeze-thaw cycles.[8]
Q5: How should I collect plasma samples for this compound analysis?
Blood should be collected in tubes containing an appropriate anticoagulant. Centrifuge the blood to separate the plasma from the cells as soon as possible.
Q6: Which anticoagulant should I use for plasma collection?
Common anticoagulants include heparin, EDTA, and sodium citrate.[10][11]
-
Heparin (Sodium or Lithium): Generally preferred for clinical chemistry as it interferes less with many assays.[11]
-
EDTA: A strong anticoagulant that preserves cellular components well.[11]
-
Sodium Citrate: Primarily used for coagulation studies and may affect the concentration of some analytes.[10][11]
The choice of anticoagulant should be validated for your specific analytical method to ensure no interference.
Q7: How should I store plasma samples?
For immediate analysis, refrigeration at 4°C is acceptable. For long-term storage, plasma samples should be frozen at -80°C.[9]
Q8: How should fecal samples be collected and stored?
For general microbiome analysis, which may be conducted alongside this compound measurements, the gold standard is immediate freezing in liquid nitrogen and subsequent storage at -80°C.[12] If immediate freezing is not possible, storage at -20°C for up to one week or at 4°C or room temperature for up to 24 hours has been shown not to significantly alter the microbial community structure.[13] For analysis of chemical components, immediate freezing is also recommended to prevent degradation. Samples should be collected in a clean, dry container, avoiding contamination with urine or water.[14]
Troubleshooting Guides
Enzymatic Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound detected | Inactive enzymes | Ensure enzymes are stored correctly (typically at -20°C) and have not undergone multiple freeze-thaw cycles. Prepare fresh enzyme solutions. |
| Incorrect reaction temperature | Verify the incubator or water bath is at the temperature specified in the protocol. | |
| Incorrect pH of the reaction buffer | Check and adjust the pH of the buffer as required by the enzyme. | |
| High background signal | Endogenous fructose or glucose in the sample | Include a sample blank that omits the β-galactosidase to measure and subtract the endogenous fructose/glucose signal. |
| Contaminated reagents | Use fresh, high-purity water and reagents. | |
| Poor reproducibility | Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete mixing of reagents | Ensure thorough mixing of reagents and samples in each well or cuvette. | |
| Interference from other substances | Presence of other carbohydrates | Some enzymatic methods may have cross-reactivity with other sugars.[15] Validate the specificity of your assay. |
| High concentrations of certain drugs | Some drugs may interfere with enzymatic reactions. Review patient medication history. This compound itself can interfere with certain creatinine assays.[16] |
HPLC Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Shifting retention times | Change in mobile phase composition | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. |
| Fluctuations in column temperature | Use a column oven to maintain a stable temperature. | |
| Column degradation | Flush the column regularly. If performance does not improve, replace the column. Amino columns can be particularly sensitive.[17] | |
| Poor peak shape (tailing or fronting) | Column contamination or void | Backflush the column. Check for and correct any voids at the column inlet. Ensure fittings are properly installed to avoid dead volume.[18] |
| Mismatch between sample solvent and mobile phase | Dissolve the sample in the initial mobile phase whenever possible.[18] | |
| Low signal or no peaks | Detector issue | Ensure the detector lamp is on and functional. Check for air bubbles in the flow cell.[19] |
| Injection problem | Check the autosampler for proper operation and ensure the correct injection volume is set. | |
| Extraneous peaks | Sample contamination | Use clean collection containers and sample processing tubes. Filter samples before injection. |
| Contaminated mobile phase or system | Use HPLC-grade solvents. Flush the system to remove contaminants. | |
| Poor resolution between this compound and other sugars | Suboptimal mobile phase composition | Adjust the ratio of organic solvent to water in the mobile phase.[20] |
| Inappropriate column | Ensure the column is suitable for carbohydrate analysis (e.g., an amino or HILIC column). |
Experimental Protocols
Protocol 1: 24-Hour Urine Collection
-
Begin the collection in the morning. Upon waking, empty your bladder completely into the toilet. Do not collect this first sample. Record the exact time.[4]
-
For the next 24 hours, collect all urine in the provided container.
-
Keep the collection container refrigerated or in a cool place during the entire 24-hour period.[4]
-
Exactly 24 hours after you started, empty your bladder one last time and add this urine to the container. This is the final sample.
-
Label the container with your name, date, and the start and end times of the collection.
-
Transport the sample to the laboratory as soon as possible, keeping it cool.
Protocol 2: Plasma Preparation from Whole Blood
-
Collect venous blood into a tube containing an appropriate anticoagulant (e.g., lithium heparin).
-
Gently invert the tube 8-10 times to ensure thorough mixing of the blood and anticoagulant.
-
Centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.
-
Transfer the plasma to a clean, labeled cryovial.
-
Store the plasma at -80°C until analysis. For short-term storage (up to 48 hours), 4°C is acceptable.
Protocol 3: Sample Preparation for HPLC Analysis of Urine
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Filter the supernatant through a 0.45 µm filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Visualizations
Caption: General workflow for collection and storage of different sample types.
Caption: Troubleshooting logic for common HPLC issues in this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. labpedia.net [labpedia.net]
- 5. corewellhealth.testcatalog.org [corewellhealth.testcatalog.org]
- 6. The Role of Preservatives in Urine Samples for Accurate Urinalysis Results [needle.tube]
- 7. aruplab.com [aruplab.com]
- 8. researchgate.net [researchgate.net]
- 9. A Simple, Robust, and Convenient HPLC Assay for Urinary this compound and Mannitol in the Dual Sugar Absorption Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of different anticoagulants in test tubes for analysis of blood lactate concentrations: Part 2. Implications for the proper handling of blood specimens obtained from critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innov-research.com [innov-research.com]
- 12. Standards for Collection, Preservation, and Transportation of Fecal Samples in TCM Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Sampling and Storage on the Fecal Microbiota Composition in Healthy and Diseased Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDC - DPDx - Diagnostic Procedures - Stool Specimens [cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Issues with HPLC-Refractive Index in analysis of this compound - Chromatography Forum [chromforum.org]
- 18. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 19. gentechscientific.com [gentechscientific.com]
- 20. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of Detection for Lactulose Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting lactulose metabolites. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound, and where are they produced?
A1: this compound is a synthetic disaccharide that is not hydrolyzed by human intestinal enzymes and, therefore, reaches the colon intact.[1] In the colon, it is fermented by gut microbiota into various metabolites, primarily short-chain fatty acids (SCFAs).[1][2] The major non-gaseous metabolites are acetic acid, lactic acid, and butyric acid.[2][3] The main gases produced are hydrogen and carbon dioxide.[2][3]
Q2: Why is enhancing the detection sensitivity of this compound metabolites important?
A2: Enhancing the detection sensitivity of this compound metabolites, particularly SCFAs, is crucial for several reasons. SCFAs are key signaling molecules that link diet, gut microbiota, and host health, playing roles in gut homeostasis, immune regulation, and metabolism.[4][5] Accurate quantification of these metabolites, which can be in low concentrations in systemic circulation, is essential for understanding their biological roles and as potential biomarkers for various diseases.[4][6]
Q3: What are the common analytical techniques used to measure this compound metabolites?
A3: The most common analytical techniques for quantifying this compound metabolites, especially SCFAs, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] Gas chromatography with flame ionization detection (GC-FID) is also utilized.[4] These methods often require a derivatization step to improve the volatility and detection sensitivity of the SCFAs.[7][9]
Troubleshooting Guides
Sample Preparation and Extraction
Q4: I am observing low recovery of SCFAs from my fecal/serum samples. What could be the cause, and how can I improve it?
A4: Low recovery of SCFAs can stem from several factors related to their volatile nature and the complexity of the sample matrix.
-
Sample Handling: SCFAs are volatile, and their concentrations can change if samples are not handled properly. It is recommended to store stool samples at -80°C to halt microbial metabolic activity.[7] For blood samples, the choice of collection tube is critical, as some tubes can be contaminated with acetate or other compounds; red top glass serum tubes are often preferred.[4][10]
-
pH of Extraction: The pH during extraction is crucial. Acidifying the sample to a pH < 3.0 protonates the SCFAs, making them less water-soluble and more amenable to extraction into an organic solvent.[11][12] Conversely, initial preservation of samples can be done under basic conditions (e.g., with NaOH) to reduce the volatility of SCFAs before extraction.[13]
-
Extraction Solvent: The choice of extraction solvent impacts recovery. Diethyl ether and methyl tert-butyl ether (MTBE) are commonly used for SCFA extraction.[14][15] Repeated extractions (e.g., three times) can improve recovery.[15]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of samples should be avoided as this can lead to degradation of analytes. It is recommended to keep freeze-thaw cycles to a minimum (≤ 2).[13]
Q5: My samples show high variability between replicates. What are the potential sources of this variability?
A5: High variability can be introduced at multiple stages of the experimental workflow.
-
Sample Homogeneity: Fecal samples are notoriously heterogeneous. Thorough homogenization of the sample is critical to ensure that aliquots are representative.[13]
-
Internal Standards: The use of an appropriate internal standard is essential to correct for variability in extraction efficiency and injection volume.[12] Isotopically labeled standards are the best choice for this purpose as they have very similar chemical and physical properties to the analytes of interest.[12]
-
Derivatization Reaction: If a derivatization step is used, ensure that the reaction goes to completion and is consistent across all samples. Factors such as temperature, reaction time, and reagent concentration must be carefully controlled.[13]
Chromatography and Detection
Q6: I'm observing poor peak shapes (tailing or fronting) in my GC-MS analysis of SCFA derivatives. How can I resolve this?
A6: Poor peak shape is a common issue in gas chromatography and can often be attributed to the following:
-
Active Sites: Active sites in the injector liner or the GC column can interact with the analytes, causing peak tailing. Using a deactivated liner or trimming the first few centimeters of the column can help.[16]
-
Injector Temperature: An injector temperature that is too low can result in incomplete vaporization of the analytes, leading to broad or tailing peaks. Conversely, a temperature that is too high may cause degradation of the derivatives.[16]
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in fronting peaks. Diluting the sample or using a split injection can mitigate this issue.[11][16]
Q7: I am struggling with low sensitivity and high background noise. How can I enhance the signal-to-noise ratio?
A7: Improving the signal-to-noise ratio is key for detecting low-abundance metabolites.
-
Derivatization: Chemical derivatization is a powerful tool to enhance the sensitivity of SCFA detection. Reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA), benzyl chloroformate (BCF), and 3-nitrophenylhydrazine (3NPH) can significantly improve ionization efficiency and chromatographic behavior.[8]
-
MS Parameters: Optimizing the mass spectrometer parameters, such as using Multiple Reaction Monitoring (MRM) mode, can enhance both sensitivity and selectivity for target analytes.[9]
-
Sample Clean-up: A thorough sample clean-up procedure can reduce matrix effects and background noise. This may involve liquid-liquid extraction or solid-phase extraction.[12]
-
System Contamination: High background noise can also be due to contamination in the GC-MS system. Regularly cleaning the ion source and replacing the injector liner and septa can help reduce background noise.[16]
Quantitative Data Summary
The following tables summarize typical concentrations of major SCFAs in human fecal and serum samples. These values can vary significantly based on diet, age, and health status.
Table 1: Concentration of Major SCFAs in Human Fecal Samples
| Short-Chain Fatty Acid | Concentration Range (µmol/g wet weight) | Reference(s) |
| Acetate | 30 - 90 | [17] |
| Propionate | 10 - 30 | [17] |
| Butyrate | 10 - 30 | [17] |
Table 2: Concentration of Major SCFAs in Human Serum Samples
| Short-Chain Fatty Acid | Concentration Range (µM) | Reference(s) |
| Acetate | 50 - 100 | [4] |
| Propionate | 0.5 - 10 | [4] |
| Butyrate | 0.5 - 10 | [4][18] |
Experimental Protocols
Protocol 1: GC-MS Analysis of SCFAs in Fecal Samples with MTBSTFA Derivatization
This protocol is adapted from a method for enhanced detection of SCFAs.[13]
-
Sample Preparation:
-
Weigh approximately 20 mg of a frozen fecal sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of 0.5 M NaOH solution, 20 µL of an appropriate internal standard solution, and 460 µL of methanol.
-
Add stainless-steel beads and homogenize the sample for 2 minutes.
-
Add 400 µL of 80% methanol (v/v in water), vortex for 30 seconds, and store at -20°C for 30 minutes.
-
Sonicate in an ice bath for 10 minutes.
-
Centrifuge at high speed and transfer the supernatant to a new tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add the derivatization reagent N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable GC column for fatty acid analysis.
-
Set the initial oven temperature to 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min and hold for 10 minutes.
-
Set the temperatures of the front inlet, transfer line, and ion source to 250°C, 290°C, and 230°C, respectively.
-
Collect mass spectral data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
-
Protocol 2: LC-MS/MS Analysis of SCFAs in Serum/Plasma
This protocol involves a liquid-liquid extraction and is suitable for serum or plasma samples.
-
Sample Preparation:
-
To 200 µL of serum or plasma in a microcentrifuge tube, add 20 µL of an internal standard solution.
-
Acidify the sample by adding a small volume of a strong acid (e.g., HCl) to bring the pH below 3.[11]
-
Add an extraction solvent such as methyl tert-butyl ether (MTBE), vortex thoroughly, and centrifuge to separate the phases.[14]
-
Carefully transfer the organic (upper) layer containing the SCFAs to a new tube.
-
-
Analysis:
-
The organic extract can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.
-
For underivatized SCFAs, a suitable reversed-phase column and a mobile phase with a low pH (e.g., containing formic acid) are typically used.
-
Alternatively, derivatization can be performed to enhance sensitivity, for example, using 3-nitrophenylhydrazine (3NPH).[8]
-
Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode for each SCFA and the internal standard to achieve high selectivity and sensitivity.
-
Visualizations
References
- 1. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fermentation of this compound by colonic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience | MDPI [mdpi.com]
- 13. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Low serum levels of short-chain fatty acids after this compound ingestion may indicate impaired colonic fermentation in patients with irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Lactulose and Lactitol in Hepatic Encephalopathy: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of lactulose and lactitol, two non-absorbable disaccharides widely used in the management of hepatic encephalopathy (HE). The information presented is based on a comprehensive review of meta-analyses and randomized controlled clinical trials.
Executive Summary
Both this compound and lactitol demonstrate comparable efficacy in the treatment of both acute and chronic hepatic encephalopathy. Their therapeutic effects are primarily attributed to the reduction of intestinal ammonia production and absorption. The choice between these two agents often comes down to patient tolerance and side effect profiles, with some evidence suggesting lactitol may be better tolerated.
Mechanism of Action
This compound and lactitol are synthetic disaccharides that are not hydrolyzed by intestinal enzymes and thus reach the colon intact. In the colon, they are metabolized by saccharolytic bacteria into short-chain fatty acids, primarily lactic acid and acetic acid. This process leads to two key therapeutic effects:
-
Lowering of Colonic pH: The acidic environment promotes the conversion of absorbable ammonia (NH3) into non-absorbable ammonium ions (NH4+), effectively trapping ammonia in the colon and reducing its systemic absorption.
-
Cathartic Effect: The breakdown of these sugars creates a hyperosmotic environment in the colon, drawing water into the lumen and leading to a laxative effect. This increased bowel transit time further reduces the time available for ammonia absorption.
Quantitative Comparison of Efficacy
Multiple studies have quantitatively assessed the efficacy of this compound and lactitol using various clinical and biochemical endpoints. The following tables summarize key findings from comparative clinical trials.
| Study / Meta-analysis | Drug | Porto-Systemic Encephalopathy (PSE) Index Improvement | Reference |
| Meta-analysis (5 studies) | This compound | No statistical difference | [1][2] |
| Lactitol | No statistical difference | [1][2] | |
| Camma et al. (1993) | This compound | Pooled odds ratio: 0.83 (95% CI: 0.38-1.82) | [3] |
| Lactitol | Pooled odds ratio: 0.83 (95% CI: 0.38-1.82) | [3] | |
| Ucec et al. (1997) | This compound | 31.1 +/- 13.7 | [4] |
| Lactitol | 42.7 +/- 19.3 (p < 0.05 vs this compound) | [4] |
| Study | Drug | Arterial Ammonia Level (μg/dL) - Post-treatment | Reference |
| Ucec et al. (1997) | This compound | Data not significantly different from lactitol | [4] |
| Lactitol | 119 +/- 50 (from 208 +/- 62 pre-treatment) | [4] |
| Study | Drug | Number Connection Test (NCT) - Improvement | Reference |
| Morgan et al. (1987) | This compound | Consistent and similar improvement | [5] |
| Lactitol | Consistent and similar improvement | [5] | |
| Ucec et al. (1997) | This compound | Significant improvement from baseline | [4] |
| Lactitol | Significant improvement from baseline | [4] |
| Study | Drug | Percentage of Patients Improved | Reference |
| Meta-analysis (5 studies) | This compound | Similar to lactitol | [1][2] |
| Lactitol | Similar to this compound | [1][2] | |
| Morgan & Hawley (1987) | This compound | 69% clinically normal at end of trial | [6] |
| Lactitol | 67% clinically normal at end of trial | [6] |
Comparative Side Effect Profile
A notable difference between this compound and lactitol lies in their side effect profiles, particularly concerning patient-reported symptoms.
| Study / Meta-analysis | Side Effect | This compound | Lactitol | Reference |
| Meta-analysis (5 studies) | Flatulence | Higher frequency (p < 0.01) | Lower frequency | [1][2] |
| Camma et al. (1993) | Any side effect | Higher incidence (not statistically significant) | Lower incidence | [3] |
| Ucec et al. (1997) | Meteorism & Flatulence | 6 patients | 0 patients | [4] |
| Nausea | 4 patients | 0 patients | [4] | |
| Taste Preference | 20% | 67% (p = 0.003) | [4] | |
| Pares et al. (1987) | Tolerance | Less tolerated (p = 0.02) | Better tolerated | [7] |
Experimental Protocols
The findings presented in this guide are derived from rigorously designed clinical trials. Below are summaries of typical experimental methodologies employed in these studies.
Randomized, Double-Blind, Cross-Over Trial for Chronic Hepatic Encephalopathy
This study design is frequently used to compare the long-term efficacy and tolerance of this compound and lactitol.
-
Participants: Patients with liver cirrhosis and a history of chronic or recurrent hepatic encephalopathy.
-
Intervention: Patients are randomly assigned to receive either this compound or lactitol for a defined period (e.g., 3 months). After a washout period, they are crossed over to the alternate treatment for the same duration.[7]
-
Dosage: Doses are adjusted to achieve two to three semi-soft stools per day.[7]
-
Assessments: Clinical evaluation (mental state, asterixis), psychometric tests (e.g., Number Connection Test), electroencephalogram (EEG), and blood ammonia levels are assessed at baseline and at regular intervals throughout the study.
Randomized, Double-Blind, Parallel-Group Trial for Acute Hepatic Encephalopathy
This design is employed to evaluate the efficacy of this compound and lactitol in managing acute episodes of HE.
-
Participants: Cirrhotic patients presenting with an acute episode of hepatic encephalopathy.
-
Intervention: Patients are randomly allocated to receive either this compound or lactitol for a fixed duration (e.g., 5 days).[6]
-
Dosage: An initial loading dose is administered, followed by maintenance doses adjusted to produce two semi-soft stools per day.[6]
-
Assessments: Patients are assessed at frequent intervals (e.g., every 12 hours) for changes in clinical status, psychometric performance, and EEG mean cycle frequencies.[6]
Conclusion
The available evidence strongly suggests that this compound and lactitol are equally effective in the management of hepatic encephalopathy.[1][2][3] Both medications significantly improve clinical and psychometric parameters. However, lactitol appears to have a more favorable side effect profile, with a lower incidence of flatulence and better patient palatability.[1][4][7] This may lead to improved patient compliance and, consequently, better long-term outcomes. Therefore, for patients who experience significant gastrointestinal side effects or dislike the taste of this compound, lactitol presents a valuable therapeutic alternative.
References
- 1. Lactitol and this compound for the treatment of subclinical hepatic encephalopathy in cirrhotic patients. A randomised, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves psychometric testing in cirrhotic patients with subclinical encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactitol vs. This compound in the treatment of chronic recurrent portal-systemic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of porto-systemic encephalopathy with lactitol verus this compound: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactitol versus this compound in the treatment of acute portal systemic encephalopathy (PSE). A controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current trends in the treatment of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non‐absorbable disaccharides versus placebo/no intervention and this compound versus lactitol for the prevention and treatment of hepatic encephalopathy in people with cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lactulose and Rifaximin in the Management of Hepatic Encephalopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lactulose and rifaximin, the two cornerstone therapies for hepatic encephalopathy (HE). It synthesizes data from key clinical trials to evaluate their performance, details the experimental protocols of these studies, and illustrates the underlying mechanisms of action.
Executive Summary
Hepatic encephalopathy, a complex neuropsychiatric syndrome arising from liver dysfunction, is primarily managed by reducing the gut-derived neurotoxin, ammonia. This compound, a non-absorbable disaccharide, and rifaximin, a minimally absorbed antibiotic, are the mainstays of therapy. Clinical evidence demonstrates that while both agents are effective, rifaximin, particularly in combination with this compound, shows superiority in preventing recurrence of overt HE and reducing hospitalizations. Recent data also suggest a potential survival benefit with rifaximin monotherapy compared to this compound monotherapy.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from pivotal clinical trials comparing this compound and rifaximin, both as monotherapies and in combination.
Table 1: Efficacy of this compound vs. Rifaximin Monotherapy
| Outcome | This compound Monotherapy | Rifaximin Monotherapy | p-value | Source |
| Overt HE Recurrence (6 months) | 49.0% | 23.2% | <0.0001 | [1][2] |
| Time to Breakthrough OHE Episode (HR) | - | 0.40 (95% CI 0.26-0.62) | <0.0001 | [1] |
| All-Cause Mortality (6 months) | 4.8% | 1.6% | <0.001 | [1][2] |
| HE-Related Hospitalization (6 months) | 23.4% | 19.2% | 0.18 | [1] |
| Improvement in HE Grade (7 days) | 72.7% | 81.3% | Not Significant | |
| Reduction in Blood Ammonia | Significant | Significant | Not Significant |
Table 2: Efficacy of this compound Monotherapy vs. Rifaximin + this compound
| Outcome | This compound + Placebo | Rifaximin + this compound | p-value | Source |
| Complete Reversal of Overt HE | 50.8% | 76.0% | <0.004 | |
| Overt HE Recurrence (6 months) | 45.9% | 22.1% | <0.001 | |
| HE-Related Hospitalization (6 months) | 22.6% | 13.6% | 0.01 | |
| Mortality | 49.1% | 23.8% | <0.05 | |
| Mean Hospital Stay (days) | 8.2 | 5.8 | 0.001 |
Table 3: Safety and Tolerability
| Adverse Event | This compound Monotherapy | Rifaximin Monotherapy | Rifaximin + this compound | This compound + Placebo | Source |
| Drug-Related Adverse Events | 24.1% | 6.4% | - | - | [1] |
| Discontinuation due to Adverse Events | 39.3% | 20.0% | - | - | [1] |
| Diarrhea | 14.5% | 4.8% | - | - | [1] |
| Abdominal Pain | - | One Patient Reported | - | - | |
| Severe Diarrhea | One Patient Reported | - | - | - |
Experimental Protocols
The data presented above are derived from rigorously designed clinical trials. Below are the detailed methodologies of key experiments cited.
Protocol 1: Rifaximin plus this compound vs. This compound Alone for Overt HE (Sharma et al., 2013)
-
Study Design: A prospective, double-blind, randomized controlled trial.
-
Patient Population: 120 patients with liver cirrhosis and overt HE.
-
Inclusion Criteria: Patients with overt HE.
-
Exclusion Criteria: Not detailed in the provided search results.
-
Intervention:
-
Group A (n=63): Rifaximin (400 mg three times daily) plus this compound (30-45 ml every 8-12 hours, titrated to produce 2-3 soft stools per day).
-
Group B (n=57): Placebo plus this compound (same dosage as Group A).
-
-
Primary Endpoint: Complete reversal of HE.
-
Secondary Endpoints: Mortality and length of hospital stay.
-
Assessment of HE: The severity of HE was graded using the West Haven criteria.[1][3][4][5][6]
-
Statistical Analysis: Not detailed in the provided search results.
Protocol 2: Rifaximin for the Prevention of Overt HE Recurrence (Bass et al., 2010)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 299 patients in remission from recurrent HE resulting from chronic liver disease.
-
Inclusion Criteria: History of at least two episodes of overt HE.
-
Exclusion Criteria: Not detailed in the provided search results.
-
Intervention:
-
Rifaximin group (n=140): Rifaximin 550 mg twice daily.
-
Placebo group (n=159): Placebo.
-
Concomitant this compound use was permitted in both groups.
-
-
Primary Endpoint: Time to the first breakthrough episode of overt HE.
-
Key Secondary Endpoint: Time to the first hospitalization involving HE.
-
Assessment of HE: The severity of HE was graded using the West Haven criteria.[1][3][4][5][6]
-
Statistical Analysis: Not detailed in the provided search results.
Protocol 3: Rifaximin Monotherapy vs. This compound Monotherapy (Bajaj et al., ACG 2024)
-
Study Design: A post-hoc analysis of two randomized trials.
-
Patient Population: 270 adult patients with cirrhosis and a history of OHE in remission.
-
Intervention:
-
Rifaximin monotherapy group (n=125).
-
This compound monotherapy group (n=145).
-
-
Primary Efficacy Endpoint: Time to first breakthrough OHE episode.[7]
-
Assessment of HE: The severity of HE was graded using the West Haven criteria.[1][3][4][5][6]
-
Statistical Analysis: Hazard ratio estimates were obtained using a Cox proportional hazards model.[7]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of this compound and rifaximin, and a typical workflow for a clinical trial in hepatic encephalopathy.
References
- 1. Hepatic encephalopathy - Wikipedia [en.wikipedia.org]
- 2. emjreviews.com [emjreviews.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Hepatic Encephalopathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hepatic Encephalopathy: Definition, Common Precipitants of Hepatic Encephalopathy, Pathogenesis [emedicine.medscape.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. salixmedical.com [salixmedical.com]
Lactulose vs. Other Prebiotics: A Head-to-Head Comparison on Bifidobacteria Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modulation of the gut microbiota through the use of prebiotics is a rapidly advancing field of research with significant implications for human health. Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thus conferring health benefits upon the host. Among the most well-established prebiotics, lactulose has long been recognized for its potent bifidogenic effect.[1][2][3] This guide provides a comprehensive head-to-head comparison of this compound with other common prebiotics, namely Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and inulin, focusing on their respective abilities to promote the growth of Bifidobacteria. The information is supported by experimental data from both in vitro and in vivo studies, with detailed methodologies provided for key experiments.
Data Presentation: Quantitative Comparison of Prebiotic Effects on Bifidobacteria Growth
The following tables summarize the quantitative data from various studies comparing the efficacy of this compound and other prebiotics in stimulating the growth of Bifidobacteria.
Table 1: In Vitro Studies Comparing this compound and Other Prebiotics
| Prebiotic | Bifidobacterium Strain(s) | Key Findings | Reference |
| This compound vs. FOS | Bifidobacterium spp. (four species) | This compound fermentation produced a significantly higher percentage of lactic acid compared to FOS (p = 0.0004), suggesting a more effective stimulation of fermentative ability. Growth activities were comparable. | [4] |
| This compound vs. Inulin | Bifidobacterium bifidum BB-02 | This compound was found to be more effective in stimulating the growth of B. bifidum BB-02 than inulin in a yogurt product. | [5] |
| This compound (dose-dependent) | Human fecal microbiota | A dose of 5g/day of this compound showed the most prominent increase in the relative abundance of Bifidobacterium, Lactobacillus, and Anaerostipes. | [1][3][6] |
| This compound vs. Lactitol | Human fecal microbiota | This compound led to a more significant increase in Bifidobacterium populations (3.0 log CFU) compared to lactitol (1.4 log CFU). The onset of the effect was also more rapid with this compound. | [7] |
Table 2: In Vivo (Human Clinical) Studies Comparing this compound and Other Prebiotics
| Prebiotic(s) | Study Population | Dosage | Duration | Change in Fecal Bifidobacteria | Reference |
| This compound | 20 healthy volunteers | 10 g/day | 26-33 days | Significant increase from 8.8 (± 0.5) to 9.3 (± 0.3) log10 cells/g feces. | |
| This compound | 8 healthy volunteers | 3 g/day | 2 weeks | Significant increase from 9.7 (± 0.1) to 10.4 (± 0.1) log10 cells/g feces by day 7. | |
| This compound vs. Placebo (Sucrose) | 16 healthy volunteers | 10 g/day | 6 weeks | Significantly higher fecal bifidobacterial counts in the this compound group compared to placebo. | [7] |
| This compound vs. Placebo | 36 healthy Japanese adults | 4 g/day | 2 weeks | The percentage of Bifidobacterium was significantly higher 2 days after starting this compound ingestion compared to the placebo group (20.5 ± 1.2% vs. 17.1 ± 1.2%). |
Experimental Protocols
Key Experiment 1: In Vitro Fermentation of this compound and FOS by Bifidobacterium spp.
-
Study Design: Comparative analysis of the effects of this compound and Fructooligosaccharide (FOS) on the growth kinetics, fermentation, and antioxidant activity of four different Bifidobacterium species in anaerobic conditions.[4]
-
Methodology:
-
Bacterial Strains: Four species of Bifidobacterium.
-
Culture Medium: Basal medium supplemented with either this compound or FOS as the primary carbohydrate source. A medium with dextrose served as a non-prebiotic control.
-
Incubation: Cultures were incubated under anaerobic conditions.
-
Bifidobacteria Quantification: Not explicitly stated in the provided abstract, but likely involved standard microbiological plating techniques or optical density measurements.
-
Metabolite Analysis: pH of the spent medium was measured, and the percentage of lactic acid was determined by titratable acidity.[4]
-
Key Experiment 2: In Vivo Supplementation of this compound and Inulin in Yogurt
-
Study Design: A study to determine the effect of supplementing yogurt with this compound and inulin on the growth of Lactobacillus acidophilus LA-5 and Bifidobacterium bifidum BB-02.[5]
-
Methodology:
-
Product: Acidophilus-Bifidus (AB) yogurt.
-
Supplementation: Yogurts were produced with the addition of inulin (0.5% and 1.0%) or this compound (0.25% and 2.5%). A classical yogurt and an AB yogurt without prebiotics served as controls.
-
Bifidobacteria Quantification: Cell counts of B. bifidum BB-02 were determined, though the specific method (e.g., selective agar plating) is not detailed in the abstract.[5]
-
Key Experiment 3: Randomized, Double-Blind, Placebo-Controlled Crossover Trial of this compound
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial to investigate the effect of this compound ingestion on the fecal microbiota of healthy Japanese adults.
-
Methodology:
-
Participants: 36 healthy Japanese men and women.
-
Intervention: Participants consumed 4 g of this compound per day or a placebo for 2 weeks.
-
Washout Period: A washout period was included between the crossover treatments.
-
Bifidobacteria Quantification: The percentage of Bifidobacterium in the fecal microbiome was determined using 16S rRNA gene sequencing.
-
Mandatory Visualization
Signaling Pathway: this compound Metabolism in Bifidobacterium
The metabolism of this compound by Bifidobacterium is a highly efficient process, primarily involving a specialized ATP-binding cassette (ABC) transporter system.
References
- 1. Bifidobacterium response to this compound ingestion in the gut relies on a solute-binding protein-dependent ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifidobacteria metabolize this compound to optimize gut metabolites and prevent systemic infection in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. An ATP Binding Cassette Transporter Mediates the Uptake of α-(1,6)-Linked Dietary Oligosaccharides in Bifidobacterium and Correlates with Competitive Growth on These Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bifidobacterium response to this compound ingestion in the gut relies on a solute-binding protein-dependent ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for lactulose quantification
A Comparative Guide to Analytical Methods for Lactulose Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common analytical methods for the quantification of this compound, a synthetic disaccharide with significant applications in the pharmaceutical and food industries. The objective comparison of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), and Enzymatic/Spectrophotometric Assays is supported by experimental data to aid in the selection of the most suitable method for specific research, quality control, and drug development needs.
Comparative Performance Data
The following table summarizes the key performance parameters of the three analytical methods for this compound quantification based on published validation data.
| Parameter | HPAEC-PAD | HPLC-RI | Enzymatic/Spectrophotometric Assay |
| Linearity (Range) | Up to 100 µM[1] | 1 - 8 µg/mL[2], 30 - 100 µg/mL[3] | 5 - 25 µg/mL[3], 3 - 300 µM[4] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[2] | > 0.999[3] |
| Limit of Detection (LOD) | 1.2 µM[1], 0.05 mg/L[5] | 0.0625 µg/mL[2], 0.013 mg/mL[6] | 0.075 µg/mL[3], 2.32 mg/mL[7], 4.8 mg/L[8] |
| Limit of Quantification (LOQ) | - | 0.125 µg/mL[2], 0.028 mg/mL[6] | 0.5 µg/mL[9], 7.04 mg/mL[7] |
| Accuracy (% Recovery) | - | 96.5 - 100.9%[7] | 96.6 - 100.8%[3], 101.8 - 103.6%[9] |
| Precision (%RSD/CV) | < 2.1% (within-day)[1] | < 2%[10] | 0.7 - 1.06%[3] |
Experimental Protocols
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method offers high sensitivity and selectivity for carbohydrate analysis, including this compound, without the need for derivatization.[11][12]
Instrumentation:
-
High-Performance IC system (e.g., Dionex ICS-5000+ HPIC)[12]
-
Anion-exchange column (e.g., Dionex CarboPac™ SA10-4µm)[12]
-
Pulsed Amperometric Detector with a gold working electrode.
Reagents:
-
Sodium hydroxide (NaOH) solution (e.g., 10 mM) for isocratic elution[1]
-
Barium acetate (Ba(OAc)₂) (e.g., 2 mM) can be added to the eluent to improve repeatability[13]
-
High-purity water (18.2 MΩ·cm)
Procedure:
-
Sample Preparation: Dilute the sample containing this compound with high-purity water to fall within the linear range of the assay.[1] For milk samples, a Carrez precipitation may be used for clarification.[6]
-
Chromatographic Conditions:
-
Detection: Use a four-potential waveform optimized for carbohydrate detection.[12]
-
Quantification: Create a calibration curve by injecting a series of this compound standards of known concentrations. The peak area of this compound in the sample is used to determine its concentration from the calibration curve.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
A robust and widely used method for the quantification of sugars, including this compound, in various matrices.[2][14][15]
Instrumentation:
-
HPLC system with an isocratic pump
-
Amino-based or ligand-exchange column (e.g., Shodex SUGAR SP0810)[16]
-
Refractive Index (RI) Detector
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
High-purity water
Procedure:
-
Sample Preparation: For syrup formulations, accurately weigh a quantity of syrup, dissolve it in a mixture of acetonitrile and water (e.g., 1:1), and filter through a 0.45 µm filter before injection.[2]
-
Chromatographic Conditions:
-
Detection: The RI detector measures the change in the refractive index of the eluent as the analyte passes through the flow cell.
-
Quantification: Prepare a calibration curve with this compound standards. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Enzymatic/Spectrophotometric Assay
This method is based on the enzymatic hydrolysis of this compound and subsequent spectrophotometric measurement of one of the reaction products. It can be a simpler and more accessible alternative to chromatographic techniques.
Principle: this compound is hydrolyzed by β-galactosidase into fructose and galactose. The fructose is then used in a subsequent reaction that produces a colored or UV-absorbing compound, which is quantified.[4][17] Alternatively, acid hydrolysis can be employed, followed by a colorimetric reaction with reagents like resorcinol.[3][7]
Instrumentation:
-
Spectrophotometer or microplate reader
-
Water bath or incubator
Reagents:
-
Enzymatic Method:
-
β-galactosidase
-
Enzymes and substrates for fructose quantification (e.g., fructose dehydrogenase and a tetrazolium salt)[17]
-
Buffer solution (e.g., phosphate buffer)
-
-
Spectrophotometric (Acid Hydrolysis) Method:
Procedure (Acid Hydrolysis with Resorcinol):
-
Sample Preparation: Prepare a series of this compound standard solutions and sample solutions in distilled water.
-
Reaction:
-
Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (e.g., 485 nm).[7]
-
Quantification: Construct a calibration curve of absorbance versus this compound concentration from the standard solutions. Determine the this compound concentration in the sample from this curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of this compound, sucrose, sucralose, and mannitol using high-performance liquid chromatography-refractive index to estimate intestinal permeability in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. shodex.com [shodex.com]
- 17. researchgate.net [researchgate.net]
Lactulose vs. Inulin: A Comparative Analysis of Gut Microbiome Modulation
For Researchers, Scientists, and Drug Development Professionals
The modulation of the gut microbiome presents a significant opportunity for therapeutic intervention in a variety of diseases. Prebiotics, non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, are at the forefront of this research. Among the most studied prebiotics are lactulose, a synthetic disaccharide, and inulin, a naturally occurring polysaccharide. This guide provides an objective comparison of their effects on the gut microbiome, supported by experimental data, to aid researchers and drug development professionals in their work.
Comparative Efficacy in Microbiome Modulation
Both this compound and inulin have demonstrated a significant capacity to modulate the gut microbiota, primarily by promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. However, the extent and nature of these changes can differ.
Impact on Key Bacterial Genera
This compound is well-documented for its bifidogenic effect, leading to a significant increase in the population of Bifidobacterium spp.[1][2][3]. Studies have also shown that this compound can increase the abundance of Lactobacillus[1][4]. In contrast, inulin supplementation consistently leads to an increase in Bifidobacterium and has also been shown to increase Lactobacillus, Anaerostipes, and Faecalibacterium, while decreasing the relative abundance of Bacteroides[5].
| Bacterial Genus | Effect of this compound | Effect of Inulin |
| Bifidobacterium | Significant Increase[1][2][3] | Consistent and Significant Increase[5][6] |
| Lactobacillus | Increase[1][4] | Increase[5] |
| Anaerostipes | Not consistently reported | Increase[5] |
| Faecalibacterium | Increase[4] | Increase[5] |
| Bacteroides | No significant change or decrease[1] | Decrease[5] |
| Enterococci | No significant change or decrease[6] | Decrease[6] |
| Enterobacteria | No significant change or decrease[6] | Decrease[6] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of both this compound and inulin by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are crucial for gut health[7][8][9]. Acetate is the main SCFA produced from this compound fermentation[8]. While neither Bifidobacterium nor Lactobacillus directly produce butyrate from this compound, the acetate and lactate they produce can be converted to butyrate by other bacteria in a process known as cross-feeding[8]. Inulin fermentation also results in the production of these key SCFAs[7][9].
| Short-Chain Fatty Acid | Effect of this compound | Effect of Inulin |
| Acetate | Increase[8][10] | Increase[11] |
| Propionate | Increase[10] | Increase[11] |
| Butyrate | Increase (often via cross-feeding)[8][10] | Increase[11] |
| Total SCFAs | Increase[8] | Increase[12] |
Experimental Protocols
The following are representative experimental protocols for assessing the effects of this compound and inulin on the gut microbiome.
Human Clinical Trial: this compound Supplementation
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy adults or specific patient populations (e.g., with constipation or diabetes)[13][14].
-
Intervention: Oral administration of this compound (e.g., 30 mL once daily) for a defined period (e.g., 8 weeks)[3][13]. The control group receives a placebo.
-
Sample Collection: Fecal samples are collected at baseline and at the end of the intervention period.
-
Microbiome Analysis: DNA is extracted from fecal samples, and the 16S rRNA gene is sequenced to determine the composition of the gut microbiota[1][15].
-
SCFA Analysis: Fecal or serum concentrations of SCFAs are measured using gas chromatography-mass spectrometry (GC-MS)[1][15].
Human Clinical Trial: Inulin Supplementation
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study[16].
-
Participants: Healthy adults or specific patient populations.
-
Intervention: Oral administration of inulin (e.g., 10g/day) for a defined period (e.g., 4-6 weeks)[16][17][18]. The control group receives a placebo such as maltodextrin.
-
Sample Collection: Fecal samples are collected at baseline and at the end of each intervention period.
-
Microbiome Analysis: 16S rRNA gene sequencing of DNA extracted from fecal samples[5][16].
-
SCFA Analysis: Fecal concentrations of SCFAs are measured using gas chromatography[11].
Mechanisms of Action and Signaling Pathways
This compound and inulin are not hydrolyzed by human intestinal enzymes and thus reach the colon intact, where they are fermented by the gut microbiota[7][8].
Fermentation Pathways
The fermentation of these prebiotics by saccharolytic bacteria leads to the production of SCFAs and gases (H₂, CO₂).
The SCFAs produced have multiple physiological effects, including serving as an energy source for colonocytes (butyrate), influencing gut motility, and modulating the immune system[8][9].
Experimental Workflow
The general workflow for a comparative study of this compound and inulin on gut microbiome modulation is outlined below.
Side Effects and Tolerance
Both this compound and inulin are generally well-tolerated, but can cause gastrointestinal side effects, particularly at higher doses. Common side effects for both include gas, bloating, and abdominal cramps[19][20]. Diarrhea can also occur, especially with higher doses of this compound[19]. One study in children found that a combination of this compound and inulin had a lower side effect profile than this compound alone[21].
Conclusion
Both this compound and inulin are effective prebiotics that can modulate the gut microbiome to favor the growth of beneficial bacteria and increase the production of health-promoting SCFAs. The choice between them for research or therapeutic development may depend on the specific desired outcome. Inulin appears to have a broader effect on increasing different types of beneficial bacteria, while this compound is a potent bifidogenic agent. Further head-to-head comparative studies with standardized methodologies are needed to fully elucidate the nuanced differences in their mechanisms and effects.
References
- 1. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The effects of inulin on gut microbial composition: a systematic review of evidence from human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of inulin and lactose on fecal microflora, microbial activity, and bowel habit in elderly constipated persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deeplyfoods.com [deeplyfoods.com]
- 8. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 9. Frontiers | Immunomodulatory effects of inulin and its intestinal metabolites [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. prebioticassociation.org [prebioticassociation.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 15. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Dietary Inulin Supplementation on the Gut Microbiota Composition and Derived Metabolites of Individuals Undergoing Hemodialysis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hnfe.vt.edu [hnfe.vt.edu]
- 18. CareAcross [careacross.com]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 20. 5 Possible Side Effects of Probiotics [healthline.com]
- 21. researchgate.net [researchgate.net]
Lactulose vs. Placebo in the Prevention of Hepatic Encephalopathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of lactulose versus placebo in the prevention of hepatic encephalopathy (HE), a serious complication of cirrhosis. The information presented is based on a comprehensive review of systematic reviews, meta-analyses, and randomized controlled trials.
Mechanism of Action of this compound in Hepatic Encephalopathy
This compound, a non-absorbable disaccharide, exerts its therapeutic effects primarily within the colon. Its mechanism of action is multifactorial and aims to reduce the production and absorption of ammonia, a key neurotoxin implicated in the pathogenesis of HE.
Key mechanisms include:
-
Colonic Acidification: Intestinal bacteria metabolize this compound into short-chain fatty acids, such as lactic acid and acetic acid. This process lowers the colonic pH.[1][2]
-
Ammonia Trapping: The acidic environment promotes the conversion of ammonia (NH3) to the non-absorbable ammonium ion (NH4+). This "traps" ammonia in the colon, preventing its entry into the bloodstream.[1][2]
-
Cathartic Effect: this compound has an osmotic laxative effect, increasing the frequency of bowel movements. This facilitates the excretion of the trapped ammonium ions from the body.[1]
-
Modulation of Gut Microbiota: this compound promotes the growth of non-urease-producing bacteria, which do not produce ammonia. This alters the gut microbiome to a less ammoniagenic state.[1]
The following diagram illustrates the primary signaling pathway of this compound in reducing ammonia levels:
Caption: Mechanism of action of this compound in the colon.
Efficacy in Primary Prevention of Hepatic Encephalopathy
Primary prevention refers to the prevention of the first episode of overt HE in patients with cirrhosis.
Key Experimental Data
A key randomized controlled trial by Sharma et al. (2012) evaluated the efficacy of this compound for the primary prophylaxis of HE in patients with cirrhosis who had no prior history of overt HE.
| Outcome | This compound (n=55) | No this compound (n=50) | p-value |
| Development of Overt HE | 6 (11%) | 14 (28%) | 0.02 |
| Mortality | 5 (9%) | 10 (20%) | 0.16 |
| Improvement in Minimal HE (MHE) | 66% | Not Applicable | - |
Data from Sharma P, et al. J Gastroenterol Hepatol. 2012.
Experimental Protocol: Sharma et al. (2012)
-
Study Design: Open-label randomized controlled trial.
-
Participants: Consecutive cirrhotic patients with no prior history of overt HE.
-
Intervention:
-
This compound Group: Received this compound (30-60 mL/day) titrated to produce two to three soft stools per day.
-
No this compound Group: Did not receive this compound.
-
-
Primary Endpoint: Development of overt HE, as defined by the West-Haven criteria.
-
Follow-up: 12 months.
The experimental workflow for this trial is depicted below:
Caption: Experimental workflow for a primary prophylaxis trial.
Efficacy in Secondary Prevention of Hepatic Encephalopathy
Secondary prevention aims to prevent the recurrence of overt HE in patients who have already experienced at least one episode.
Key Experimental Data
A pivotal randomized controlled trial by Sharma et al. (2009) investigated the efficacy of this compound for the secondary prophylaxis of HE.
| Outcome | This compound (n=61) | Placebo (n=64) | p-value |
| Recurrence of Overt HE | 12 (19.6%) | 30 (46.8%) | 0.001 |
| Mortality | 5 (8.2%) | 11 (17.2%) | 0.18 |
Data from Sharma BC, et al. Gastroenterology. 2009.
Experimental Protocol: Sharma et al. (2009)
-
Study Design: Open-label randomized controlled trial.
-
Participants: Consecutive cirrhotic patients who had recovered from an episode of HE.
-
Intervention:
-
This compound Group: Received this compound (30-60 mL/day) titrated to produce two to three soft stools per day.
-
Placebo Group: Received a placebo that was similar in taste and appearance to this compound.
-
-
Primary Endpoint: Recurrence of overt HE, as defined by the West-Haven criteria.
-
Follow-up: Median follow-up of 14 months.
Efficacy in Prevention of Hepatic Encephalopathy in Patients with Upper Gastrointestinal Bleeding
Upper gastrointestinal (GI) bleeding is a common precipitating factor for HE in patients with cirrhosis.
Key Experimental Data
A meta-analysis of randomized trials assessing this compound for HE prophylaxis in cirrhotic patients with acute upper GI bleeding (AUGIB) provided the following pooled data.
| Outcome | This compound | Placebo/No Intervention | Risk Ratio (95% CI) |
| Development of Overt HE | - | - | 0.38 (0.23 - 0.62) |
| Mortality | - | - | 0.71 (0.29 - 1.76) |
Data from a meta-analysis of five randomized trials.
This meta-analysis concluded that prophylactic this compound significantly reduces the incidence of HE after AUGIB but does not have a significant effect on mortality.
Adverse Events
The most commonly reported adverse events associated with this compound are gastrointestinal in nature and include:
-
Diarrhea
-
Abdominal bloating
-
Flatulence
-
Nausea
These side effects are generally dose-dependent and can often be managed by adjusting the dosage.
Conclusion
The available evidence from randomized controlled trials and meta-analyses strongly supports the efficacy of this compound in both the primary and secondary prevention of hepatic encephalopathy in patients with cirrhosis. This compound has been shown to significantly reduce the incidence of overt HE compared to placebo or no intervention. While a definitive mortality benefit has not been consistently demonstrated, the reduction in HE, a major cause of morbidity and hospitalization, is a clinically significant outcome. The safety profile of this compound is well-established, with the most common side effects being manageable gastrointestinal symptoms.
References
A Comparative Guide to Lactulose in the Management of Irritable Bowel Syndrome
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lactulose's performance against other therapeutic alternatives for Irritable Bowel Syndrome (IBS), supported by available experimental data. While robust randomized controlled trials (RCTs) for this compound in treating global IBS symptoms are limited, substantial evidence exists for its use in managing constipation-predominant IBS (IBS-C) and chronic idiopathic constipation (CIC), a condition with significant symptomatic overlap.
Data Presentation: this compound vs. Alternatives in Chronic Constipation
The following tables summarize quantitative data from comparative studies of this compound and other common treatments for constipation.
Table 1: this compound vs. Polyethylene Glycol (PEG) for Chronic Constipation
| Outcome Measure | Polyethylene Glycol (PEG) | This compound | Conclusion | Citation |
| Stool Frequency per Week | Superior | Inferior | PEG is more effective in increasing stool frequency. | [1] |
| Stool Form/Consistency | Superior | Inferior | PEG leads to better improvement in stool consistency. | [1] |
| Relief of Abdominal Pain | Superior | Inferior | PEG provides better relief of abdominal pain. | [1] |
| Need for Additional Products | Less Need | More Need | Patients on PEG required fewer additional laxatives. | [1] |
This data is based on a meta-analysis of ten randomized controlled trials.[1]
Table 2: this compound vs. Linaclotide in Functional Dyspepsia and IBS-C Overlap
| Outcome Measure | Linaclotide (290 μg once daily) | This compound (20 mL once daily) | p-value | Citation |
| Partial or Complete Relief of GI Symptoms | 87.2% of users | 54.2% of users | 0.002 | [2] |
| Improvement in Dyspeptic Symptoms | Remarkable Improvement | Less Improvement | Not specified | [2] |
| Improvement in Bowel Symptoms | Greater Relief | Less Relief | < 0.05 | [2] |
This data is from a 4-week randomized controlled trial involving 78 patients.[2]
Table 3: User-Reported Side Effects of this compound vs. Lubiprostone
| Side Effect | this compound (% of reviewers) | Lubiprostone (% of reviewers) | Citation | | --- | --- | --- | | Gas | 25.9% | 8.9% |[3] | | Bloating | 11.4% | 14.9% |[3] | | Cramps | 11.4% | 9.6% |[3] | | Diarrhea | 8.9% | 13.1% |[3] | | Nausea | 7.6% | 32.3% |[3] |
Data is based on user reviews and not from a head-to-head clinical trial.[3]
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and replication.
Protocol 1: Comparison of this compound and Polyethylene Glycol for Chronic Constipation (Meta-Analysis) [1]
-
Study Design: A systematic review and meta-analysis of randomized controlled trials.
-
Search Strategy: MEDLINE, EMBASE, CINAHL, and the Cochrane Central Register of Controlled Trials were searched for all RCTs comparing this compound and polyethylene glycol in the management of chronic constipation.
-
Inclusion Criteria: Included studies were randomized controlled trials comparing this compound with polyethylene glycol for chronic constipation.
-
Data Extraction and Analysis: Data on study methods, participants, interventions, and outcomes were extracted. The data was analyzed using Cochrane Review Manager software (RevMan 5.0). The primary outcome was the frequency of defecation per week (continuous outcome), and secondary outcomes included the use of additional products (dichotomous) and improvement in abdominal pain (score or dichotomized).
Protocol 2: Linaclotide vs. This compound for Functional Dyspepsia and IBS-C Overlap (Randomized Controlled Trial) [2]
-
Study Design: A 4-week, randomized, controlled trial.
-
Participants: 78 patients diagnosed with both functional dyspepsia (FD) and constipation-predominant irritable bowel syndrome (IBS-C).
-
Intervention: Patients were randomly assigned in a 2:1 ratio to receive either linaclotide 290 μg once daily or this compound 20 mL once daily.
-
Primary Endpoint: Overall treatment satisfaction, specifically the relief of gastrointestinal (GI) symptoms.
-
Secondary Endpoints: Alteration in symptom scores related to both FD and IBS-C, and assessments of psychological well-being.
Mandatory Visualization
Mechanism of Action of this compound in the Gastrointestinal Tract
This compound is a synthetic disaccharide that is not hydrolyzed by human intestinal enzymes and thus reaches the colon unchanged.[4] In the colon, it is metabolized by bacteria into short-chain fatty acids (SCFAs), which have several effects.
Caption: Mechanism of action of this compound in the colon.
Experimental Workflow for a Randomized Controlled Trial Comparing this compound and an Alternative
The following diagram illustrates a typical workflow for an RCT comparing this compound to another intervention for IBS-C.
Caption: Workflow of a typical randomized controlled trial.
Logical Relationship: this compound's Role in the Gut-Brain Axis
This compound can influence the gut-brain axis through its effects on the gut microbiota and the production of metabolites.
Caption: this compound's influence on the gut-brain axis.
References
Comparative analysis of oral versus rectal administration of lactulose for HE
For Researchers, Scientists, and Drug Development Professionals
Lactulose, a non-absorbable disaccharide, remains a cornerstone in the management of hepatic encephalopathy (HE), a serious complication of liver cirrhosis. Its administration, either orally or rectally, aims to reduce intestinal ammonia production and absorption. This guide provides a comparative analysis of these two routes of administration, supported by experimental data, to inform clinical research and drug development.
Efficacy and Clinical Outcomes: A Data-Driven Comparison
While oral this compound is the standard administration route, rectal administration is often employed in patients with severe HE who are unable to take medications orally or are at risk of aspiration.[1] Clinical studies directly comparing the two routes are limited; however, a key randomized controlled trial by Raza et al. provides valuable insights into the potential for a more rapid onset of action with combined oral and rectal therapy.
The study compared standard oral this compound therapy with a regimen that included both oral this compound and a this compound retention enema.[2] A statistically significant improvement in the grade of HE was observed at 48 hours in the group receiving the combined therapy.[2][3]
| Parameter | Oral this compound + this compound Enema | Oral this compound + Plain Water Enema (Control) | Statistic |
| Improvement in HE Grade at 48 hours | |||
| % of patients improving to < West Haven Grade 2 | 62%[2][3] | 15%[2][3] | Statistically Significant[2][3] |
| Average Improvement in HE Score at 48 hours | |||
| Portal Systemic Encephalopathy (PSE) Index Improvement | 1.54[2] | 0.33[2] | Statistically Significant[2][3] |
Data extracted from Raza MA, et al. Ann Saudi Med. 2004.[2]
These findings suggest that the addition of rectal this compound to oral therapy can accelerate the initial improvement in patients with episodic HE.[2] It is hypothesized that direct administration to the colon, the primary site of action, shortens the time to therapeutic effect.[2]
Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further research. Below is a summary of the protocol employed in the comparative study by Raza et al.[2]
Study Design: A parallel, open-label, randomized prospective trial.
Participant Allocation: Patients with episodic HE were randomized into two groups with a 1:1 allocation ratio.
Intervention Group:
-
Oral this compound: 20 to 30 ml every 6 to 8 hours, titrated to produce 2 to 3 semi-solid stools per day.
-
Rectal this compound Enema: Within one hour of hospital admission, the large intestine was cleansed with a plain water enema. Subsequently, 250–300 ml of standard this compound preparation, diluted with normal saline to a total volume of 700 ml, was administered as a retention enema with the patient in the right lateral position. The enema was repeated at 12-hour intervals.
Control Group:
-
Oral this compound: Same dosage and titration as the intervention group.
-
Plain Water Enema: Administered as a control.
Primary Endpoint: Time to improvement in hepatic encephalopathy, evaluated using the West Haven criteria and another clinical scoring system.
Assessments:
-
Clinical evaluation of HE grade was performed at entry, at 48 hours, and at the end of the study.
-
Blood ammonia levels were measured at the beginning and end of the study.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect in the colon through a multi-faceted mechanism that lowers systemic ammonia levels.[4] Being a non-absorbable disaccharide, it reaches the colon intact where it is metabolized by gut bacteria.[1][4]
Caption: Mechanism of action of this compound in the colon.
The key steps in this pathway are:
-
Acidification: Bacterial fermentation of this compound produces short-chain fatty acids, which lower the pH of the colonic lumen.[4]
-
Ammonia Trapping: The acidic environment promotes the conversion of absorbable ammonia (NH3) to non-absorbable ammonium ions (NH4+).[4] This traps ammonia in the colon.
-
Catharsis: this compound has an osmotic effect, drawing water into the colon and inducing diarrhea, which facilitates the expulsion of the trapped ammonium ions.[4]
Experimental Workflow: A Visual Representation
The following diagram illustrates the workflow of a randomized controlled trial designed to compare oral and rectal this compound administration, based on the protocol by Raza et al.[2]
Caption: Experimental workflow for comparing oral and rectal this compound.
Adverse Effects
Both oral and rectal administration of this compound can lead to gastrointestinal side effects, including bloating, flatulence, abdominal cramps, and diarrhea.[4] Excessive dosage can lead to severe diarrhea, potentially causing electrolyte imbalances such as hypernatremia and hypokalemia, and dehydration.[4] One study suggested that rectal this compound administration might be associated with a higher risk of developing hypernatremia.[5]
Conclusion
The available evidence, though limited, suggests that the addition of rectal this compound to standard oral therapy may lead to a faster resolution of acute hepatic encephalopathy. The direct delivery of this compound to the colon likely accounts for this accelerated response. For researchers and drug development professionals, these findings highlight the potential for optimizing this compound delivery and underscore the need for further, larger-scale clinical trials to definitively establish the comparative efficacy and safety of oral versus rectal administration. Future studies should aim to collect detailed data on time to HE resolution, changes in serum ammonia, duration of hospital stay, and a comprehensive profile of adverse events to provide a more complete picture of the risk-benefit profile of each administration route.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of rectal this compound administration with oral therapy on time to recovery from hepatic encephalopathy: a randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Why do we use this compound and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]
- 5. scholarlycommons.hcahealthcare.com [scholarlycommons.hcahealthcare.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lactulose
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of lactulose, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). Personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1][2] In the event of a spill, avoid dust formation and ensure adequate ventilation.[1][3] For liquid spills, absorb the material with an appropriate absorbent and place it into a suitable container for disposal.[2]
Recommended Disposal Procedures for Laboratory Settings
In a laboratory or drug development environment, the primary method for this compound disposal is through a licensed chemical waste handler.
Step-by-Step Disposal Protocol:
-
Segregation and Collection: Collect waste this compound in a designated, properly labeled, and sealed container.[1][3]
-
Licensed Waste Disposal: Arrange for the removal of the waste by a licensed chemical destruction plant.[3] Controlled incineration with flue gas scrubbing is a recommended method for destruction.[3]
-
Do Not Discharge to Sewer: Under no circumstances should this compound be discharged into sewer systems or drains.[1][3] This practice can have adverse effects on aquatic life and contaminate water resources.[4][5][6]
-
Container Decontamination: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[3]
Disposal of Small Quantities or in Absence of a Chemical Waste Program
For very small quantities, such as those from individual patient use in clinical trials, or in settings where a chemical waste program is not available, the following procedure, adapted from FDA and EPA guidelines for unused medicines, should be followed.[5][7] this compound is not on the FDA's "flush list."[8]
Step-by-Step Household Disposal Protocol:
-
Do Not Flush: Do not flush this compound down the toilet or pour it down the sink.[4][5]
-
Inactivate the Drug:
-
Contain and Seal: Place the mixture in a sealable bag, empty can, or other container to prevent leakage.[7][11]
-
Discard in Trash: Dispose of the sealed container in the household trash.[7][9]
-
Remove Personal Information: Scratch out all personal information on the prescription label of the empty container to protect privacy before disposing of it.[7][9]
Summary of this compound Disposal Recommendations
| Disposal Method | Recommendation | Primary Audience | Source Citations |
| Licensed Chemical Disposal | Dispose of via a licensed chemical destruction plant or controlled incineration. Do not discharge to sewers. | Researchers, Scientists, Drug Development Professionals (Laboratory setting) | [3][12] |
| Drug Take-Back Programs | The best option for unused medicines. Check with local law enforcement or the DEA for authorized collection sites. | All Audiences | [7][10] |
| Household Trash Disposal | Mix with an undesirable substance (e.g., coffee grounds, kitty litter), place in a sealed container, and discard in the trash. This is an alternative when take-back programs are unavailable. | All Audiences | [5][7][9] |
| Disposal to Avoid | Do not flush down the toilet or pour down the drain unless specifically instructed by the manufacturer or a pharmacist. This compound is not on the FDA's flush list. This prevents water contamination. | All Audiences | [4][5][8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. medline.com [medline.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cms5.revize.com [cms5.revize.com]
- 5. epa.gov [epa.gov]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. fda.gov [fda.gov]
- 8. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. dea.gov [dea.gov]
- 12. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling Lactulose
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Lactulose in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this substance.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to standard laboratory safety protocols is crucial.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] | To prevent eye contact. |
| Skin Protection | Wear appropriate protective gloves and clothing.[1][2] | To prevent skin exposure. |
| Respiratory Protection | Not required under normal use conditions. A particle filter respirator may be considered if dust is generated.[1] | To prevent inhalation of dust. |
Operational Plan: From Handling to Disposal
Follow these step-by-step procedures for the safe handling and disposal of this compound.
1. Preparation and Handling:
-
Engineering Controls: Ensure adequate ventilation in the handling area.[3] Normal use conditions generally do not require special engineering measures.[1]
-
Safe Handling Practices:
2. In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Clean mouth with water and seek medical attention.[1]
-
Spill Cleanup:
-
For spills, wear appropriate personal protective equipment.[2][5]
-
For solid this compound, sweep up or vacuum the spillage and collect it in a suitable container for disposal. Avoid generating dust.[2]
-
For this compound solution, absorb the liquid with an appropriate absorbent material and place it into a container for disposal.[5]
-
Clean the spill surface thoroughly to remove any residual contamination.[2]
-
3. Disposal Plan:
-
General Guidance: Do not dispose of this compound down the drain or in the toilet unless specifically instructed.[6]
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Container Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
